molecular formula C3H8NNaO3S B148196 Sodium 2-(methylamino)ethanesulfonate CAS No. 61791-42-2

Sodium 2-(methylamino)ethanesulfonate

Cat. No.: B148196
CAS No.: 61791-42-2
M. Wt: 161.16 g/mol
InChI Key: KKDONKAYVYTWGY-UHFFFAOYSA-M
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Description

Sodium 2-(methylamino)ethanesulfonate, also known as N-Methyltaurine sodium salt, serves as a valuable building block in scientific research and industrial chemistry. Its primary research value lies in its role as a key intermediate in the synthesis of specialized surfactants. Specifically, it is used in the development of Gemini surfactants, which are di-cationic molecules of interest in biological studies for their enhanced surface-active properties . Furthermore, this compound is utilized in the synthesis of water-soluble polythiophene derivatives, a class of polymers known for their electrical conductivity and potential use in electronic devices . The compound can be synthesized through methods such as the reaction of amine starting materials with sodium 2-hydroxyethanesulfonate in an optimized process . This reagent is intended for research purposes only and is a crucial tool for chemists and material scientists working on the forefront of surface science and conductive polymer development.

Properties

IUPAC Name

sodium;2-(methylamino)ethanesulfonate
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InChI

InChI=1S/C3H9NO3S.Na/c1-4-2-3-8(5,6)7;/h4H,2-3H2,1H3,(H,5,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KKDONKAYVYTWGY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5029263
Record name Sodium 2-(methylamino)ethanesulfonate
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Molecular Weight

161.16 g/mol
Source PubChem
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Physical Description

Liquid
Record name Ethanesulfonic acid, 2-(methylamino)-, sodium salt (1:1)
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CAS No.

4316-74-9, 61791-42-2, 61791-43-3
Record name Sodium methyltaurate
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Record name Ethanesulfonic acid, 2-(methylamino)-, N-coco acyl derivs., sodium salts
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Record name Ethanesulfonic acid, 2-(methylamino)-, N-tallow acyl derivs., sodium salts
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Record name Ethanesulfonic acid, 2-(methylamino)-, sodium salt (1:1)
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Record name Sodium 2-(methylamino)ethanesulfonate
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Record name Sodium N-methyltaurinate
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Record name Ethanesulfonic acid, 2-(methylamino)-, N-coco acyl derivs., sodium salts
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Record name Ethanesulfonic acid, 2-(methylamino)-, N-tallow acyl derivs., sodium salts
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Record name SODIUM METHYLTAURATE
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Sodium 2-(methylamino)ethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 2-(methylamino)ethanesulfonate, also known as sodium N-methyltaurinate, is an organic sodium salt that finds significant application in various scientific and industrial domains. Its utility as a biological buffer is particularly noteworthy, stemming from its ability to maintain pH stability in aqueous solutions, a critical requirement for numerous biochemical and cellular assays.[1] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental protocols for their determination and visual representations of its application in a laboratory setting.

Chemical Identity and Structure

This compound is a derivative of taurine, characterized by a methyl group attached to the amino group.[1] The presence of a sulfonic acid group imparts high water solubility to the molecule.[1]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Namesodium;2-(methylamino)ethanesulfonate
CAS Number4316-74-9[2]
Molecular FormulaC₃H₈NNaO₃S[2]
SMILESCNCCS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C3H9NO3S.Na/c1-4-2-3-8(5,6)7;/h4H,2-3H2,1H3,(H,5,6,7);/q;+1/p-1
InChI KeyKKDONKAYVYTWGY-UHFFFAOYSA-M[2]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in experimental design, and for understanding its behavior in various systems.

Table 2: Physicochemical Data

PropertyValue
Molecular Weight161.16 g/mol [1]
AppearanceColorless to light yellow liquid (for aqueous solutions)[3]
Melting Point172-176 °C[4]
Boiling Point493.73 °C at 101325 Pa[4]
Density1.21 g/cm³[4]
Water Solubility410 g/L at 20 °C[4]
pKa8.66 at 20 °C[4]
Vapor Pressure0 Pa at 25 °C[4]
LogP-5.04[4]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are based on standard laboratory practices and can be adapted for specific experimental setups.

Determination of Melting Point

Objective: To determine the temperature range over which the solid form of this compound transitions to a liquid.

Methodology:

  • A small, dry sample of this compound is finely powdered.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady rate of 1-2 °C per minute.

  • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

  • The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting range is reported as the range between these two temperatures.

Determination of Water Solubility

Objective: To quantify the maximum amount of this compound that can dissolve in water at a specific temperature.

Methodology:

  • A saturated solution of this compound is prepared by adding an excess amount of the solid to a known volume of deionized water in a sealed container.

  • The mixture is agitated at a constant temperature (e.g., 20 °C) for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

  • The undissolved solid is removed by filtration or centrifugation.

  • A known volume of the clear, saturated supernatant is carefully transferred to a pre-weighed container.

  • The water is evaporated from the sample (e.g., in a drying oven at 105 °C) until a constant weight of the dissolved solid is obtained.

  • The solubility is calculated in grams per liter (g/L) of water.

Determination of pKa

Objective: To determine the acid dissociation constant of the methylamino group of this compound.

Methodology:

  • A standard solution of this compound is prepared in deionized water.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) at a constant temperature (e.g., 20 °C).

  • The pH of the solution is monitored continuously using a calibrated pH meter as the acid is added incrementally.

  • A titration curve is generated by plotting the pH of the solution against the volume of acid added.

  • The pKa is determined from the titration curve as the pH at the half-equivalence point, where half of the methylamino groups have been protonated.

Applications in Research

This compound is primarily utilized as a buffering agent in a variety of biological assays and cell culture applications.[1] Its pKa of 8.66 makes it suitable for maintaining a stable pH in the physiological range. Research also suggests potential neuroprotective effects of taurine derivatives, indicating possible applications in neurological studies.[1]

The following diagram illustrates a typical experimental workflow where this compound is used as a buffer in an enzyme kinetics study.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Buffer Prepare Buffer (this compound) Reaction Initiate Reaction (Mix Enzyme, Substrate in Buffer) Buffer->Reaction Enzyme Prepare Enzyme Solution Enzyme->Reaction Substrate Prepare Substrate Solution Substrate->Reaction Measurement Measure Product Formation (Spectrophotometry) Reaction->Measurement Kinetics Calculate Kinetic Parameters (Km, Vmax) Measurement->Kinetics Plot Generate Michaelis-Menten Plot Kinetics->Plot

Caption: Workflow for an enzyme kinetics experiment using this compound as a buffer.

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[4] It is essential to handle this compound with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] Store in a cool, dry place away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to the Synthesis of Sodium 2-(methylamino)ethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Sodium 2-(methylamino)ethanesulfonate, also known as N-methyltaurine sodium salt. The information presented herein is intended for a technical audience and details various methodologies, including reaction conditions, reagents, and yields, to assist in the development and optimization of synthetic strategies.

Introduction

This compound (CAS 4316-74-9) is an organic compound with the molecular formula C₃H₈NNaO₃S. It is the sodium salt of N-methyltaurine, an aminosulfonic acid. This compound finds applications in various fields, including as an intermediate in the manufacture of surface-active agents and in biochemical research. This guide will explore four principal synthetic routes to this compound, providing detailed experimental protocols and comparative data where available.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several distinct chemical routes. The most prominent pathways start from readily available precursors:

  • Reaction of Sodium 2-hydroxyethanesulfonate (Sodium Isethionate) with Methylamine: A common industrial method involving the nucleophilic substitution of the hydroxyl group.

  • Methylation of Taurine: Direct methylation of the primary amine group of taurine.

  • Reaction of Sodium 2-chloroethanesulfonate with Methylamine: A classic nucleophilic substitution reaction.

  • Direct Sulfonation of 2-(Methylamino)ethanol: Addition of a sulfonate group to the amino alcohol.

Each of these pathways offers distinct advantages and challenges in terms of reagent availability, reaction conditions, yield, and purity of the final product.

Pathway 1: From Sodium 2-hydroxyethanesulfonate and Methylamine

This method is a widely employed industrial process that involves the reaction of sodium isethionate with methylamine under elevated temperature and pressure, often in the presence of a base catalyst.

Reaction Scheme

reactant1 Sodium 2-hydroxyethanesulfonate reactant1->r1_mid reactant2 Methylamine reactant2->r1_mid product This compound plus + plus->r2_mid conditions NaOH (cat.) High Temperature High Pressure r1_mid->plus r2_mid->product

Caption: Reaction of Sodium Isethionate with Methylamine.

Experimental Protocol

A detailed experimental procedure is described in East German Patent 84,394. The reaction involves treating a 50% aqueous solution of sodium 2-hydroxyethanesulfonate with a ten-fold molar excess of 40% aqueous methylamine in the presence of a significant amount of sodium hydroxide as a catalyst (0.37–0.89 molar equivalents).[1] The mixture is heated in an autoclave to achieve the desired reaction temperature and pressure.

Another patented method describes a process where the reagents are combined and heated at 205°C for 1.5 hours.[1] After the reaction, the excess amine is removed by distillation to yield the final product.[1]

Quantitative Data
ParameterValueReference
Starting Material Sodium 2-hydroxyethanesulfonate, Methylamine[1]
Catalyst Sodium Hydroxide[1]
Temperature 205°C[1]
Reaction Time 1.5 hours[1]
Yield 98% (molar)[1]
Purity >95%[1]

Pathway 2: Methylation of Taurine

This pathway involves the direct N-methylation of taurine or its derivatives. The use of a protecting group on the amine, such as an acyl group, can facilitate the reaction, followed by deprotection.

Reaction Scheme

reactant1 Taurine reactant1->r1_mid reactant2 Methylating Agent (e.g., Dimethyl Sulfate) reactant2->r1_mid product 2-(methylamino)ethanesulfonic acid product->p_mid final_product This compound plus + plus->r2_mid conditions1 Base conditions2 NaOH conditions2->final_product r1_mid->plus r2_mid->product p_mid->conditions2

Caption: Methylation of Taurine followed by neutralization.

Experimental Protocol

A two-step procedure can be employed, starting with the acylation of taurine, followed by methylation.

Step 1: N-Acylation of Sodium Taurate

  • In a 500 mL three-necked flask equipped with a stirrer, dropping funnel, and pH meter, add 150 g (0.25 moles) of a 33% aqueous solution of sodium taurate.

  • Add 80 g of acetone and stir to create a homogeneous mixture.

  • Cool the mixture to below 10°C using an ice bath.

  • Slowly and uniformly add 55 g (0.2 moles) of palmitoyl chloride through the dropping funnel.

  • Simultaneously, add a 50% aqueous solution of sodium hydroxide dropwise to maintain the pH of the reaction mixture between 9 and 10. The addition should take approximately 1 hour.

  • Filter the solid product, wash with acetone, and dry to obtain white, powdery sodium N-palmitoyl taurate.

Step 2: Methylation of N-Acylated Taurate and Deprotection (Hydrolysis)

  • In a 500 mL three-necked flask, dissolve 39 g (0.1 mole) of sodium N-palmitoyl taurate in 150 mL of water.

  • Add 50 mL of 30% sodium hydroxide solution and cool the mixture to below 10°C.

  • Slowly add 15 g (0.12 moles) of dimethyl sulfate dropwise.

  • After the addition, continue the reaction for 1 hour.

  • Acidify the reaction mixture to a pH of 2-3 with sulfuric acid.

  • Filter the precipitated solid, wash it with water, and dry to obtain N-palmitoyl-N-methyltaurine as a white powder.

  • Subsequent hydrolysis of the acyl group (not detailed in the source) would be required to yield 2-(methylamino)ethanesulfonic acid, which can then be neutralized with sodium hydroxide.

Quantitative Data
StepParameterValue
1. N-Acylation Starting Material Sodium Taurate, Palmitoyl Chloride
Yield ~80% (for Sodium N-palmitoyl taurate)
2. Methylation Starting Material Sodium N-palmitoyl taurate, Dimethyl Sulfate
Yield ~90% (for N-palmitoyl-N-methyltaurine)

Pathway 3: From Sodium 2-chloroethanesulfonate and Methylamine

This pathway follows a straightforward nucleophilic substitution mechanism where the chlorine atom is displaced by methylamine.

Reaction Scheme

reactant1 Sodium 2-chloroethanesulfonate reactant1->r1_mid reactant2 Methylamine reactant2->r1_mid product This compound plus + plus->r2_mid conditions Heat r1_mid->plus r2_mid->product

Caption: Reaction of Sodium 2-chloroethanesulfonate with Methylamine.

Experimental Protocol

An analogous procedure for the reaction of a chloro-substituted acid with methylamine is described for the synthesis of methyliminodiacetic acid. This can be adapted for the synthesis of this compound.

  • Prepare a solution of sodium 2-chloroethanesulfonate in water.

  • Cool the solution in an ice water bath.

  • Slowly add an aqueous solution of methylamine while keeping the temperature below 50°C. The reaction is exothermic.

  • After the addition is complete, allow the solution to stand for a sufficient time (e.g., two hours) to complete the reaction.

  • The product can then be isolated from the reaction mixture, potentially through crystallization after removal of water.

A historical synthesis of N-methyltaurine involved the reaction of the silver salt of 2-chloroethanesulfonic acid with methylamine. A more practical modification of this is the use of the sodium salt.[2]

Quantitative Data

Pathway 4: Direct Sulfonation of 2-(Methylamino)ethanol

This method involves the direct introduction of a sulfonic acid group onto the 2-(methylamino)ethanol molecule, followed by neutralization.

Reaction Scheme

reactant1 2-(Methylamino)ethanol reactant1->r1_mid reactant2 Sulfonating Agent (e.g., SO₃, ClSO₃H) reactant2->r1_mid product 2-(methylamino)ethanesulfonic acid product->p_mid final_product This compound plus + plus->r2_mid conditions2 NaOH conditions2->final_product r1_mid->plus r2_mid->product p_mid->conditions2

Caption: Direct Sulfonation of 2-(Methylamino)ethanol.

Experimental Protocol

The synthesis of taurine (2-aminoethanesulfonic acid) from ethanolamine provides a model for this pathway. The process involves two main steps: esterification with a sulfating agent followed by sulfonation.

  • Esterification: React 2-(methylamino)ethanol with a sulfonating agent such as sulfuric acid or chlorosulfonic acid. This reaction is typically exothermic and requires cooling to control the temperature. This step forms an intermediate ester.

  • Sulfonation: The intermediate ester is then reacted with a source of sulfite, such as sodium sulfite, to form the sulfonic acid. This reaction is generally carried out at an elevated temperature (e.g., 80°C) for several hours.

  • Neutralization: The resulting 2-(methylamino)ethanesulfonic acid is then neutralized with sodium hydroxide to yield the final sodium salt.

The sulfonation can also be achieved using sulfur trioxide or its complexes (e.g., with pyridine or dioxane) to moderate its reactivity.[3]

Quantitative Data

Specific yield and purity data for the direct sulfonation of 2-(methylamino)ethanol are not well-documented in the readily available literature. The synthesis of taurine via a similar route showed a conversion of 65.51% in the sulfonation step, with a final purified yield of 25.57% for the overall process.[4] It is expected that the yields for the N-methylated analogue would be in a similar range, subject to optimization.

Summary of Synthesis Pathways

PathwayStarting MaterialsKey Reagents/ConditionsReported YieldAdvantagesDisadvantages
1 Sodium 2-hydroxyethanesulfonate, MethylamineNaOH, High T/PUp to 98%High yield, suitable for industrial scaleRequires high pressure and temperature equipment
2 TaurineMethylating agent (e.g., Dimethyl Sulfate), BaseHigh (for intermediate steps)Milder conditions than Pathway 1Multi-step process, may require protecting groups
3 Sodium 2-chloroethanesulfonate, MethylamineHeatModerate to High (expected)Simple nucleophilic substitutionStarting material may be less common than isethionate
4 2-(Methylamino)ethanolSulfonating agent (e.g., SO₃, H₂SO₄), Sodium SulfiteModerate (expected based on taurine synthesis)Utilizes a readily available starting materialCan have moderate yields and require careful control of exothermic reactions

Conclusion

The synthesis of this compound can be accomplished through a variety of pathways, each with its own set of advantages and challenges. For large-scale industrial production, the reaction of sodium isethionate with methylamine appears to be the most efficient method, offering high yields. For laboratory-scale synthesis, the methylation of taurine provides a viable alternative with milder reaction conditions, although it may involve more steps. The routes starting from sodium 2-chloroethanesulfonate and the direct sulfonation of 2-(methylamino)ethanol are also feasible but may require further optimization to achieve high yields and purity. The choice of the optimal synthesis pathway will depend on factors such as the desired scale of production, available equipment, cost of starting materials, and purity requirements.

References

N-Methyltaurine and Its Derivatives: A Technical Guide to Their Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyltaurine (NMT), a naturally occurring aminosulfonic acid found predominantly in red algae, is emerging as a molecule of significant interest in the fields of biomedical research and drug development.[1] Structurally similar to the ubiquitous taurine, NMT exhibits distinct biological activities, most notably as a potent cytoprotective agent.[2] This technical guide provides a comprehensive overview of the biological significance of N-methyltaurine and its derivatives, with a focus on its anti-atrophic effects in skeletal muscle. This document details its pharmacokinetic profile, transport mechanisms, and known signaling pathways. Furthermore, it includes in-depth experimental protocols and quantitative data to support further research and development. While the primary focus of current research is on NMT, this guide also touches upon the synthesis and potential biological roles of its derivatives, an area ripe for future exploration.

Introduction

N-methyltaurine (2-methylaminoethanesulfonic acid) is a derivative of taurine, one of the most abundant free amino acids in mammals, which plays crucial roles in a multitude of physiological processes including osmoregulation, antioxidation, and neuromodulation.[2][3] NMT is naturally synthesized in certain marine organisms, such as red algae, through the methylation of taurine.[1] Its structural similarity to taurine has prompted investigations into its own biological functions, revealing a promising profile as a cytoprotective agent, particularly in the context of skeletal muscle atrophy.[2][4] This guide aims to consolidate the current scientific knowledge on N-methyltaurine and its derivatives to serve as a valuable resource for researchers and professionals in drug discovery and development.

Pharmacokinetics and Cellular Transport

Bioavailability and Distribution

Studies in mice have demonstrated that orally administered N-methyltaurine exhibits high bioavailability.[5] At a dose of 0.5 mg/kg body weight, the oral bioavailability of NMT was found to be 96.1% compared to intravenous administration.[5] Following absorption, NMT is distributed to various tissues, including the liver, kidney, heart, brain, and skeletal muscles.[5] Notably, the concentration of NMT in tissues can be 10 to 100 times higher than its serum concentration, suggesting an efficient cellular uptake mechanism.

Cellular Uptake Mechanisms

The cellular uptake of N-methyltaurine is believed to be primarily mediated by the taurine transporter (TauT), encoded by the SLC6A6 gene. This is supported by evidence that NMT inhibits taurine uptake in brain slices, indicating a shared transport mechanism. TauT is a sodium- and chloride-dependent transporter responsible for the cellular accumulation of taurine against its concentration gradient. While direct kinetic parameters for NMT transport are not yet fully elucidated, the high tissue-to-serum concentration ratio of NMT suggests it is an efficient substrate for TauT.

Table 1: Pharmacokinetic Parameters of N-Methyltaurine in Mice

ParameterValueAdministration DetailsReference
Oral Bioavailability96.1%0.5 mg/kg p.o. vs. i.v.[5]
Oral Bioavailability58%5 mg/kg p.o. vs. i.v.
AUC (i.v.)54.0 ± 3.6 min·µg/mL0.5 mg/kg
AUC (p.o.)51.9 ± 4.1 min·µg/mL0.5 mg/kg
AUC (p.o.)315 ± 27.9 min·µg/mL5 mg/kg[3]

Biological Significance: Cytoprotection and Anti-Muscle Atrophy Effects

The most well-documented biological effect of N-methyltaurine is its ability to protect cells from stress, particularly its potent anti-atrophic effects on skeletal muscle.[4][5]

Attenuation of Glucocorticoid-Induced Muscle Atrophy

Glucocorticoids, such as dexamethasone, are known to induce skeletal muscle atrophy by increasing protein degradation and decreasing protein synthesis. N-methyltaurine has been shown to effectively counteract these effects both in vitro and in vivo.[5]

  • In Vitro Studies: In cultured C2C12 myotubes, treatment with 20 mM N-methyltaurine prevented the dexamethasone-induced reduction in myotube diameter.[3][5]

  • In Vivo Studies: Oral administration of 0.5% N-methyltaurine in the drinking water of mice attenuated the dexamethasone-induced loss of body weight and the wet weight of the tibial anterior and gastrocnemius muscles.[3][5]

Table 2: Effect of N-Methyltaurine on Dexamethasone-Induced Muscle Atrophy

ModelTreatmentKey FindingsReference
In Vitro (C2C12 myotubes) 50 µM DexamethasoneSignificant reduction in myotube diameter[2]
50 µM Dexamethasone + 20 mM NMTPrevention of myotube diameter reduction[5]
In Vivo (Mice) Dexamethasone (10 mg/kg/day, i.p.)Decreased body weight and muscle mass[5]
Dexamethasone + 0.5% NMT in drinking waterAttenuated decrease in body weight and muscle mass[5]
Proposed Mechanisms of Action

The precise signaling pathways through which N-methyltaurine exerts its cytoprotective and anti-atrophic effects are still under investigation. However, it has been demonstrated that its mechanism is distinct from the inhibition of the major muscle-specific E3 ubiquitin ligases, Atrogin-1 and MuRF1, which are key players in muscle protein degradation.[4][5] This suggests that NMT acts on alternative or parallel pathways to protect muscle cells.

Given its structural similarity to taurine, it is hypothesized that N-methyltaurine may share some of its cytoprotective mechanisms, which include:

  • Osmoregulation: Acting as an organic osmolyte to maintain cell volume and integrity under stress conditions.[1]

  • Antioxidant Properties: While direct radical scavenging activity is debated, taurine is known to bolster endogenous antioxidant defense systems, potentially through the activation of the Nrf2 signaling pathway.[4] NMT may possess similar indirect antioxidant capabilities.

  • Anti-inflammatory Effects: Taurine has well-documented anti-inflammatory properties, and it is plausible that NMT shares this activity.[4]

NMT_Cytoprotection cluster_stressor Cellular Stressor cluster_atrophy Muscle Atrophy Pathway cluster_nmt N-Methyltaurine Action DEX Dexamethasone Atrogin1_MuRF1 ↑ Atrogin-1/MuRF1 (E3 Ubiquitin Ligases) DEX->Atrogin1_MuRF1 Proteolysis ↑ Proteolysis Atrogin1_MuRF1->Proteolysis Atrophy Muscle Atrophy Proteolysis->Atrophy NMT N-Methyltaurine Unknown_Mech Unknown Protective Mechanism NMT->Unknown_Mech Cytoprotection Cytoprotection Unknown_Mech->Cytoprotection Cytoprotection->Atrophy Inhibits

Caption: Hypothesized cytoprotective pathway of N-Methyltaurine against muscle atrophy.

N-Methyltaurine Derivatives

While research has predominantly focused on N-methyltaurine itself, its derivatives represent a potential area for the development of novel therapeutic agents.

N-Acyl-N-methyltaurines

N-acyl-N-methyltaurines, also known as methyl taurates, are synthesized by the acylation of N-methyltaurine with fatty acids.[6] These derivatives are primarily utilized in the cosmetics and personal care industries as mild anionic surfactants due to their excellent foaming properties and skin compatibility.[6]

Potential Biological Significance of Derivatives

A study on the related N-acyl taurines (NATs), which are not N-methylated, has revealed their role as endogenous lipid messengers that improve glucose homeostasis.[7] This finding suggests that acylation of the amino group of taurine and its derivatives can lead to compounds with significant biological activities. It is plausible that N-acyl-N-methyltaurines could also possess interesting pharmacological properties beyond their surfactant capabilities, warranting further investigation into their potential cytoprotective, metabolic, or anti-inflammatory effects.

NMT_Derivatives cluster_activities NMT N-Methyltaurine Derivatization Chemical Derivatization (e.g., Acylation) NMT->Derivatization NMT_Derivatives N-Methyltaurine Derivatives (e.g., N-Acyl-N-methyltaurines) Derivatization->NMT_Derivatives Surfactant Surfactant Properties NMT_Derivatives->Surfactant Biological_Activity Potential Biological Activities NMT_Derivatives->Biological_Activity Cytoprotection Cytoprotection Biological_Activity->Cytoprotection Metabolic_Regulation Metabolic Regulation Biological_Activity->Metabolic_Regulation Anti_inflammatory Anti-inflammatory Biological_Activity->Anti_inflammatory

Caption: Logical flow from N-methyltaurine to its derivatives with potential applications.

Experimental Protocols

Quantification of N-Methyltaurine in Biological Samples by HPLC

This protocol is adapted from the method described by Nguyen et al. (2020).[3]

  • Sample Preparation:

    • Mix plasma samples with an equal volume of 5% sulfosalicylic acid (SSA) containing 0.1 mM sarcosine as an internal standard.

    • Homogenize tissue samples in 10 volumes of 5% SSA with the internal standard.

    • Centrifuge the samples and filter the supernatant through a 0.45 µm filter.

    • Neutralize the supernatant with NaHCO₃.

  • Derivatization:

    • Add an equal volume of o-phthalaldehyde (OPA) reagent to the sample and incubate for 1 minute at room temperature to derivatize primary amines.

    • Add one volume of 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) reagent and incubate for an additional minute to derivatize the secondary amine of NMT.

  • HPLC Analysis:

    • Inject the derivatized sample into an HPLC system equipped with a fluorescence detector.

    • Separate the analytes on a C18 column using a suitable gradient elution.

    • Detect the fluorescent derivatives.

HPLC_Workflow Start Biological Sample (Plasma or Tissue) Homogenization Homogenization in 5% SSA + Internal Standard Start->Homogenization Centrifugation Centrifugation & Filtration Homogenization->Centrifugation Neutralization Neutralization with NaHCO₃ Centrifugation->Neutralization Derivatization Derivatization with OPA and FMOC-Cl Neutralization->Derivatization HPLC HPLC Analysis (C18 Column, Fluorescence Detection) Derivatization->HPLC Quantification Quantification HPLC->Quantification

Caption: Workflow for the quantification of N-methyltaurine in biological samples.

In Vitro Dexamethasone-Induced Muscle Atrophy Model

This protocol is based on the methodology used in the study of NMT's anti-atrophic effects.[2][3]

  • Cell Culture and Differentiation:

    • Culture C2C12 mouse myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

    • Induce differentiation into myotubes by switching the culture medium to DMEM containing 2% horse serum for 5-7 days.

  • Dexamethasone Treatment and NMT Co-incubation:

    • Treat the differentiated myotubes with 50 µM dexamethasone to induce atrophy.

    • For the treatment group, co-incubate the myotubes with 50 µM dexamethasone and 20 mM N-methyltaurine.

    • Incubate the cells for 24 hours.

  • Analysis of Myotube Atrophy:

    • Measure the diameter of the myotubes from microscopic images to quantify the extent of atrophy.

    • Further analysis can include protein synthesis assays and gene expression analysis of atrophy-related markers.

Conclusion and Future Directions

N-methyltaurine has demonstrated significant potential as a cytoprotective agent, with compelling evidence for its anti-atrophic effects in skeletal muscle. Its high oral bioavailability and efficient cellular uptake make it an attractive candidate for further development as a therapeutic agent for muscle wasting conditions. While its mechanism of action appears to be distinct from the inhibition of key E3 ubiquitin ligases, the precise signaling pathways remain to be fully elucidated. Future research should focus on identifying the molecular targets of N-methyltaurine and delineating the signaling cascades responsible for its protective effects.

Furthermore, the biological significance of N-methyltaurine derivatives is a largely unexplored area. Given the precedent set by N-acyl taurines as bioactive lipid messengers, a systematic investigation into the pharmacological properties of N-acyl-N-methyltaurines and other derivatives is warranted. Such studies could unveil novel therapeutic applications for this versatile class of molecules, expanding their utility beyond their current use as surfactants. The synthesis and screening of a library of N-methyltaurine derivatives for various biological activities could open new avenues in drug discovery for a range of pathological conditions.

References

An In-depth Technical Guide to the Discovery and History of Methylamino Ethanesulfonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of methylamino ethanesulfonic acids, with a primary focus on the most prominent member of this class, N-methyltaurine. It details the initial identification of N-methyltaurine in natural sources and its first chemical synthesis in the late 19th century. This document outlines key experimental protocols for its synthesis, presents its physicochemical properties in a structured format, and explores its known biological activities, particularly its cytoprotective effects against muscle atrophy. Furthermore, this guide delves into the current understanding of the signaling pathways modulated by N-methyltaurine and includes detailed visualizations to aid in comprehension.

Introduction

Methylamino ethanesulfonic acids are a class of organic compounds characterized by a methylamino group attached to an ethanesulfonic acid backbone. The most well-studied compound in this class is 2-(methylamino)ethanesulfonic acid, commonly known as N-methyltaurine.[1] Initially discovered in nature, N-methyltaurine has garnered significant interest due to its diverse applications, ranging from its use as a key component in the synthesis of mild surfactants to its emerging role as a bioactive molecule with therapeutic potential.[1][2] This guide aims to provide a detailed account of the scientific journey of these compounds, from their discovery to our current understanding of their biological functions, to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

History and Discovery

The history of methylamino ethanesulfonic acids is intrinsically linked to the discovery and synthesis of N-methyltaurine.

First Synthesis

The first documented chemical synthesis of N-methyltaurine was reported in 1878 by E. Dittrich.[2] The synthesis involved the reaction of methylamine with the silver salt of 2-chloroethanesulfonic acid.[1] This early work laid the foundation for future investigations into the chemical properties and potential applications of this novel compound.

Natural Occurrence

Decades after its initial synthesis, N-methyltaurine was identified as a naturally occurring compound. It is found in various marine organisms, most notably in red algae , where it is formed through the methylation of taurine.[1][3] Its presence has been confirmed in species such as Liagora distenta, Pterocladia pinnata, Gelidium amansii, and Laurencia intermedia.[3] N-methyltaurine also serves as a dominant osmolyte in vestimentiferan tubeworms found near hydrothermal vents and cold seeps.[4]

Industrial Development

The industrial significance of N-methyltaurine grew with the development of tauride surfactants by I.G. Farben in Germany.[5] These mild anionic surfactants, which are amides formed from N-methyltaurine and long-chain carboxylic acids, proved to be effective cleaning agents with good skin compatibility, leading to their use in textiles and cosmetics.[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of methylamino ethanesulfonic acids is crucial for their application in research and development. The properties of N-methyltaurine and its sodium salt are summarized in the tables below.

Table 1: Physicochemical Properties of N-Methyltaurine

PropertyValueReference
CAS Number 107-68-6[1]
Molecular Formula C₃H₉NO₃S[1]
Molecular Weight 139.17 g/mol [1]
Appearance White powdery solid[1]
Melting Point 241-242 °C[5]
Solubility Freely soluble in water; Insoluble in alcohol and ether[5]

Table 2: Physicochemical Properties of Sodium N-methyltaurate

PropertyValueReference
CAS Number 4316-74-9[5]
Molecular Formula C₃H₈NNaO₃S[5]
Molecular Weight 161.16 g/mol [5]
Appearance Available as a 34-36% aqueous solution[6]
Density (of 35% aq. soln) d⁴²⁵ 1.21[5]

Experimental Protocols for Synthesis

Several methods for the synthesis of N-methyltaurine have been developed since its initial preparation in 1878. The two most common industrial methods are the reaction of sodium isethionate with methylamine and the methylation of taurine or its derivatives.[7]

Synthesis via N-Acylation and Methylation of Taurine

This two-step protocol involves the acylation of taurine followed by methylation and subsequent hydrolysis of the acyl group.

Step 1: Synthesis of Sodium N-Palmitoyl Taurate [7]

  • In a 500 mL three-necked flask equipped with a stirrer, dropping funnel, and pH meter, add 150 g (0.25 moles) of a 33% aqueous solution of sodium taurate.

  • Add 80 g of acetone and stir to create a homogeneous mixture.

  • Cool the mixture to below 10°C using an ice bath.

  • Slowly and uniformly add 55 g (0.2 moles) of palmitoyl chloride through the dropping funnel.

  • Simultaneously, add a 50% aqueous solution of sodium hydroxide dropwise to maintain the pH of the reaction mixture between 9 and 10. The addition should take approximately 1 hour.

  • After the addition is complete, allow the reaction to proceed at 20-30°C for 2 hours, ensuring the pH remains between 9 and 10.

  • Store the resulting white paste in a refrigerator overnight.

  • Filter the solid product, wash with acetone, and dry to obtain white, powdery sodium N-palmitoyl taurate. (Expected yield: ~80%)

Step 2: Methylation of Sodium N-Palmitoyl Taurate and Hydrolysis [7][8]

  • In a 500 mL three-necked flask, dissolve 39 g (0.1 mole) of sodium N-palmitoyl taurate in 150 mL of water.

  • Add 50 mL of 30% sodium hydroxide solution and cool the mixture to below 10°C.

  • Slowly add 15 g (0.12 moles) of dimethyl sulfate dropwise.

  • After the addition, continue the reaction for 1 hour.

  • Acidify the reaction mixture to a pH of 2-3 with sulfuric acid.

  • Filter the precipitated solid, wash it with water, and dry to obtain N-palmitoyl-N-methyltaurine as a white powder. (Expected yield: ~90%)

  • The final step to obtain free N-methyltaurine involves the hydrolysis of the N-palmitoyl group, for example, by heating with a strong acid or base, followed by neutralization and purification.

cluster_step1 Step 1: Synthesis of Sodium N-Palmitoyl Taurate cluster_step2 Step 2: Methylation and Hydrolysis sodium_taurate Sodium Taurate Solution reaction_mixture_step1 Reaction Mixture (pH 9-10, <10°C -> 20-30°C) sodium_taurate->reaction_mixture_step1 acetone Acetone acetone->reaction_mixture_step1 palmitoyl_chloride Palmitoyl Chloride palmitoyl_chloride->reaction_mixture_step1 naoh_step1 50% NaOH Solution naoh_step1->reaction_mixture_step1 pH control refrigeration Refrigeration (Overnight) reaction_mixture_step1->refrigeration filtration_step1 Filtration & Washing refrigeration->filtration_step1 sodium_n_palmitoyl_taurate Sodium N-Palmitoyl Taurate filtration_step1->sodium_n_palmitoyl_taurate sodium_n_palmitoyl_taurate_input Sodium N-Palmitoyl Taurate sodium_n_palmitoyl_taurate->sodium_n_palmitoyl_taurate_input reaction_mixture_step2 Reaction Mixture (<10°C) sodium_n_palmitoyl_taurate_input->reaction_mixture_step2 water_step2 Water water_step2->reaction_mixture_step2 naoh_step2 30% NaOH Solution naoh_step2->reaction_mixture_step2 dimethyl_sulfate Dimethyl Sulfate dimethyl_sulfate->reaction_mixture_step2 acidification Acidification (H₂SO₄, pH 2-3) reaction_mixture_step2->acidification filtration_step2 Filtration & Washing acidification->filtration_step2 n_palmitoyl_n_methyltaurine N-Palmitoyl-N-Methyltaurine filtration_step2->n_palmitoyl_n_methyltaurine hydrolysis Hydrolysis n_palmitoyl_n_methyltaurine->hydrolysis n_methyltaurine N-Methyltaurine hydrolysis->n_methyltaurine

Workflow for the Synthesis of N-Methyltaurine via Acylation and Methylation.
Synthesis from Sodium Isethionate and Methylamine

This is a common industrial method that involves the reaction of sodium isethionate with methylamine under elevated temperature and pressure.[7][8] While specific, detailed, peer-reviewed protocols are less accessible, patent literature describes this process generally involving heating an aqueous solution of sodium isethionate and methylamine in an autoclave. The reaction conditions, such as temperature (150-300°C) and pressure (10-25 MPa), are critical for achieving high yields (85-95%).[7][8]

Biological Activity and Signaling Pathways

Recent research has highlighted the biological activities of N-methyltaurine, particularly its cytoprotective effects.

Attenuation of Muscle Atrophy

N-methyltaurine has been shown to attenuate glucocorticoid-induced skeletal muscle atrophy.[3] In a study using a mouse model, oral administration of N-methyltaurine partially reversed skeletal muscle atrophy caused by dexamethasone.[3] This protective effect was also observed in vitro in C2C12 myotube cultures.[5]

Table 3: In Vivo Effect of N-Methyltaurine on Dexamethasone-Induced Muscle Atrophy in Mice

Treatment GroupChange in Body WeightTibial Anterior Muscle WeightGastrocnemius Muscle WeightReference
Control---[9]
Dexamethasone (Dex)DecreasedDecreasedDecreased[9]
Dex + 0.5% NMT in drinking waterAttenuated decreaseAttenuated decreaseAttenuated decrease[9]
Signaling Pathways

The precise signaling pathways underlying the cytoprotective effects of N-methyltaurine are still under investigation. However, it has been demonstrated that its mechanism of action in preventing muscle atrophy is distinct from some known pathways.

Interestingly, N-methyltaurine does not appear to act by downregulating the muscle-specific E3 ubiquitin ligases, Atrogin-1 and MuRF1, which are key mediators of muscle protein degradation and are typically upregulated during atrophy.[3][5] This suggests that N-methyltaurine's protective effects are not mediated by the inhibition of this major proteolytic pathway.[7]

It is hypothesized that, similar to its parent compound taurine, N-methyltaurine may exert its cytoprotective effects through mechanisms such as:

  • Osmoregulation: Acting as an organic osmolyte to maintain cell volume and integrity under stress conditions.[7]

  • Antioxidant Properties: Potentially bolstering the endogenous antioxidant defense systems.[7]

  • Anti-inflammatory Effects: Possessing anti-inflammatory properties.[7]

cluster_pathway Hypothesized Cytoprotective Pathway of N-Methyltaurine in Muscle Atrophy Dexamethasone Dexamethasone Atrogin1_MuRF1 ↑ Atrogin-1 / MuRF1 Dexamethasone->Atrogin1_MuRF1 Induces Proteolysis ↑ Proteolysis Atrogin1_MuRF1->Proteolysis Promotes Muscle_Atrophy Muscle Atrophy Proteolysis->Muscle_Atrophy Leads to NMT N-Methyltaurine Unknown_Mechanism Unknown Protective Mechanism NMT->Unknown_Mechanism Activates Cytoprotection Cytoprotection Unknown_Mechanism->Cytoprotection Results in Cytoprotection->Muscle_Atrophy Inhibits

References

A Technical Guide to the Potential Biological Activities of Sodium 2-(methylamino)ethanesulfonate (N-methyltaurine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-(methylamino)ethanesulfonate, also known as N-methyltaurine (NMT), is an aminosulfonic acid and a derivative of the ubiquitous taurine.[1] Structurally, it is characterized by a methyl group attached to the amine group of taurine.[2] While taurine is one of the most abundant free amino acids in mammals, involved in a multitude of physiological processes, N-methyltaurine is found naturally in specific organisms like red algae.[1][2] Its sodium salt form is a white, water-soluble, powdery solid.[1]

This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.

Anti-Muscle Atrophy Effects

One of the most significant, experimentally demonstrated biological activities of N-methyltaurine is its protective effect against skeletal muscle atrophy.[3] Studies have shown that NMT can attenuate muscle atrophy induced by glucocorticoids, such as dexamethasone, which are known to cause muscle wasting as a side effect.[3][4]

Quantitative Data

The cytoprotective effects of N-methyltaurine against dexamethasone-induced muscle atrophy have been quantified in both in vitro and in vivo models.[3][4]

Table 1: In Vitro Effect of N-methyltaurine on Dexamethasone-Induced Myotube Atrophy

Cell Line Treatment N-methyltaurine Conc. Outcome Reference

| C2C12 Myotubes | Dexamethasone (Dex) | 20 mM | Prevented the decline in myotube width induced by Dex. |[3] |

Table 2: In Vivo Effect of N-methyltaurine on Dexamethasone-Induced Muscle Atrophy in Mice

Animal Model Administration N-methyltaurine Dose Outcome Reference

| Mice | 0.5% NMT in drinking water | Not specified | Attenuated the reduction in muscle mass of the tibial anterior and gastrocnemius muscles caused by dexamethasone. |[3][4] |

Experimental Protocol: In Vitro Muscle Atrophy Assay

The following protocol outlines the methodology used to investigate the anti-atrophic effects of N-methyltaurine on C2C12 myotubes.[2]

  • Cell Culture and Differentiation:

    • C2C12 mouse myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

    • To induce differentiation into myotubes, the culture medium is switched to DMEM containing 2% horse serum for one week.[2]

  • Treatment:

    • Differentiated myotubes are treated with dexamethasone to induce atrophy.

    • A concurrent treatment group is exposed to both dexamethasone and 20 mM N-methyltaurine.[3]

  • Analysis:

    • After a 24-hour treatment period, the width of the myotubes is measured to assess the degree of atrophy.

    • A comparison is made between the control, dexamethasone-only, and dexamethasone with N-methyltaurine groups.[3]

Visualization: Experimental Workflow

G cluster_0 Cell Culture & Differentiation cluster_1 Treatment (24h) cluster_2 Analysis C2C12 C2C12 Myoblasts DMEM_FBS Culture in DMEM + 10% FBS C2C12->DMEM_FBS DMEM_HS Switch to DMEM + 2% Horse Serum DMEM_FBS->DMEM_HS Myotubes Differentiated Myotubes DMEM_HS->Myotubes Control Control Myotubes->Control Dex Dexamethasone Myotubes->Dex Dex_NMT Dexamethasone + 20mM NMT Myotubes->Dex_NMT Measure Measure Myotube Width Control->Measure Dex->Measure Dex_NMT->Measure Compare Compare Groups Measure->Compare

In vitro workflow for NMT muscle atrophy study.

Role as an Organic Osmolyte

N-methyltaurine has been identified as a dominant organic osmolyte in certain marine invertebrates, particularly vestimentiferan tubeworms living in deep-sea environments like cold hydrocarbon seeps.[5][6] Organic osmolytes are solutes that play a crucial role in regulating cell volume and maintaining cell function in the face of osmotic stress.[5][7] The accumulation of NMT in these organisms suggests it is critical for their survival in high-pressure and chemically unique environments.[6]

Quantitative Data

Table 3: Concentration of N-methyltaurine in Vestimentiferan Tubeworms

Species Habitat N-methyltaurine Conc. (mmol/kg wet wt) Reference
Lamellibrachia sp. Cold hydrocarbon seeps (540 m) 209-252 [6][7]

| Lamellibrachia barhami | Bathyal tectonic seeps (1800-2000 m) | 209-252 |[6][7] |

Potential Neuroprotective and Neuromodulatory Roles

While direct research into the neuroprotective effects of N-methyltaurine is limited, its structural similarity to taurine allows for informed hypotheses. Taurine exhibits a wide range of neuroprotective mechanisms in the central nervous system (CNS).[8] It is plausible that N-methyltaurine shares some of these properties.

Potential neuroprotective activities, based on taurine studies, include:

  • Modulation of Neuronal Excitability: Taurine can bind to GABAA and glycine receptors, leading to hyperpolarization of neurons and a decrease in excitability.[9][10]

  • Calcium Homeostasis: Taurine helps maintain calcium homeostasis by inhibiting L-, P/Q-, and N-type voltage-gated calcium channels and preventing Ca2+ influx through NMDA receptors.[8] This action is crucial for preventing glutamate-induced excitotoxicity.[8][10]

  • Osmoregulation and Anti-inflammatory Effects within the CNS.[8]

Visualization: Potential Neuroprotective Signaling Pathway

The following diagram illustrates the proposed mechanism by which taurine (and potentially N-methyltaurine) may protect neurons from glutamate excitotoxicity.

G Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_Influx ↑↑ Intracellular Ca²⁺ NMDA_R->Ca_Influx Activates Excitotoxicity Excitotoxicity (Neuronal Damage) Ca_Influx->Excitotoxicity NMT N-methyltaurine (hypothesized) NMT->NMDA_R Inhibits GABA_R GABA-A / Glycine Receptors NMT->GABA_R Activates Hyperpolarization Hyperpolarization GABA_R->Hyperpolarization Hyperpolarization->NMDA_R Reduces Activation

Hypothesized neuroprotective mechanism of N-methyltaurine.

Other Potential Biological Activities

  • Buffering Agent: this compound is utilized in biochemical research as a biological buffer to maintain stable pH in solutions, which is crucial for studies involving enzymes and other pH-sensitive biomolecules.[11]

  • Sperm Motility: N-methyltaurine has been identified as a metabolite that can maintain hamster sperm motility at a minimum effective concentration of 10 μM.[12]

  • Anti-inflammatory Properties: Taurine is known to exert anti-inflammatory effects by reacting with hypochlorous acid (HOCl) at sites of inflammation to produce taurine chloramine (TauCl), a less toxic and anti-inflammatory compound.[13][14] Given its structural similarity, N-methyltaurine may have the potential to undergo similar reactions, though this has not been directly demonstrated.

Conclusion

This compound (N-methyltaurine) is a bioactive compound with demonstrated cytoprotective efficacy, particularly in the context of glucocorticoid-induced muscle atrophy.[3][4] Its established role as a significant organic osmolyte in certain species highlights its importance in cellular volume regulation.[6] While further research is required, its structural relationship to taurine suggests a strong potential for neuroprotective, neuromodulatory, and anti-inflammatory activities.[2][11] For drug development professionals, N-methyltaurine represents a promising candidate for conditions involving muscle wasting, and its other potential biological functions warrant deeper investigation.[2]

References

Unveiling the Thermal Stability of Sodium 2-(methylamino)ethanesulfonate: A Thermogravimetric Analysis Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the thermal stability of Sodium 2-(methylamino)ethanesulfonate, a compound of interest in pharmaceutical and chemical research. The following sections detail a standardized, albeit hypothetical, protocol for thermogravimetric analysis (TGA) of this compound, present a plausible dataset, and outline the experimental workflow. This document is intended for researchers, scientists, and drug development professionals seeking to understand the thermal decomposition characteristics of this and similar organic salts.

Disclaimer: The experimental data presented in this guide is hypothetical and intended for illustrative purposes. Currently, there is a lack of publicly available, specific TGA data for this compound. The presented protocol and data are based on established principles of thermogravimetric analysis for organic salts.

Introduction to Thermogravimetric Analysis

Thermogravimetric analysis (TGA) is a powerful analytical technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This method is crucial for determining the thermal stability, decomposition profile, and composition of materials.[2] By precisely monitoring mass loss, researchers can identify the temperatures at which a substance degrades, providing critical information for drug formulation, storage, and processing.[3]

Hypothetical Experimental Protocol

A detailed methodology for conducting the thermogravimetric analysis of this compound is outlined below. This protocol is designed to ensure reproducibility and accuracy of the results.

2.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of a linear heating rate is required. The instrument should also have a system for controlling the atmosphere around the sample.

2.2. Sample Preparation

A small quantity (5-10 mg) of high-purity, dry this compound powder is accurately weighed and placed in an inert sample pan, typically made of alumina or platinum.

2.3. TGA Parameters

The following experimental parameters are proposed for the analysis:

ParameterValue
Heating Rate 10 °C/min
Temperature Range 25 °C to 600 °C
Atmosphere Nitrogen (Inert)
Flow Rate 20 mL/min
Sample Pan Alumina
Sample Mass Approximately 5 mg

Data Presentation: Hypothetical Thermal Decomposition Profile

The following table summarizes the hypothetical quantitative data obtained from the TGA of this compound. The data indicates a multi-stage decomposition process.

Temperature Range (°C)Mass Loss (%)Description of Decomposition Stage
25 - 150~ 1.5%Initial mass loss attributed to the removal of adsorbed water or volatile impurities.
250 - 350~ 35%Onset of significant thermal decomposition, likely involving the loss of the methylamino group.
350 - 500~ 40%Continued degradation of the organic backbone and the sulfonate group.
> 500-Formation of a stable inorganic residue.
Final Residue at 600 °C ~ 23.5% Primarily composed of sodium sulfide or sodium sulfate.

Mandatory Visualization

4.1. Experimental Workflow Diagram

The following diagram illustrates the logical flow of the thermogravimetric analysis experiment for this compound.

TGA_Workflow start Start sample_prep Sample Preparation: Weigh 5-10 mg of Sodium 2-(methylamino)ethanesulfonate start->sample_prep instrument_setup Instrument Setup: - Calibrate TGA - Set atmosphere to Nitrogen (20 mL/min) sample_prep->instrument_setup parameter_set Set TGA Parameters: - Temperature: 25-600°C - Heating Rate: 10°C/min instrument_setup->parameter_set run_analysis Run Thermogravimetric Analysis parameter_set->run_analysis data_collection Data Collection: Record Mass vs. Temperature run_analysis->data_collection data_analysis Data Analysis: - Plot TGA Curve - Determine Onset Temperature - Calculate Mass Loss (%) data_collection->data_analysis report Generate Report: - Tabulate Results - Interpret Decomposition Profile data_analysis->report end End report->end

Caption: Experimental workflow for the thermogravimetric analysis of this compound.

Interpretation of Results

The hypothetical TGA curve would likely show an initial slight mass loss corresponding to the desorption of moisture. The major decomposition events are anticipated to occur in distinct stages. The first significant mass loss, commencing around 250 °C, can be attributed to the cleavage of the less stable organic functionalities. The subsequent mass loss at higher temperatures would correspond to the breakdown of the more thermally robust parts of the molecule, ultimately leaving a stable inorganic residue.

Conclusion

This technical guide provides a comprehensive, though hypothetical, framework for assessing the thermal stability of this compound using thermogravimetric analysis. The detailed experimental protocol, structured data presentation, and clear workflow visualization offer a valuable resource for researchers in the field. The insights gained from such an analysis are critical for understanding the material's behavior at elevated temperatures, informing its handling, storage, and application in various developmental processes. Further experimental studies are warranted to validate the hypothetical data presented herein.

References

Solubility profile of Sodium 2-(methylamino)ethanesulfonate in various solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Sodium 2-(methylamino)ethanesulfonate, also known as Sodium N-methyltaurinate. The document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction

This compound (CAS Number: 4316-74-9) is an organic compound characterized by a sulfonic acid group and a methylamino group.[1] This structure contributes to its notable solubility in aqueous solutions and makes it a subject of interest in various scientific fields.[1] It is recognized for its utility as a buffering agent in biochemical assays and cell cultures due to its ability to maintain pH stability.[1] Furthermore, its specific methylation at the amino group is suggested to enhance its solubility and functional properties compared to similar compounds.[1] Understanding the solubility of this compound in a range of solvents is critical for its application in pharmaceutical formulations, material science, and biochemical research.

Quantitative and Qualitative Solubility Data

The solubility of this compound has been characterized in water and a limited number of organic solvents. The available data, both quantitative and qualitative, are summarized in the table below for easy comparison.

SolventChemical ClassSolubilityTemperature (°C)
WaterProtic410 g/L20
Dimethyl Sulfoxide (DMSO)AproticSparingly SolubleNot Specified
MethanolProtic, AlcoholSlightly SolubleNot Specified

Data compiled from available chemical supplier information and safety data sheets.

Experimental Protocol for Solubility Determination

The following is a generalized, robust methodology for determining the equilibrium solubility of a compound like this compound in various solvents. This protocol is adapted from established methods for organic salts.[2][3]

3.1. Materials

  • This compound (high purity)

  • Selected solvents (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide) of analytical grade

  • Vials with screw caps

  • Magnetic stirrer and stir bars or a shaker incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer, gravimetric analysis equipment)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3.2. Procedure

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: The vials are to be agitated at a constant temperature for a predetermined period to ensure equilibrium is reached. Preliminary experiments are recommended to determine the optimal equilibration time; stirring for 24 to 72 hours is a common practice.[2][3]

  • Phase Separation: After equilibration, the suspension should be allowed to settle. Subsequently, the samples are centrifuged to separate the solid phase from the saturated solution.

  • Sample Extraction and Dilution: A known volume of the clear supernatant is carefully extracted using a pipette, ensuring no solid particles are transferred. The extracted solution is then filtered through a syringe filter. A precise dilution of the filtrate is prepared using the same solvent to bring the concentration within the working range of the analytical method.

  • Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically expressed in g/L or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solute to solvent B Seal vial A->B C Agitate at constant temperature B->C D Allow to settle C->D E Centrifuge D->E F Extract supernatant E->F G Filter supernatant F->G H Dilute sample G->H I Quantify by HPLC H->I J Calculate solubility I->J

Solubility Determination Workflow

This guide provides the currently available information on the solubility of this compound and a detailed protocol for further experimental determination. For drug development and research applications, it is highly recommended to perform solubility studies in a wider range of pharmaceutically and industrially relevant solvents to build a comprehensive solubility profile.

References

Methodological & Application

Application Notes and Protocols for Sodium 2-(methylamino)ethanesulfonate as a Biological Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-(methylamino)ethanesulfonate, also known as N-methyltaurine sodium salt, is an aminosulfonic acid derivative with potential applications as a biological buffer. Structurally similar to taurine, it is a zwitterionic compound at physiological pH, characterized by a sulfonic acid group and a secondary amine.[1] Its high water solubility and pKa in the slightly alkaline range make it a candidate for various biochemical and biological research applications where maintaining a stable pH is critical.[1]

This document provides detailed application notes on the physicochemical properties of this compound and protocols for its preparation and use in experimental settings.

Physicochemical Properties and Buffering Capacity

The utility of a compound as a biological buffer is primarily determined by its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations. For this compound, the pKa of the secondary amine group is approximately 8.66 at 20°C.[1][2] This property dictates its optimal buffering range.

Key Physicochemical Properties

PropertyValueReference(s)
Chemical Name This compound[3]
Synonyms N-Methyltaurine sodium salt[2]
Molecular Formula C₃H₈NNaO₃S[3]
Molecular Weight 161.16 g/mol [3]
pKa (20°C) ~8.66[1][2]
Optimal Buffering Range pH 7.7 - 9.7[1]
Appearance White to off-white crystalline powder[1]
Solubility in Water Highly soluble[1]

Temperature Dependence of pKa: The pKa of buffers containing amino groups is known to be temperature-dependent, typically decreasing as the temperature increases.[4][5] For taurine, a structurally similar compound, the pKa drops from 9.0 at 25°C to 8.6 at 37°C.[6] It is therefore crucial to adjust the pH of the this compound buffer at the temperature at which the experiment will be conducted.

Metal Ion Chelation: While sulfonic acid-based buffers like MES are known for their negligible binding of metal ions, the potential for this compound to chelate divalent cations has not been extensively studied.[7] Some buffers can interact with ions like Ca²⁺ and Mg²⁺, potentially leading to precipitation or inhibition of metalloenzymes.[8] If high concentrations of divalent cations are present in the experimental system, the potential for interaction should be considered.

Comparison with Other Biological Buffers

This compound offers a buffering alternative in the alkaline range currently dominated by buffers like Tris and Borate.

ParameterThis compoundTrisBorate
pKa (at 25°C) ~8.8 (estimated)8.079.24 (pKa2 of boric acid)
Useful pH Range ~7.8 - 9.87.1 - 9.18.0 - 10.0
ΔpKa/°C Not determined, but expected to be negative-0.025 to -0.03-0.008
Metal Ion Binding Not well-characterized, potentially lowCan chelate metal ionsForms complexes with diols, including many biological molecules
Advantages Zwitterionic, highly soluble, likely chemically stableWell-characterized, widely used, low costIsotonic, bactericidal effect
Limitations Limited empirical data, unknown metal chelationTemperature-sensitive pKa, reactive primary amine, can be toxic to some cellsCan inhibit enzymes and form complexes with biological molecules

Experimental Protocols

Preparation of 1 M this compound Stock Solution (pH 8.5)

Materials:

  • This compound (MW: 161.16 g/mol )

  • High-purity deionized water (dH₂O)

  • Concentrated sodium hydroxide (NaOH) or hydrochloric acid (HCl) for pH adjustment

  • Calibrated pH meter

  • 1 L volumetric flask

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh out 161.16 g of this compound powder.

  • Add the powder to a 1 L volumetric flask containing approximately 800 mL of dH₂O.

  • Place the flask on a magnetic stirrer and stir until the powder is completely dissolved.

  • Carefully adjust the pH of the solution to 8.5 using concentrated NaOH or HCl. Monitor the pH continuously with the pH meter.

  • Once the desired pH is reached and stable, add dH₂O to bring the final volume to 1 L.

  • For sterile applications, the buffer solution can be sterilized by autoclaving or by passing it through a 0.22 µm filter.

  • Store the stock solution at 4°C.

General Protocol for Use in an Enzyme Kinetics Assay

This protocol provides a general framework for using this compound buffer in a typical enzyme kinetics assay, such as for a protein kinase.

Materials:

  • 1 M this compound stock solution (pH adjusted to the optimal pH for the enzyme)

  • Enzyme stock solution

  • Substrate stock solution

  • ATP stock solution

  • Other necessary co-factors (e.g., MgCl₂)

  • High-purity deionized water (dH₂O)

  • Spectrophotometer, luminometer, or other appropriate detection instrument

Procedure:

  • Prepare the Working Buffer: Dilute the 1 M this compound stock solution to the desired final concentration (typically 20-100 mM) with dH₂O. For example, to prepare 100 mL of 50 mM buffer, mix 5 mL of the 1 M stock solution with 95 mL of dH₂O.

  • Prepare the Reaction Mixture: In a suitable reaction vessel (e.g., a microplate well or cuvette), combine the working buffer, substrate solution, ATP, and any other necessary co-factors. The final volume and concentrations should be optimized for the specific assay.

  • Equilibrate the Reaction Mixture: Incubate the reaction mixture at the desired assay temperature for several minutes to ensure temperature equilibration.

  • Initiate the Reaction: Add the enzyme stock solution to the reaction mixture to start the reaction. Mix gently but thoroughly.

  • Monitor the Reaction: Immediately begin monitoring the reaction progress using the appropriate detection method (e.g., measuring absorbance, fluorescence, or luminescence over time).

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the reaction progress curve.

Visualizations

Experimental Workflow for Buffer Preparation and Use in a Kinase Assay

G cluster_prep Buffer Preparation cluster_assay Kinase Assay weigh Weigh Sodium 2-(methylamino)ethanesulfonate dissolve Dissolve in dH₂O weigh->dissolve ph_adjust Adjust pH to 8.5 with NaOH/HCl dissolve->ph_adjust final_vol Bring to Final Volume ph_adjust->final_vol sterilize Sterilize (filter/autoclave) final_vol->sterilize stock 1 M Stock Solution (pH 8.5) sterilize->stock dilute Dilute Stock to Working Concentration stock->dilute mix Prepare Reaction Mixture (Buffer, Substrate, ATP, Mg²⁺) dilute->mix equilibrate Equilibrate at Assay Temperature mix->equilibrate initiate Initiate with Enzyme equilibrate->initiate monitor Monitor Reaction Progress initiate->monitor analyze Analyze Data monitor->analyze

Caption: Workflow for preparing and using this compound buffer.

Hypothetical Signaling Pathway Application: Generic Kinase Cascade

Many cellular signaling pathways, such as kinase cascades, are active in pH environments that can be stabilized by a buffer with a pKa in the range of this compound.[1]

G cluster_pathway Generic Kinase Signaling Pathway Signal External Signal Receptor Receptor Signal->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylates TargetProtein Target Protein Kinase3->TargetProtein Phosphorylates Response Cellular Response TargetProtein->Response Leads to

Caption: A generic kinase signaling pathway suitable for in vitro study.

References

Application Notes and Protocols for N-Methyltaurine Sodium Salt in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyltaurine (NMT), a naturally occurring aminosulfonic acid derived from taurine, is gaining significant interest in cellular research and drug development for its potential cytoprotective properties.[1][2][3] Found in organisms like red algae, NMT and its sodium salt are being investigated for their roles in osmoregulation, antioxidant defense, and attenuation of cellular stress.[1][2][3] These application notes provide a comprehensive overview of the current understanding of N-methyltaurine sodium salt's use in cell culture, detailed protocols for its application, and a summary of its effects on various cellular parameters.

Key Applications in Cell Culture

N-Methyltaurine sodium salt has demonstrated significant potential in several areas of cell-based research:

  • Cytoprotection: A primary application of N-methyltaurine sodium salt is in protecting cells from various stressors. It has been shown to be particularly effective in mitigating glucocorticoid-induced muscle atrophy in C2C12 myotubes.[2][3] Its cytoprotective effects are believed to stem from its role as an organic osmolyte, helping to maintain cell volume and integrity, and through its indirect antioxidant properties.[1][4]

  • Modulation of Oxidative Stress: While direct evidence is still emerging, it is hypothesized that N-methyltaurine, similar to its parent compound taurine, can bolster the cell's endogenous antioxidant defense systems.[1][5] This may involve the upregulation of antioxidant enzymes, thereby protecting cells from damage induced by reactive oxygen species (ROS).[5][6]

  • Investigation of Cellular Signaling: N-methyltaurine provides a tool for studying specific cellular signaling pathways. For instance, its ability to prevent muscle atrophy without inhibiting key ubiquitin ligases suggests it acts through alternative protective mechanisms.[2][3] The study of its effects can help to elucidate novel pathways involved in cellular homeostasis and stress response.

Data Presentation

Table 1: Effect of N-Methyltaurine (N-MT) on Cell Viability
Cell LineCompoundConcentrationIncubation TimeCell Viability (%)Reference
Huh-7 (Hepatocellular Carcinoma)N-MT25 µg/mL24h~80%[1]
50 µg/mL24h~60%[1]
100 µg/mL24h~40%[1]
25 µg/mL48h~65%[1]
50 µg/mL48h~45%[1]
100 µg/mL48h~30%[1]
HepG2 (Hepatocellular Carcinoma)N-MT25 µg/mL24h~85%[1]
50 µg/mL24h~70%[1]
100 µg/mL24h~50%[1]
25 µg/mL48h~75%[1]
50 µg/mL48h~55%[1]
100 µg/mL48h~35%[1]
HDF (Human Dermal Fibroblasts)N-MT25 µg/mL24hNo significant change[1]
50 µg/mL24hNo significant change[1]
100 µg/mL24hNo significant change[1]
25 µg/mL48hNo significant change[1]
50 µg/mL48hNo significant change[1]
100 µg/mL48hNo significant change[1]
Table 2: Experimentally Used Concentrations of N-Methyltaurine and Taurine for Cytoprotection
CompoundCell Line/ModelApplicationEffective ConcentrationReference
N-MethyltaurineC2C12 MyotubesAttenuation of Dexamethasone-Induced Atrophy20 mM[2][3][7]
N-MethyltaurineHamster SpermMotility Maintenance10 µM (minimum)[8]
TaurineBovine Mammary Epithelial CellsProtection against Heat Stress10 mM, 50 mM, 100 mM[9]
TaurinePorcine Renal Epithelial CellsProtection against Catecholamine-Induced Cytotoxicity10 mM, 20 mM[10]
TaurineUMR-106 Osteoblast-like CellsProtection against H₂O₂-Induced Oxidative StressUp to 100 mM[6]
TaurineSH-SY5Y Neuroblastoma CellsNeuroprotection against Oxidative Stress0.5 mg/mL[11]

Experimental Protocols

Protocol 1: Preparation of N-Methyltaurine Sodium Salt Stock Solution for Cell Culture

N-Methyltaurine sodium salt is readily soluble in water.[12] Commercial preparations may be available as an aqueous solution.[13]

  • Materials:

    • N-Methyltaurine sodium salt (powder or aqueous solution)

    • Cell culture grade water or phosphate-buffered saline (PBS)

    • Sterile conical tubes (15 mL or 50 mL)

    • 0.22 µm sterile syringe filter

  • Procedure:

    • If using powder: Weigh the desired amount of N-methyltaurine sodium salt powder in a sterile conical tube. Add the appropriate volume of cell culture grade water or PBS to achieve the desired stock concentration (e.g., 1 M). Mix by vortexing until fully dissolved.

    • If using a pre-made aqueous solution: Dilute the solution with cell culture grade water or PBS to the desired stock concentration.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

    • Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage. For short-term use, a 4°C storage may be appropriate.[8]

Protocol 2: General Protocol for Assessing the Cytoprotective Effects of N-Methyltaurine Sodium Salt

This protocol provides a framework for evaluating the ability of N-methyltaurine sodium salt to protect cells from a cytotoxic agent (e.g., hydrogen peroxide, dexamethasone).

  • Materials:

    • Cultured cells of interest

    • Complete cell culture medium

    • N-Methyltaurine sodium salt stock solution (sterile)

    • Cytotoxic agent (e.g., hydrogen peroxide)

    • 96-well cell culture plates

    • MTT reagent or other viability assay kit

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

    • Pre-treatment (Optional but Recommended): Remove the culture medium and add fresh medium containing various concentrations of N-methyltaurine sodium salt (e.g., a dose range from 1 µM to 20 mM). Incubate for a specific period (e.g., 2-24 hours). Include a vehicle control (medium without N-methyltaurine).

    • Induction of Cytotoxicity: After the pre-treatment period, add the cytotoxic agent to the wells (with and without N-methyltaurine) at a pre-determined toxic concentration. For some experimental designs, the N-methyltaurine and cytotoxic agent can be added simultaneously.[2][3]

    • Incubation: Incubate the cells for a duration appropriate for the chosen cytotoxic agent to induce cell death (e.g., 24 hours).

    • Assessment of Cell Viability: Following incubation, perform a cell viability assay, such as the MTT assay, according to the manufacturer's instructions.[14]

    • Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the untreated control.

Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This protocol is to determine if the cytoprotective effect of N-methyltaurine sodium salt involves the inhibition of apoptosis.

  • Materials:

    • Cultured cells treated as described in Protocol 2

    • Annexin V-FITC/PI apoptosis detection kit

    • Flow cytometer

  • Procedure:

    • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.

    • Washing: Wash the cells with cold PBS.

    • Staining: Resuspend the cells in the binding buffer provided with the kit. Add Annexin V-FITC and PI according to the kit's protocol.[15][16][17]

    • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.[15][16][17]

Visualization of Pathways and Workflows

G cluster_stress Cellular Stress Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Other_Stress Other Stressors (e.g., Glucocorticoids) Cell_Survival Increased Cell Survival & Cytoprotection Other_Stress->Cell_Survival induces damage NMT N-Methyltaurine Nrf2 Nrf2 NMT->Nrf2 promotes activation (hypothesized) Keap1 Keap1 Keap1->Nrf2 inhibits degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus & binds to Antioxidant_Enzymes Antioxidant & Cytoprotective Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->Oxidative_Stress neutralizes Antioxidant_Enzymes->Cell_Survival

Caption: Proposed signaling pathway for N-Methyltaurine's cytoprotective effects.

G Incubate_24h Incubate for 24h Pretreat Pre-treat with N-Methyltaurine (various concentrations) Incubate_24h->Pretreat Add_Stressor Add Cytotoxic Stressor (e.g., H₂O₂) Pretreat->Add_Stressor Incubate_Stress Incubate for defined stress period Add_Stressor->Incubate_Stress Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate_Stress->Viability_Assay Analyze Analyze Data (Measure Absorbance) Viability_Assay->Analyze

Caption: Experimental workflow for assessing cytoprotection.

G Harvest Harvest cells (adherent + floating) Wash Wash with cold PBS Harvest->Wash Stain Stain with Annexin V-FITC and Propidium Iodide (PI) Wash->Stain Incubate Incubate in dark (15-20 min) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End Quantify Apoptotic vs. Necrotic vs. Viable Cells Analyze->End

Caption: Workflow for apoptosis detection by flow cytometry.

References

Application of Sodium 2-(methylamino)ethanesulfonate in enzyme kinetics studies.

Author: BenchChem Technical Support Team. Date: December 2025

Application of Sodium 2-(methylamino)ethanesulfonate in Enzyme Kinetics Studies

Introduction

This compound, also known as Sodium N-methyltaurine, is the sodium salt of N-methyltaurine, a naturally occurring aminosulfonic acid found in red algae.[1] While its primary applications have been in the manufacturing of mild anionic surfactants and in various biological studies, including sperm cryopreservation and its effects on oxidative damage, its utility extends to the field of enzyme kinetics.[2][3] This compound can serve as a substrate for specific enzymes, making it a valuable tool for researchers studying enzyme mechanisms, specificity, and inhibition.

This document provides detailed application notes and protocols for the use of this compound in enzyme kinetics studies, with a focus on (N-methyl)taurine Dehydrogenase as a primary example. These guidelines are intended for researchers, scientists, and professionals in drug development.

Application Notes

This compound is particularly relevant for studying enzymes that recognize and metabolize N-methylated amino acids or their analogs. A key example is (N-methyl)taurine Dehydrogenase (TDH-NMT), an enzyme found in bacteria such as Alcaligenes faecalis, which catalyzes the initial step in the degradation of N-methyltaurine.[4] The study of such enzymes is crucial for understanding microbial metabolism and has potential applications in bioremediation and biocatalysis.

The enzymatic reaction catalyzed by (N-methyl)taurine Dehydrogenase involves the conversion of N-methyltaurine to sulfoacetaldehyde and methylamine.[4] Kinetic analysis of this reaction can provide valuable insights into the enzyme's catalytic efficiency (kcat/Km), substrate affinity (Km), and maximum reaction velocity (Vmax). Furthermore, this compound can be used in comparative studies to probe the substrate specificity of related enzymes like Taurine Dehydrogenase (TDH) and Taurine:pyruvate Aminotransferase (Tpa).[4]

Key Areas of Application:
  • Substrate Specificity Studies: Determining the preference of an enzyme for N-methylated versus non-methylated substrates (e.g., N-methyltaurine vs. taurine).

  • Enzyme Characterization: Elucidating the kinetic parameters (Km, Vmax, kcat) of novel or existing enzymes that act on aminosulfonic acids.

  • Inhibitor Screening: Using this compound as a substrate in assays designed to identify and characterize inhibitors of enzymes like (N-methyl)taurine Dehydrogenase.

  • Biochemical Assay Development: Establishing robust and reproducible assays for quantifying the activity of specific dehydrogenases or aminotransferases.

Quantitative Data Summary

The following table summarizes hypothetical kinetic parameters for enzymes that could potentially utilize this compound (N-methyltaurine) as a substrate. This data is illustrative and serves as a template for presenting experimental findings.

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference SubstrateReference kcat/Km (M⁻¹s⁻¹)
(N-methyl)taurine DehydrogenaseN-methyltaurine0.515.012.52.5 x 10⁴Taurine1.2 x 10³
Taurine DehydrogenaseN-methyltaurine12.02.11.81.5 x 10²Taurine8.0 x 10⁴
Sarcosine OxidaseSarcosine1.225.021.01.75 x 10⁴GlycineNot a substrate

Note: The values presented in this table are for illustrative purposes and should be determined experimentally for each specific enzyme and set of reaction conditions.

Experimental Protocols

This section provides detailed protocols for key experiments in the study of enzyme kinetics using this compound.

Protocol 1: Enzyme Activity Assay for (N-methyl)taurine Dehydrogenase

This protocol describes a spectrophotometric assay to determine the activity of (N-methyl)taurine Dehydrogenase by monitoring the reduction of an artificial electron acceptor, 2,6-Dichlorophenolindophenol (DCPIP).

Materials:

  • This compound (Substrate)

  • Purified (N-methyl)taurine Dehydrogenase

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • Phenazine methosulfate (PMS)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Spectrophotometer capable of reading at 600 nm

  • Cuvettes

Procedure:

  • Prepare a stock solution of this compound (100 mM) in deionized water.

  • Prepare a reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.5)

    • 1 mM DCPIP

    • 0.2 mM PMS

  • Equilibrate the reaction mixture to the desired assay temperature (e.g., 30°C).

  • Add the enzyme solution to the reaction mixture to a final concentration that yields a linear reaction rate.

  • Initiate the reaction by adding varying concentrations of this compound (e.g., 0.1 mM to 10 mM).

  • Monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCPIP.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of DCPIP (21 mM⁻¹cm⁻¹ at pH 7.5).

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Determination of Substrate Specificity

This protocol is used to compare the activity of an enzyme with this compound against other potential substrates.

Materials:

  • Same materials as in Protocol 1.

  • A panel of potential substrates (e.g., taurine, glycine, sarcosine) prepared at the same concentration as this compound.

Procedure:

  • Perform the enzyme activity assay as described in Protocol 1 using a fixed, saturating concentration of this compound to establish a baseline activity (100%).

  • Replace this compound with each of the other potential substrates at the same concentration.

  • Measure the initial reaction velocity for each substrate.

  • Express the activity for each substrate as a percentage of the activity observed with this compound.

  • Tabulate the results to compare the relative substrate specificity of the enzyme.

Visualizations

Signaling and Metabolic Pathways

The following diagram illustrates the degradation pathway of N-methyltaurine in Alcaligenes faecalis, which is initiated by the enzyme (N-methyl)taurine Dehydrogenase.

N_Methyltaurine_Degradation_Pathway cluster_enz1 cluster_enz2 NMT N-Methyltaurine (this compound) SA Sulfoacetaldehyde NMT->SA MA Methylamine NMT->MA AP Acetyl-phosphate SA->AP S Sulfite SA->S Enz1 (N-methyl)taurine Dehydrogenase Enz1->NMT Enz2 Sulfoacetaldehyde acetyltransferase (Xsc) Enz2->SA

Caption: Degradation pathway of N-methyltaurine.

Experimental Workflow

The diagram below outlines a general experimental workflow for characterizing an enzyme that utilizes this compound as a substrate.

Enzyme_Kinetics_Workflow start Start: Enzyme of Interest prep Enzyme Preparation (Expression & Purification) start->prep activity_assay Enzyme Activity Assay (Protocol 1) prep->activity_assay substrate_spec Substrate Specificity (Protocol 2) activity_assay->substrate_spec kinetics Kinetic Parameter Determination (Km, Vmax, kcat) activity_assay->kinetics analysis Data Analysis & Interpretation substrate_spec->analysis inhibition Inhibitor Screening (IC50, Ki determination) kinetics->inhibition kinetics->analysis inhibition->analysis end End: Enzyme Characterized analysis->end

Caption: Workflow for enzyme kinetics studies.

Conclusion

This compound is a useful substrate for the kinetic characterization of enzymes involved in the metabolism of N-methylated compounds. The protocols and data presentation formats provided herein offer a framework for conducting and reporting such studies. The investigation of enzymes that process this substrate can lead to a deeper understanding of microbial physiology and may pave the way for novel biotechnological applications. Researchers are encouraged to adapt these general protocols to their specific enzyme of interest and experimental conditions.

References

High-performance liquid chromatography (HPLC) method for Sodium 2-(methylamino)ethanesulfonate analysis.

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC method for the analysis of Sodium 2-(methylamino)ethanesulfonate, a highly polar compound, presents a significant analytical challenge due to its limited hydrophobicity and lack of a strong native chromophore.[1] To address this, a common approach involves pre-column derivatization to enhance its detectability and retention on reversed-phase columns.[1]

This application note details a robust HPLC method for the quantitative analysis of this compound, focusing on a pre-column derivatization strategy using 2,4-Dinitrofluorobenzene (DNFB), which reacts with secondary amines to form UV-active derivatives.[1]

Chromatographic Conditions

A reversed-phase HPLC (RP-HPLC) method is employed for the separation and quantification of the derivatized this compound. The chromatographic conditions are summarized in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Sodium Acetate Buffer (pH 4.5)[2]
Mobile Phase B Acetonitrile[2]
Gradient Start with 20% B, increase to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions.[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 30°C[2]
Detector UV-Vis Detector at 360 nm (for DNFB derivative)
Injection Volume 20 µL

Experimental Protocols

Reagent and Standard Preparation
  • Mobile Phase A (20 mM Sodium Acetate Buffer, pH 4.5): Dissolve 1.64 g of anhydrous sodium acetate in 1 L of deionized water. Adjust the pH to 4.5 with glacial acetic acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of deionized water.[2]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation and Derivatization
  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of deionized water to achieve a concentration within the calibration range.

  • Derivatization Procedure:

    • To 1 mL of each standard and sample solution, add 1 mL of 1 M sodium bicarbonate buffer (pH 9.0).

    • Add 2 mL of 10 mg/mL 2,4-Dinitrofluorobenzene (DNFB) in acetonitrile.

    • Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.

    • After incubation, cool the mixture to room temperature.

    • Add 1 mL of 1 M HCl to stop the reaction.

    • Filter the resulting solution through a 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation

System Suitability
ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)
Linearity
Concentration (µg/mL)Mean Peak Area (n=3)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
Correlation Coefficient (r²) ≥ 0.999
Accuracy and Precision
Spiked Concentration (µg/mL)Measured Concentration (µg/mL, n=6)Recovery (%)RSD (%)
Low QC [Insert Data][Insert Data][Insert Data]
Mid QC [Insert Data][Insert Data][Insert Data]
High QC [Insert Data][Insert Data][Insert Data]

Method Validation

This HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Standard Dissolve_Std Dissolve in Water Standard->Dissolve_Std Sample Weigh Sample Dissolve_Sample Dissolve in Water Sample->Dissolve_Sample Derivatize Derivatize with DNFB Dissolve_Std->Derivatize Dissolve_Sample->Derivatize Inject Inject into HPLC Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 360 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Create Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Development_Logic cluster_dev Method Development cluster_val Method Validation Analyte Analyte Properties (Polar, No Chromophore) Derivatization Select Derivatization (DNFB) Analyte->Derivatization Column Select Column (C18 Reversed-Phase) Analyte->Column Detection Optimize Detection (UV at 360 nm) Derivatization->Detection Specificity Specificity Derivatization->Specificity Mobile_Phase Optimize Mobile Phase (Acetate Buffer/ACN) Column->Mobile_Phase Mobile_Phase->Specificity Detection->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Final_Method Final Validated Method Robustness->Final_Method

Caption: Logical relationship of HPLC method development and validation.

References

Application Notes and Protocols for Sodium 2-(methylamino)ethanesulfonate in Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-(methylamino)ethanesulfonate, also known as N-methyltaurine, is a zwitterionic aminosulfonic acid.[1] With a pKa of approximately 8.66, it is a potential candidate for use as a buffering agent in various biochemical assays that require a stable pH in the slightly alkaline range.[1] Its structural similarity to glycine and taurine, compounds already utilized in electrophoresis buffers, suggests its suitability as a component in running buffers for both protein and nucleic acid gel electrophoresis.

These application notes provide a comprehensive overview of the potential use of this compound as a trailing ion in electrophoresis running buffers, offering a hypothetical protocol for its evaluation against the standard Tris-Glycine buffer system. The use of its parent compound, taurine, has been shown to provide excellent resolution for small proteins and peptides, suggesting that N-methyltaurine may offer similar or enhanced performance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₃H₈NNaO₃S
Molecular Weight 161.16 g/mol
pKa (of the secondary amine) ~8.66
Appearance White to off-white crystalline powder
Solubility in Water Highly soluble

Proposed Application: A Novel Tris-Based Running Buffer

We propose the substitution of glycine with this compound in the standard Laemmli buffer system for SDS-PAGE. The rationale is based on the successful use of taurine as a trailing ion, which has been reported to reduce run times and power consumption while maintaining high resolution.

Hypothetical Buffer Formulation: Tris-N-Methyltaurine-SDS (10x Stock Solution)
ComponentConcentration (10x)Amount per 1 Liter
Tris Base250 mM30.3 g
This compound1.92 M309.4 g
Sodium Dodecyl Sulfate (SDS)1% (w/v)10 g
Deionized Water-to 1 L

Note: The pH of the 10x stock solution should be approximately 8.6 without adjustment.

Experimental Protocols: Evaluating the Performance of Tris-N-Methyltaurine-SDS Buffer

To validate the efficacy of the proposed Tris-N-Methyltaurine-SDS buffer, a direct comparison with the conventional Tris-Glycine-SDS buffer is recommended. The following protocols outline the methodology for this comparative analysis for both protein (SDS-PAGE) and DNA (Agarose Gel) electrophoresis.

Protocol 1: Comparative SDS-PAGE of a Standard Protein Ladder

Objective: To compare the resolution, migration pattern, and run time of a standard protein ladder in Tris-N-Methyltaurine-SDS buffer versus Tris-Glycine-SDS buffer.

Materials:

  • Protein Ladder: Prestained or unstained broad-range protein ladder (e.g., 10-250 kDa).[2][3][4][5][6]

  • Acrylamide/Bis-acrylamide solution

  • TEMED and Ammonium Persulfate (APS)

  • 1.5 M Tris-HCl, pH 8.8

  • 0.5 M Tris-HCl, pH 6.8

  • 10% (w/v) SDS

  • 2x Laemmli Sample Buffer

  • 10x Tris-Glycine-SDS Running Buffer [7][8][9][10][11]

  • 10x Tris-N-Methyltaurine-SDS Running Buffer (hypothetical)

  • Coomassie Brilliant Blue or other protein stain

  • Electrophoresis apparatus and power supply

Methodology:

  • Gel Casting:

    • Cast two identical 12% polyacrylamide separating gels with a 4% stacking gel.

  • Buffer Preparation:

    • Prepare 1x working solutions of both Tris-Glycine-SDS and Tris-N-Methyltaurine-SDS running buffers from the 10x stocks.

  • Sample Preparation:

    • Prepare aliquots of the protein ladder by diluting with 2x Laemmli sample buffer according to the manufacturer's instructions. Heat the samples at 95°C for 5 minutes.

  • Electrophoresis:

    • Assemble two electrophoresis units, one for each buffer system.

    • Fill the inner and outer chambers with the respective 1x running buffers.

    • Load equal amounts of the prepared protein ladder into the wells of each gel.

    • Run the gels at a constant voltage (e.g., 150V).

    • Monitor the migration of the dye front and stop the electrophoresis when it reaches the bottom of the gel. Record the total run time.

  • Staining and Destaining:

    • For unstained ladders, stain the gels with Coomassie Brilliant Blue and subsequently destain until the protein bands are clearly visible against a clear background.

  • Data Analysis:

    • Image the gels and measure the migration distance of each protein band from the bottom of the well.

    • Calculate the relative mobility (Rf) for each band.

    • Assess the resolution between closely spaced bands.[12][13]

    • Measure the temperature of the running buffer at the beginning and end of the run to assess heat generation.[14][15][16][17]

Protocol 2: Comparative Agarose Gel Electrophoresis of a DNA Ladder

Objective: To evaluate the performance of a Tris-N-Methyltaurine based buffer for the separation of DNA fragments in an agarose gel.

Materials:

  • DNA Ladder: A standard DNA ladder (e.g., 1 kb or 100 bp ladder).[18][19][20][21]

  • Agarose

  • 10x Tris-Glycine Running Buffer (non-SDS)

  • 10x Tris-N-Methyltaurine Running Buffer (non-SDS, hypothetical)

  • DNA loading dye (6x)

  • Ethidium bromide or other DNA stain

  • Electrophoresis apparatus and power supply

Methodology:

  • Gel Preparation:

    • Prepare two identical 1% agarose gels using 1x Tris-Glycine and 1x Tris-N-Methyltaurine running buffers, respectively.

    • Incorporate the DNA stain into the molten agarose before casting.

  • Sample Preparation:

    • Mix the DNA ladder with the 6x loading dye according to the manufacturer's protocol.

  • Electrophoresis:

    • Place the gels in the electrophoresis tanks and fill with the corresponding 1x running buffer until the gel is submerged.

    • Load equal amounts of the prepared DNA ladder into the wells of each gel.

    • Run the gels at a constant voltage (e.g., 100V).

    • Monitor the migration of the dye front and stop the electrophoresis when the dye has migrated approximately two-thirds of the gel length. Record the total run time.

  • Visualization and Analysis:

    • Visualize the DNA bands using a UV transilluminator.

    • Measure the migration distance of each DNA band.

    • Evaluate the resolution between the bands.

Data Presentation: Expected Comparative Results

The following tables summarize the expected outcomes from the comparative experiments.

Table 1: SDS-PAGE Performance Comparison
ParameterTris-Glycine-SDS (Control)Tris-N-Methyltaurine-SDS (Expected)
Run Time (at 150V) ~60-75 minutesPotentially shorter (~50-65 minutes)
Resolution (Low MW <30 kDa) GoodPotentially enhanced
Resolution (High MW >100 kDa) StandardComparable to control
Heat Generation ModeratePotentially lower
Band Sharpness GoodComparable or improved
Table 2: Agarose Gel Electrophoresis Performance Comparison
ParameterTris-Glycine (Control)Tris-N-Methyltaurine (Expected)
Run Time (at 100V) ~45-60 minutesPotentially shorter (~40-55 minutes)
Resolution of Small Fragments (<500 bp) GoodComparable to control
Resolution of Large Fragments (>5 kb) StandardComparable to control
Band Diffusion MinimalPotentially reduced

Visualizations

cluster_prep Preparation cluster_run Electrophoresis cluster_analysis Analysis prep_gels Cast Identical Gels (SDS-PAGE or Agarose) prep_buffers Prepare 1x Running Buffers (Control and N-Methyltaurine) prep_gels->prep_buffers prep_samples Prepare Protein/DNA Ladder Samples prep_buffers->prep_samples load_samples Load Samples into Gels prep_samples->load_samples run_electrophoresis Run at Constant Voltage (Record Time and Temperature) load_samples->run_electrophoresis stain_visualize Stain/Visualize Gels run_electrophoresis->stain_visualize measure_migration Measure Band Migration stain_visualize->measure_migration calc_resolution Calculate Resolution and Rf measure_migration->calc_resolution compare_performance Compare Run Time, Resolution, and Heat calc_resolution->compare_performance

Caption: Workflow for evaluating a novel electrophoresis buffer.

Conclusion

This compound presents a promising, yet underexplored, alternative to glycine in electrophoresis running buffers. Its physicochemical properties and the performance of the related compound, taurine, suggest potential advantages in terms of run time and resolution, particularly for smaller proteins. The protocols outlined above provide a robust framework for researchers to systematically evaluate and validate the use of this compound in their specific applications. Successful validation could lead to the adoption of a novel, efficient, and effective component for routine protein and nucleic acid electrophoresis.

References

Application Notes and Protocols for Investigating the Neuroprotective Role of N--methyltaurine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyltaurine, an amino acid found in red algae, and its derivatives are emerging as a class of compounds with significant therapeutic potential.[1] Building upon the well-documented neuroprotective properties of the parent molecule, taurine, researchers are now exploring how modifications to the N-methyltaurine structure can enhance its efficacy in combating neurodegenerative diseases.[2][3][4][5][6] Taurine itself has been shown to protect neurons from glutamate-induced excitotoxicity, oxidative stress, and apoptosis.[2][3][7] This document provides a comprehensive overview of the current landscape of N-methyltaurine derivatives in neuroprotective assays, including detailed experimental protocols and a summary of available quantitative data. While direct research on a wide array of N-methyltaurine derivatives is still in its early stages, this guide extrapolates from the robust data on taurine and its closely related analogues, such as homotaurine and magnesium acetyltaurate, to provide a foundational resource for screening and characterizing novel N-methyltaurine-based neuroprotective agents.

Data Presentation: Efficacy of Taurine Derivatives in Neuroprotective Assays

The following table summarizes quantitative data from studies on N-methyltaurine and other relevant taurine derivatives, providing insights into their potential neuroprotective effects.

CompoundAssay/ModelKey FindingsReference
N-methyltaurine Dexamethasone-induced muscle atrophy in C2C12 myotubesPrevented the reduction in myotube width at a concentration of 20 mM.[8]
In vivo mouse model of dexamethasone-induced muscle atrophy0.5% N-methyltaurine in drinking water attenuated the loss of muscle mass.[8]
Homotaurine (Tramiprosate) In vitro Aβ aggregation assaysBinds to soluble amyloid-β, stabilizing Aβ42 monomers and inhibiting oligomeric and fibrillar aggregation.[9][10][9][10][11][12]
Phase 3 clinical trials in Alzheimer's diseaseShowed cognitive benefit in a sub-group of ApoE4 homozygotes.[9][9][13]
Organotypic hippocampal slice cultures with Aβ42Decreased Aβ42-induced cellular mortality.[10][10]
Magnesium Acetyltaurate (MgAT) NMDA-induced excitotoxicity in rat retinaPretreatment with 320 nmol MgAT was more effective than co- or post-treatment in preventing retinal and optic nerve damage.[14][15][14][15][16]
NMDA-induced excitotoxicity in rat retinaA 2.00-fold reduction in nNOS expression was observed in the MgAT pretreatment group compared to the NMDA-treated group.[16][16]
In vivo APP/PS1 mouse model of Alzheimer's diseaseOral administration of 700 mg/kg/day for 24 days significantly improved long-term potentiation.[17][17]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the screening of N-methyltaurine derivatives for neuroprotective activity.

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12, or primary neurons)

  • 96-well cell culture plates

  • Complete cell culture medium

  • N-methyltaurine derivative stock solution

  • Neurotoxic agent (e.g., glutamate, H₂O₂, 6-OHDA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Plate reader

Procedure:

  • Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the N-methyltaurine derivative for 1-2 hours.

  • Induce neurotoxicity by adding the chosen neurotoxic agent to the wells (except for the control group) and incubate for the desired period (e.g., 24 hours).

  • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 4 hours, allowing for the formation of formazan crystals.

  • Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the control group.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Materials:

  • Neuronal cell line and culture reagents as in the MTT assay

  • LDH assay kit (commercially available)

  • 96-well plate

  • Plate reader

Procedure:

  • Follow steps 1-3 of the MTT assay protocol to treat the cells.

  • After the incubation period with the neurotoxin, carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the supernatant to a reaction mixture containing a substrate and a catalyst.

  • Incubate the mixture at room temperature for the time specified in the kit's protocol.

  • Measure the absorbance at the recommended wavelength (usually 490 nm) using a plate reader.

  • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe, such as DCFH-DA, to measure the levels of intracellular ROS.

Materials:

  • Neuronal cell line and culture reagents

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)

  • Neurotoxic agent that induces oxidative stress (e.g., H₂O₂)

  • Black 96-well plate

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Seed cells in a black 96-well plate and allow them to adhere.

  • Pre-treat cells with N-methyltaurine derivatives.

  • Remove the medium and load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Add the neurotoxic agent to induce ROS production.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.

  • Monitor the fluorescence at different time points to observe the kinetics of ROS production.

Apoptosis Detection: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Neuronal cell line and culture reagents

  • Caspase-3 colorimetric or fluorometric assay kit (commercially available)

  • Cell lysis buffer

  • Microcentrifuge

  • Plate reader

Procedure:

  • Seed cells in a suitable culture dish (e.g., 6-well plate) and treat with N-methyltaurine derivatives and a pro-apoptotic stimulus (e.g., staurosporine or the relevant neurotoxin).

  • After treatment, harvest the cells by scraping or trypsinization.

  • Centrifuge the cell suspension to obtain a cell pellet.

  • Lyse the cells using the lysis buffer provided in the kit.

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the protein extract.

  • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Follow the caspase-3 assay kit protocol, which typically involves adding a specific caspase-3 substrate to the protein lysate.

  • Incubate the reaction mixture as instructed.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the caspase-3 activity and normalize it to the protein concentration.

Visualizations: Signaling Pathways and Experimental Workflows

Hypothesized Neuroprotective Signaling Pathways of N-methyltaurine Derivatives

The neuroprotective mechanisms of N-methyltaurine derivatives are thought to mirror those of taurine, focusing on the mitigation of excitotoxicity, oxidative stress, and apoptosis.

G cluster_excitotoxicity Anti-Excitotoxicity cluster_oxidative_stress Anti-Oxidative Stress cluster_apoptosis Anti-Apoptosis Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Depolarization Membrane Depolarization NMDA_R->Depolarization Ca_influx Ca²⁺ Influx Ca_overload Ca²⁺ Overload Ca_influx->Ca_overload Depolarization->Ca_influx NMTd N-methyltaurine Derivative NMTd->NMDA_R Inhibition NMTd->Depolarization Attenuation ROS Reactive Oxygen Species (ROS) Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Oxidative_Damage NMTd_ox N-methyltaurine Derivative NMTd_ox->ROS Scavenging Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, GPx) NMTd_ox->Antioxidant_Enzymes Upregulation Antioxidant_Enzymes->ROS Neutralization Ca_overload->ROS Calpain Calpain Activation Ca_overload->Calpain Bcl2_down Bcl-2 Downregulation Calpain->Bcl2_down Caspase3 Caspase-3 Activation Bcl2_down->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NMTd_ap N-methyltaurine Derivative NMTd_ap->Calpain Inhibition NMTd_ap->Bcl2_down Prevention

Caption: Hypothesized neuroprotective pathways of N-methyltaurine derivatives.

General Experimental Workflow for Screening N-methyltaurine Derivatives

This workflow outlines a logical progression from the synthesis of novel N-methyltaurine derivatives to their evaluation in neuroprotective assays.

G start Synthesis of N-methyltaurine Derivatives char Chemical Characterization (NMR, MS, Purity) start->char screen Primary Screening: In vitro Neuroprotection Assays char->screen viability Cell Viability (MTT) screen->viability toxicity Cytotoxicity (LDH) screen->toxicity ros ROS Measurement screen->ros apoptosis Apoptosis Assay (Caspase-3) screen->apoptosis hit Hit Compound(s) Identification viability->hit toxicity->hit ros->hit apoptosis->hit mechanism Mechanism of Action Studies hit->mechanism in_vivo In vivo Model of Neurodegeneration hit->in_vivo western Western Blot (Signaling Proteins) mechanism->western calcium Calcium Imaging mechanism->calcium end Lead Compound Optimization mechanism->end behavior Behavioral Tests in_vivo->behavior histology Histological Analysis in_vivo->histology in_vivo->end

Caption: Experimental workflow for neuroprotective screening.

References

Application Notes and Protocols for Topical Pharmaceuticals with Sodium 2-(methylamino)ethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-(methylamino)ethanesulfonate, also known as Sodium N-methyltaurinate, is a versatile compound with a favorable safety profile, making it an attractive ingredient for topical pharmaceutical formulations.[1][2] Primarily recognized for its properties as a mild anionic surfactant, it is increasingly being explored for its potential therapeutic benefits, including anti-inflammatory and antioxidant effects on the skin.[3] This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of topical pharmaceuticals containing this compound.

These guidelines are intended to support researchers, scientists, and drug development professionals in harnessing the potential of this compound in the development of novel dermatological products. The protocols provided herein are based on established methodologies and best practices in topical pharmaceutical development.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for successful formulation development.

PropertyValueReference
Chemical Name This compound[4]
Synonyms Sodium N-methyltaurinate, Methyltaurine sodium salt[4]
CAS Number 4316-74-9[4]
Molecular Formula C₃H₈NNaO₃S[4]
Molecular Weight 161.16 g/mol [4]
Appearance White to off-white powder or colorless to yellowish liquid (in aqueous solution)
Solubility Readily soluble in water[5]

Proposed Mechanism of Action in Topical Applications

While primarily used as a surfactant, emerging evidence suggests that Sodium N-methyltaurinate may possess inherent anti-inflammatory and antioxidant properties beneficial for skin health.[3] The precise mechanisms are still under investigation, but a plausible signaling pathway is proposed below.

Potential Anti-inflammatory and Antioxidant Signaling Pathway

G Stressors Stressors ROS ROS Stressors->ROS NFkB NFkB ROS->NFkB Activates ProInflammatory ProInflammatory NFkB->ProInflammatory Upregulates Inflammation Inflammation ProInflammatory->Inflammation SMES SMES SMES->ROS Scavenges SMES->NFkB Inhibits AntioxidantEnzymes AntioxidantEnzymes SMES->AntioxidantEnzymes Upregulates AntioxidantEnzymes->ROS Neutralizes

Formulation Protocol: Oil-in-Water (O/W) Cream

This protocol outlines the preparation of a 100g batch of a 2% this compound oil-in-water cream.

Formulation Components
PhaseIngredientFunction% (w/w)
A (Oil Phase) Cetearyl AlcoholThickener, Emollient8.00
Glyceryl StearateEmulsifier4.00
Caprylic/Capric TriglycerideEmollient10.00
DimethiconeOcclusive, Emollient1.00
B (Water Phase) Purified WaterVehicle71.80
This compound Active/Surfactant 2.00
GlycerinHumectant3.00
Xanthan GumStabilizer0.20
C (Cool-down Phase) Phenoxyethanol (and) EthylhexylglycerinPreservative1.00
Equipment
  • Two heat-resistant glass beakers (250 mL)

  • Water bath or heating mantle

  • Overhead stirrer or homogenizer

  • Weighing balance

  • Spatulas

  • pH meter

Manufacturing Procedure

G Start Start PhaseA 1. Prepare Oil Phase (A) - Weigh and combine all ingredients of Phase A. - Heat to 75°C with gentle stirring. Start->PhaseA PhaseB 2. Prepare Water Phase (B) - Weigh and combine all ingredients of Phase B. - Heat to 75°C with stirring until all solids are dissolved. Start->PhaseB Emulsification 3. Emulsification - Slowly add Phase A to Phase B with continuous homogenization (e.g., 5000 rpm for 5-10 minutes). PhaseA->Emulsification PhaseB->Emulsification Cooling 4. Cooling - Remove from heat and continue stirring at a lower speed. Emulsification->Cooling PhaseC 5. Add Cool-down Phase (C) - When the emulsion has cooled to below 40°C, add Phase C ingredients. - Mix until uniform. Cooling->PhaseC Final 6. Final Adjustments - Check pH and adjust if necessary. - Homogenize for a final 1-2 minutes at low speed. PhaseC->Final End End Final->End

Quality Control and Characterization Protocols

Physicochemical Characterization
ParameterMethodAcceptance Criteria (Example)
Appearance Visual InspectionHomogeneous, white to off-white, smooth cream
pH pH meter5.5 - 6.5
Viscosity Rotational Viscometer10,000 - 30,000 cP (Spindle and speed dependent)
Particle Size Microscopy/Laser DiffractionUniform globule size distribution
Assay of this compound (HPLC Method)
  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of a phosphate buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (to be determined, likely low UV).

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase and create a calibration curve with at least five concentrations.

  • Sample Preparation: Accurately weigh a portion of the cream, dissolve it in a suitable solvent, and filter before injection.

In Vitro Skin Permeation Study Protocol

This protocol outlines a typical in vitro skin permeation study using Franz diffusion cells to evaluate the skin penetration of this compound from the formulated cream.

Experimental Setup

G Start Start SkinPrep 1. Skin Membrane Preparation - Use excised human or animal skin. - Mount on Franz diffusion cell with stratum corneum facing the donor compartment. Start->SkinPrep CellSetup 2. Franz Cell Assembly - Fill receptor compartment with phosphate-buffered saline (pH 7.4). - Equilibrate to 32°C and stir continuously. SkinPrep->CellSetup Application 3. Product Application - Apply a finite dose of the formulated cream to the skin surface in the donor compartment. CellSetup->Application Sampling 4. Sampling - At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from the receptor fluid. - Replace with fresh, pre-warmed receptor fluid. Application->Sampling Analysis 5. Sample Analysis - Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC). Sampling->Analysis Data 6. Data Analysis - Calculate the cumulative amount of drug permeated per unit area versus time. - Determine the steady-state flux (Jss) and permeability coefficient (Kp). Analysis->Data End End Data->End

Stability Testing Protocol

A robust stability testing program is crucial to ensure the quality, safety, and efficacy of the topical pharmaceutical product throughout its shelf life. This protocol is based on ICH guidelines.

Stability Study Design
Storage ConditionTesting Time Points
Long-term: 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 months
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months
Stability-Indicating Parameters
TestAcceptance Criteria (Example)
Appearance No significant change in color, odor, or phase separation
pH Within ± 0.5 units of the initial value
Viscosity Within ± 20% of the initial value
Assay of Active 90.0% - 110.0% of the label claim
Microbial Limits Meets USP <61> and <62> requirements

Conclusion

This compound presents a promising avenue for the development of innovative topical pharmaceuticals, leveraging both its desirable formulation characteristics and potential therapeutic benefits. The application notes and protocols provided in this document offer a comprehensive framework for the formulation, characterization, and evaluation of such products. Rigorous adherence to these scientific principles and regulatory guidelines will be paramount in translating the potential of this ingredient into safe and effective dermatological therapies.

References

Application Notes and Protocols for the Use of Sodium 2-(methylamino)ethanesulfonate as a Surfactant in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-(methylamino)ethanesulfonate, also known as sodium N-methyltaurate, is an anionic surfactant belonging to the sarcosinate family of amino acid-based surfactants. These surfactants are gaining significant attention in pharmaceutical and nanomedical research due to their biocompatibility, mildness, and effectiveness in stabilizing nanostructures.[1][2] Their amphiphilic nature, consisting of a hydrophobic tail and a hydrophilic head group, allows them to adsorb at interfaces and prevent the aggregation of nanoparticles, making them valuable excipients in the formulation of drug delivery systems.[3][4][5]

These application notes provide a comprehensive overview and generalized protocols for the utilization of this compound in the synthesis of various types of nanoparticles. While specific literature on this exact compound for nanoparticle synthesis is limited, the provided protocols are based on established methodologies for structurally similar sarcosinate and anionic surfactants.

Physicochemical Properties of Sarcosinate Surfactants

Surfactants derived from amino acids, such as this compound, offer unique properties beneficial for nanoparticle formulation. Their behavior in solution is governed by factors like pH and concentration, which influence their self-assembly into structures such as micelles and vesicles.[6][7]

Table 1: General Physicochemical Data of Related Sarcosinate Surfactants

PropertyTypical Value/RangeSignificance in Nanoparticle Synthesis
Critical Micelle Concentration (CMC) Low µM to mM rangeIndicates the concentration at which surfactant molecules self-assemble. A low CMC is advantageous for forming stable nanoparticles at lower surfactant concentrations.
Surface Tension Reduction SignificantEfficiently lowers the interfacial tension between the nanoparticle and the surrounding medium, facilitating particle size reduction and stabilization.[4]
pH Sensitivity Dependent on the carboxylate head groupThe charge of the surfactant can be modulated by pH, which can be exploited for pH-responsive drug release from nanoparticles.[6]
Biocompatibility Generally highAmino acid-based surfactants are often less toxic and more biocompatible than many synthetic surfactants, making them suitable for in vivo applications.[1]

Mechanism of Nanoparticle Stabilization

This compound and other sarcosinate surfactants stabilize nanoparticles through a combination of electrostatic and steric repulsion. The anionic head group provides a negative surface charge to the nanoparticles, leading to electrostatic repulsion between them. The hydrocarbon tail can contribute to steric hindrance, further preventing aggregation.[3][8]

G cluster_1 Surfactant Stabilization cluster_2 Dispersion Medium (Aqueous) NP NP Surfactant This compound molecules S1 S2 S3 S4 S1->S2 Electrostatic Repulsion S2->S3 Electrostatic Repulsion S3->S4 Electrostatic Repulsion S4->S1 Electrostatic Repulsion

Caption: Mechanism of nanoparticle stabilization.

Experimental Protocols

The following are generalized protocols for the synthesis of polymeric and lipid-based nanoparticles using an anionic surfactant like this compound. Researchers should optimize these protocols based on the specific polymer/lipid and drug used.

Protocol 1: Synthesis of Polymeric Nanoparticles by Emulsion-Solvent Evaporation

This method is suitable for encapsulating hydrophobic drugs within a polymeric matrix.

Materials:

  • Polymer (e.g., PLGA, PCL)

  • Drug to be encapsulated

  • This compound

  • Organic solvent (e.g., dichloromethane, ethyl acetate)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve the polymer (e.g., 100 mg) and the hydrophobic drug (e.g., 10 mg) in a suitable organic solvent (e.g., 5 mL).

  • Aqueous Phase Preparation: Dissolve this compound (e.g., 0.5 - 2.0% w/v) in deionized water (e.g., 20 mL).

  • Emulsification: Add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 10,000 - 20,000 rpm) for 5-10 minutes to form an oil-in-water (O/W) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours (e.g., 4-6 hours) under a fume hood to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension (e.g., 15,000 x g for 30 minutes) to pellet the nanoparticles.

  • Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this step twice to remove excess surfactant and unencapsulated drug.

  • Lyophilization (Optional): For long-term storage, the purified nanoparticles can be lyophilized, often with a cryoprotectant (e.g., trehalose).

G A 1. Organic Phase (Polymer + Drug in Solvent) C 3. Emulsification (High-Speed Homogenization) A->C B 2. Aqueous Phase (Surfactant in Water) B->C D 4. Solvent Evaporation (Stirring) C->D E 5. Nanoparticle Suspension D->E F 6. Centrifugation & Washing E->F G 7. Purified Nanoparticles F->G

Caption: Emulsion-Solvent Evaporation Workflow.

Protocol 2: Synthesis of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

This method is suitable for encapsulating lipophilic drugs in a solid lipid core.

Materials:

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • Drug to be encapsulated

  • This compound

  • Co-surfactant (optional, e.g., Poloxamer 188)

  • Deionized water

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid (e.g., 5% w/v) at a temperature approximately 5-10°C above its melting point. Dissolve the lipophilic drug in the molten lipid.

  • Aqueous Phase Preparation: Heat the aqueous solution containing this compound (e.g., 2.5% w/v) and any co-surfactant to the same temperature as the lipid phase.

  • Pre-emulsification: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 8,000 rpm) for 5 minutes to form a coarse emulsion.

  • High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer (e.g., 3-5 cycles at 500-1500 bar).

  • Cooling: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Purification: The SLN dispersion can be purified by dialysis or centrifugation.

Characterization of Nanoparticles

Proper characterization is crucial to ensure the quality and efficacy of the synthesized nanoparticles.

Table 2: Key Characterization Parameters and Methods

ParameterMethodTypical Expected Outcome with Sarcosinate Surfactants
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Particle size in the range of 100-300 nm with a PDI < 0.3, indicating a homogenous population.[9]
Zeta Potential Laser Doppler VelocimetryA negative zeta potential (typically -20 to -40 mV) due to the anionic nature of the surfactant, indicating good colloidal stability.[3][10]
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Spherical and well-dispersed nanoparticles.[11]
Drug Loading Content (DLC) and Encapsulation Efficiency (EE) UV-Vis Spectroscopy, HPLCHigh EE (>70%) and DLC, which will be dependent on the drug and polymer/lipid system.[12][13][14][15]

Drug Encapsulation and Release Logic

The encapsulation of a therapeutic agent within a nanoparticle and its subsequent release is a critical aspect of its function as a drug delivery vehicle.

G cluster_0 Encapsulation cluster_1 Release Drug Drug Molecules Encapsulation Encapsulation Process (e.g., Emulsification) Drug->Encapsulation NP_Matrix Nanoparticle Matrix (Polymer/Lipid) NP_Matrix->Encapsulation Loaded_NP Drug-Loaded Nanoparticle Encapsulation->Loaded_NP Release_Trigger Release Trigger (e.g., pH, Enzymes, Diffusion) Loaded_NP->Release_Trigger Released_Drug Released Drug Release_Trigger->Released_Drug

Caption: Drug Encapsulation and Release.

Conclusion

This compound, as a representative of the sarcosinate class of surfactants, holds significant promise for the formulation of stable and biocompatible nanoparticles for drug delivery. The protocols and data presented herein provide a foundational guide for researchers to develop novel nanomedicines. Further optimization and characterization are essential to tailor the nanoparticle properties for specific therapeutic applications.

References

Troubleshooting & Optimization

Optimizing the yield and purity of Sodium 2-(methylamino)ethanesulfonate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Sodium 2-(methylamino)ethanesulfonate

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield and purity of this compound synthesis. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and process diagrams to assist in your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Question 1: What are the potential causes of low product yield and how can I address them?

Low yield is a frequent challenge and can stem from several factors. A systematic approach to identifying and resolving the root cause is crucial.

Potential Causes and Solutions for Low Yield:

Potential Cause Recommended Solution Expected Outcome
Incomplete Reaction - Extend the reaction time or increase the temperature within the limits of the protocol.[1]- Ensure efficient stirring to improve mass transfer between reactants.[1]- Use a fresh or properly activated catalyst if your synthesis route requires one.[1]Increased conversion of starting materials to the final product.
Suboptimal Stoichiometry - Carefully adjust the molar ratio of the reactants. For instance, in the reaction of sodium isethionate with methylamine, using a molar excess of methylamine can drive the reaction to completion.[2]Maximized conversion of the limiting reagent, leading to a higher theoretical yield.
Poor Quality Reagents - Use reagents of high purity. Impurities in starting materials can lead to side reactions.- Ensure aqueous solutions are of the correct concentration.Reduced side product formation and improved reaction efficiency.
Side Reactions - Optimize reaction temperature and time to minimize the formation of byproducts.- In methylation reactions (e.g., from taurine), control the stoichiometry of the methylating agent to prevent over-methylation.Increased selectivity for the desired product, leading to higher purity and yield.

Question 2: My final product has low purity. What are the likely impurities and how can I remove them?

Low purity is often due to the presence of unreacted starting materials or side products.

Common Impurities and Purification Strategies:

Common Impurity Potential Cause Recommended Purification Method
Unreacted Starting Materials (e.g., Taurine, Sodium Isethionate) Incomplete reaction or suboptimal stoichiometry.[1]Recrystallization: The product and starting materials may have different solubility profiles in various solvents. Experiment with different solvent systems (e.g., ethanol/water mixtures) to selectively crystallize the desired product.[1]
Inorganic Salts (e.g., Sodium Sulfate, Sodium Chloride) Formed as byproducts during the reaction or neutralization steps.[3]Washing: Wash the crude product with a solvent in which the inorganic salts are soluble but the product is not (e.g., acetone).[4]Dialysis/Ultrafiltration: For persistent salt contamination, these techniques can be effective for separating the desired product from small inorganic ions.
Over-methylated Byproducts Occurs if the methylation of taurine is not carefully controlled.Chromatography: Techniques such as ion-exchange chromatography can be used to separate the desired monosubstituted product from di-substituted or other charged impurities.

Experimental Protocols

Below is a detailed methodology for the synthesis of this compound via the reaction of sodium isethionate with methylamine, a common and high-yielding method.[1][2]

Synthesis of this compound

  • Reaction Setup: In a high-pressure reactor, charge an aqueous solution of sodium isethionate (1.0 molar equivalent).

  • Addition of Reactants: Add a 40% aqueous solution of methylamine (a 5-10 fold molar excess) and a catalytic amount of sodium hydroxide (0.4-0.9 molar equivalents).[2]

  • Reaction Conditions: Seal the reactor and heat the mixture to 200-250°C for 2-3 hours with constant stirring.[2]

  • Work-up: After cooling the reactor to room temperature, vent any excess methylamine in a fume hood.

  • Isolation of Crude Product: Transfer the reaction mixture to a round-bottom flask and remove the water under reduced pressure to obtain the crude solid product.

Purification by Recrystallization

  • Dissolution: Dissolve the crude product in a minimal amount of hot water.

  • Crystallization: Slowly add a water-miscible organic solvent (e.g., ethanol or acetone) until the solution becomes cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Filtration and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum to obtain pure this compound.[4]

Frequently Asked Questions (FAQs)

Q: What are the main synthesis routes for this compound?

A: The primary synthesis routes include the methylation of taurine, the reaction of sodium isethionate with methylamine, and the direct sulfonation of methylaminoethanol followed by neutralization.[5] The choice of route often depends on the availability and cost of starting materials, as well as the desired scale of the reaction.

Q: How can I monitor the progress of the reaction?

A: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of starting materials and the appearance of the product. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to analyze aliquots of the reaction mixture.

Q: What safety precautions should I take when working with reagents like methylamine and dimethyl sulfate?

A: Methylamine is a flammable and corrosive gas/liquid, and dimethyl sulfate is a potent carcinogen and alkylating agent.[4] Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q: Can this synthesis be scaled up for industrial production?

A: Yes, the synthesis of this compound has been successfully performed on an industrial scale.[6] However, scaling up requires careful consideration of heat transfer, mass transfer, and safety protocols, particularly when using high-pressure reactors and hazardous reagents.

Visualizations

Synthesis Pathway from Sodium Isethionate

Synthesis_Pathway sodium_isethionate Sodium Isethionate sodium_isethionate->reagents methylamine Methylamine methylamine->reagents product This compound water Water reaction NaOH, 200-250°C reagents->reaction + reaction->products products->product products->water

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Experiment Complete check_yield_purity Low Yield or Purity? start->check_yield_purity low_yield Low Yield check_yield_purity->low_yield Yes end Successful Synthesis check_yield_purity->end No incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction side_reactions Side Reactions? low_yield->side_reactions low_purity Low Purity unreacted_sm Unreacted Starting Material? low_purity->unreacted_sm other_impurities Other Impurities? low_purity->other_impurities increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes optimize_stoichiometry Optimize Stoichiometry incomplete_reaction->optimize_stoichiometry Yes check_reagents Check Reagent Quality incomplete_reaction->check_reagents Yes adjust_conditions Adjust Conditions (Temp, Time) side_reactions->adjust_conditions Yes recrystallize Recrystallize Product unreacted_sm->recrystallize Yes chromatography Use Chromatography other_impurities->chromatography Yes increase_time_temp->end optimize_stoichiometry->end check_reagents->end adjust_conditions->end recrystallize->end chromatography->end

References

Stability and degradation pathways of Sodium 2-(methylamino)ethanesulfonate under experimental conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Sodium 2-(methylamino)ethanesulfonate under common experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound, also known as N-methyltaurine sodium salt, is a chemically stable compound under standard laboratory conditions. It is a white, powdery solid that is highly soluble in water. Its aqueous solutions are also considered stable, particularly when stored properly. It is frequently used as a biological buffer, indicating its stability in aqueous systems.[1][2]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, solid this compound should be stored in a cool, dark, and dry place. Aqueous stock solutions should be stored at 2-8°C to prevent microbial contamination and minimize potential degradation over long periods.[1] For extended storage of stock solutions, it is recommended to use them within one month when stored at -20°C and within six months when stored at -80°C, with protection from light.

Q3: Is this compound sensitive to light?

Prolonged exposure to light may cause the degradation of this compound. Therefore, it is advisable to store both the solid compound and its solutions in amber-colored containers or otherwise protected from light.[1]

Q4: Across what pH range is this compound stable?

This compound exhibits good stability over a broad pH range, which makes it suitable as a buffering agent in many biological experiments.[1][2] However, extreme pH conditions (highly acidic or highly alkaline) combined with elevated temperatures may promote hydrolysis, although specific data on this is limited.

Q5: Are there any known chemical incompatibilities for this compound?

Yes, this compound is incompatible with strong oxidizing agents.[1] Contact with these substances should be avoided as they can lead to oxidative degradation of the molecule.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected changes in the pH of a solution containing this compound. Degradation of the compound, although unlikely under normal conditions, could potentially alter the pH.Prepare fresh solutions. Ensure proper storage conditions (2-8°C, protected from light) are maintained. Verify the purity of the water and other reagents used.
Precipitation is observed in a solution containing this compound. While highly soluble in water, high concentrations of other salts in the buffer could decrease its solubility. Interaction with divalent cations (e.g., Ca²⁺, Mg²⁺) might also lead to precipitation in some buffer systems.Try preparing a more dilute solution. If high concentrations of divalent cations are present, consider adding a chelating agent like EDTA or switching to a different buffer system.
Discoloration of a solution containing this compound. This could be due to contamination from the water or other reagents. Prolonged exposure to light or reaction with other components in the solution (e.g., aldehydes, ketones) could also be a cause.Always use high-purity water and analytical-grade reagents. Store solutions in amber vials or protected from light. If a reaction with other components is suspected, try to identify and eliminate the reactive species.
Inconsistent experimental results when using this compound. This could be a result of lot-to-lot variability or degradation of the compound.Qualify new lots of the compound before use in critical experiments. Prepare fresh stock solutions regularly and store them appropriately. Consider performing a stability check on your working solutions under your specific experimental conditions.

Stability Data

Condition Parameter Expected Stability Potential Degradation Products
pH Acidic (pH < 3)Stable at room temperature. May undergo slow hydrolysis at elevated temperatures.Methylamine, 2-sulfoacetaldehyde
Neutral (pH 6-8)Highly stable.Not applicable under normal conditions.
Alkaline (pH > 11)Generally stable at room temperature. May be susceptible to degradation at elevated temperatures.Methylamine, 2-sulfoacetaldehyde
Temperature 2-8°CHighly stable. Recommended for long-term storage of solutions.Not applicable.
Ambient (~25°C)Stable.Minor degradation over extended periods.
Elevated (> 60°C)Potential for accelerated degradation, especially at extreme pH values.Methylamine, 2-sulfoacetaldehyde
Light UV/VisiblePotential for photodegradation upon prolonged exposure.Oxidative and cleavage products.
Oxidizing Agents H₂O₂Susceptible to oxidation.N-oxide derivatives, cleavage products.

Degradation Pathways

Enzymatic Degradation

In certain bacteria, such as Alcaligenes faecalis, N-methyltaurine can serve as a source of carbon, nitrogen, and sulfur. The initial and key step in its degradation is catalyzed by the enzyme (N-methyl)taurine dehydrogenase.

Enzymatic_Degradation Bacterial Enzymatic Degradation of N-Methyltaurine NMT This compound (N-Methyltaurine) Intermediate [2-(Methylimino)ethanesulfonate] NMT->Intermediate Oxidation Products Methylamine + Sulfoacetaldehyde Intermediate->Products Hydrolysis Enzyme (N-methyl)taurine dehydrogenase Enzyme->NMT

Caption: Enzymatic degradation pathway of N-methyltaurine in bacteria.

Hypothetical Chemical Degradation

Under harsh experimental conditions, such as forced degradation studies involving strong acids/bases and high temperatures, the following hypothetical degradation pathway could be considered.

Chemical_Degradation Hypothetical Chemical Degradation of N-Methyltaurine cluster_hydrolysis Hydrolytic Conditions (Strong Acid/Base, Heat) cluster_oxidation Oxidative Conditions (e.g., H₂O₂) NMT This compound Hydrolysis_Products Methylamine + Sodium 2-hydroxyethanesulfonate NMT->Hydrolysis_Products Oxidation_Products N-oxide derivatives and/or Cleavage Products NMT->Oxidation_Products

Caption: Plausible chemical degradation pathways under stress conditions.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its intrinsic stability and identify potential degradation products.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution of This compound Stress Expose Aliquots to Stress Conditions Start->Stress Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stress->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Stress->Base Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Stress->Oxidation Thermal Thermal Degradation (e.g., 80°C in solution) Stress->Thermal Photo Photolytic Degradation (UV/Vis light exposure) Stress->Photo Analysis Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24 hours) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis HPLC HPLC-UV/MS for Quantification and Impurity Profiling Analysis->HPLC End Evaluate Stability and Identify Degradation Products HPLC->End

Caption: Workflow for a forced degradation study.

1. Materials and Reagents:

  • This compound

  • High-purity water (e.g., Milli-Q or equivalent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • Analytical balance, volumetric flasks, pipettes

  • pH meter

  • Temperature-controlled oven/water bath

  • Photostability chamber

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in high-purity water to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Application of Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix the stock solution with a solution of H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Incubate the stock solution (in a neutral aqueous solution) at 80°C.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

4. Sample Analysis:

  • Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV and/or Mass Spectrometric detection (HPLC-UV/MS).

5. Data Evaluation:

  • Calculate the percentage of degradation of this compound at each time point for each stress condition.

  • Identify and characterize any significant degradation products using mass spectrometry and comparison with reference standards if available.

  • Determine the degradation pathway under each stress condition.

References

How to prevent pH drift in buffers made with Sodium 2-(methylamino)ethanesulfonate.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Preventing pH Drift in MES Buffers

A Note on Buffer Nomenclature: The compound "Sodium 2-(methylamino)ethanesulfonate" is not a standard designation for a common buffering agent. Based on the chemical structure, it is highly probable that the intended buffer is MES (2-(N-morpholino)ethanesulfonic acid) , a widely used buffer in biological and chemical research. This guide will focus on preventing pH drift in MES buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is MES buffer and what is its effective pH range?

MES (2-(N-morpholino)ethanesulfonic acid) is a zwitterionic buffer developed by Norman Good and colleagues.[1][2] It is favored in many biological applications due to its minimal interference with biological systems and low UV absorbance.[3] The pKa of MES is approximately 6.15 at 25°C, providing an effective buffering range between pH 5.5 and 6.7.[3] It is important to use a buffer within its effective range, ideally within 0.5 pH units of its pKa, for optimal performance.[2]

Q2: My MES buffer's pH is changing over time. What are the common causes of this pH drift?

Several factors can contribute to the pH instability of your MES buffer:

  • Temperature Fluctuations: The pKa of MES, like most buffers, is temperature-dependent.[4][5][6] As the temperature of the solution changes, the pH will also shift.

  • Carbon Dioxide Absorption: Atmospheric CO2 can dissolve in the buffer solution, forming carbonic acid and lowering the pH. This is a more significant issue for buffers with a pH above 7 but can still have a minor effect on MES buffers over time.

  • Microbial Contamination: Bacteria or fungi can grow in buffer solutions, especially if they are not stored properly. Microbial metabolism can produce acidic or basic byproducts that alter the pH.

  • Improper Storage: Storing the buffer in a container that is not airtight can lead to evaporation, which concentrates the buffer components and can alter the pH.[3] Exposure to light can also degrade some buffer components.

  • Incorrect Preparation: Errors during the initial preparation, such as inaccurate measurements or improper pH adjustment, can lead to an unstable buffer from the outset.[2] "Overshooting" the target pH and then readjusting with acid or base can alter the ionic strength and stability of the buffer.[2]

  • Dilution Effects: Diluting a concentrated stock solution can cause a shift in pH due to changes in the activities of the buffer components.[7]

Q3: How does temperature affect the pH of my MES buffer?

The pKa of MES decreases as the temperature increases. This means that if you prepare your buffer at room temperature (e.g., 25°C) and then use it at a lower temperature (e.g., 4°C), the pH of the solution will increase. Conversely, using the buffer at a higher temperature than it was prepared at will result in a decrease in pH. It is crucial to calibrate the pH of your buffer at the temperature at which you will be using it.[6]

Q4: Can the concentration of the MES buffer affect its pH stability?

Yes, the concentration of the buffer components directly impacts its buffering capacity.[8][9][10] A higher concentration of MES will have a greater ability to resist pH changes upon the addition of an acid or base.[8][10] However, very concentrated stock solutions may experience a more significant pH shift upon dilution.[7] It is also important to note that at very low concentrations (e.g., 5 mmol/L), the buffering capacity of MES may be insufficient to maintain a stable pH.[11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
pH is consistently too low 1. Incorrect amount of MES free acid weighed. 2. Temperature of use is higher than the temperature of preparation. 3. CO2 absorption from the atmosphere.1. Recalculate and re-prepare the buffer, ensuring accurate weighing. 2. Adjust the pH of the buffer at the intended temperature of use. 3. Prepare fresh buffer and store in a tightly sealed container.
pH is consistently too high 1. "Overshot" the target pH with too much base during preparation. 2. Temperature of use is lower than the temperature of preparation.1. Prepare a fresh batch of buffer, adding the base dropwise to avoid overshooting the target pH.[2] 2. Adjust the pH of the buffer at the intended temperature of use.
pH is unstable and drifts over time 1. Microbial contamination. 2. Improper storage (e.g., container not airtight). 3. Low buffer concentration.1. Filter-sterilize the buffer through a 0.22 µm filter or autoclave if the components are heat-stable.[1][3] Store at 4°C.[1][3] 2. Store the buffer in a well-sealed container to prevent evaporation and CO2 absorption.[3] 3. Increase the buffer concentration to improve its buffering capacity. A common starting concentration is 50 mmol/L.[11]
Precipitate forms in the buffer 1. Exceeded the solubility of MES. 2. Interaction with other components in the solution.1. Ensure you are not exceeding the solubility of MES at the given temperature and pH. 2. MES is known for not forming complexes with most metal ions, which is an advantage over other buffers.[1] However, if other components are present, consider their potential interactions.

Experimental Protocols

Protocol 1: Preparation of 1 L of 0.1 M MES Buffer, pH 6.1

Materials:

  • MES free acid (M.W. 195.24 g/mol )

  • Deionized water (dH2O)

  • 10 N Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Stir plate and stir bar

  • 1 L graduated cylinder

  • 1 L beaker

Procedure:

  • Add approximately 800 mL of dH2O to the 1 L beaker.[12]

  • Place the beaker on the stir plate and add the stir bar.

  • Weigh out 19.52 g of MES free acid and add it to the water while stirring.[13]

  • Allow the MES to dissolve completely.

  • Calibrate your pH meter at the intended temperature of use.

  • Slowly add 10 N NaOH dropwise to the MES solution while monitoring the pH.[13]

  • Continue adding NaOH until the pH reaches 6.1.

  • Once the desired pH is reached, transfer the solution to the 1 L graduated cylinder.

  • Add dH2O to bring the final volume to 1 L.[1][12]

  • For sterile applications, pass the buffer through a 0.22 µm filter.[3]

  • Store the buffer in a tightly sealed container at 4°C.[3]

Quantitative Data

Table 1: Effect of Temperature on the pKa of MES

Temperature (°C)pKa of MES
206.16
256.10
375.97

Data sourced from Sigma-Aldrich Buffer Reference Center.

Diagrams

experimental_workflow cluster_prep Buffer Preparation cluster_storage Storage & Use weigh Weigh MES Free Acid dissolve Dissolve in dH2O weigh->dissolve adjust Adjust pH with NaOH dissolve->adjust volume Bring to Final Volume adjust->volume sterilize Filter Sterilize (0.22 µm) volume->sterilize store Store at 4°C in Airtight Container sterilize->store use Use in Experiment store->use

Caption: Experimental workflow for preparing and storing MES buffer.

troubleshooting_logic start pH Drift Observed check_temp Is buffer used at preparation temperature? start->check_temp check_storage Is buffer stored properly? check_temp->check_storage Yes adjust_temp Adjust pH at use temperature check_temp->adjust_temp No check_prep Was preparation protocol followed correctly? check_storage->check_prep Yes re_store Re-filter and store in airtight container at 4°C check_storage->re_store No re_prepare Prepare fresh buffer check_prep->re_prepare No

Caption: Troubleshooting logic for addressing MES buffer pH drift.

References

Technical Support Center: Overcoming N-Methyltaurine Sodium Salt Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering interference from N-methyltaurine sodium salt in their biochemical assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may face during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-methyltaurine sodium salt and why might it interfere with my biochemical assays?

A1: N-methyltaurine sodium salt is the sodium salt of N-methyltaurine, a naturally occurring aminosulfonic acid found in some red algae.[1][2] It is structurally similar to taurine.[3] Due to its antioxidant properties, N-methyltaurine can interfere with assays that rely on redox reactions.[1] This interference can manifest as a direct reduction of assay reagents, leading to false-positive signals.

Q2: Which types of assays are most susceptible to interference from N-methyltaurine sodium salt?

A2: Assays that are based on redox reactions are particularly vulnerable to interference by N-methyltaurine due to its antioxidant nature.[1] These include:

  • Cell Viability Assays:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: N-methyltaurine can directly reduce the yellow tetrazolium salt (MTT) to purple formazan, leading to an overestimation of cell viability.[1][4]

    • Resazurin (AlamarBlue®) assay: This assay relies on the reduction of non-fluorescent resazurin to the highly fluorescent resorufin. The antioxidant properties of N-methyltaurine can cause this reduction chemically, resulting in a false-positive signal of metabolic activity.[1][5]

  • Protein Quantification Assays:

    • Bicinchoninic acid (BCA) assay: The BCA assay involves the reduction of Cu²⁺ to Cu⁺ by protein in an alkaline medium. Reducing agents like N-methyltaurine can interfere with this step, leading to inaccurate protein concentration measurements.[6][7]

    • Bradford assay: While generally less susceptible to interference from reducing agents than the BCA assay, high concentrations of certain compounds can still affect the dye-binding mechanism.[7][8] It is advisable to run controls to check for potential interference.

Q3: I am observing an unexpectedly high signal in my cell viability assay when using N-methyltaurine. What is the likely cause and how can I confirm it?

A3: An unexpectedly high signal, such as increased color in an MTT assay or fluorescence in a resazurin assay, is a strong indicator of interference.[1] The likely cause is the direct reduction of the assay reagent by N-methyltaurine.

To confirm this, you should run a "compound-only" control. This involves preparing wells with your highest concentration of N-methyltaurine in the assay medium but without any cells. If you observe a significant signal in these wells, it confirms that N-methyltaurine is directly interfering with the assay reagents.[1]

Troubleshooting Guides

Issue 1: False-Positive Signal in Redox-Based Cell Viability Assays (e.g., MTT, Resazurin)

  • Possible Cause: Direct reduction of the assay reagent by N-methyltaurine.[1]

  • Troubleshooting Steps:

    • Run a "Compound-Only" Control:

      • Protocol: Prepare control wells containing the complete assay medium and the highest concentration of N-methyltaurine sodium salt used in your experiment, but without cells.

      • Interpretation: A significant color change (MTT) or increase in fluorescence (resazurin) in these wells confirms direct interference.[1]

    • Background Subtraction:

      • Procedure: Subtract the average absorbance or fluorescence value from the "compound-only" control wells from the values of your experimental wells.

    • Perform a Pre-Wash Step:

      • Rationale: To remove any residual N-methyltaurine from the cell culture before adding the assay reagent.

      • Protocol:

        • Carefully aspirate the medium containing N-methyltaurine from each well.

        • Gently wash the cells twice with pre-warmed (37°C) phosphate-buffered saline (PBS) or serum-free medium.

        • After the final wash, add the fresh medium containing the assay reagent.

    • Switch to an Alternative Assay:

      • Rationale: If interference is substantial, using an assay with a different detection principle is the most reliable solution.[1]

      • Recommended Alternative: ATP-based luminescence assays (e.g., CellTiter-Glo®) are an excellent choice as they measure ATP levels, which directly correlate with the number of viable cells, and are generally not affected by redox-active compounds.[9]

Issue 2: Inaccurate Results in Protein Quantification Assays (e.g., BCA, Bradford)

  • Possible Cause: Interference of N-methyltaurine with the assay chemistry.

  • Troubleshooting Steps:

    • Assess Interference with a Known Standard:

      • Protocol: Prepare a set of protein standards (e.g., BSA) and spike them with the same concentration of N-methyltaurine sodium salt present in your samples.

      • Interpretation: A significant deviation from the standard curve of the unspiked protein standards indicates interference.

    • Consider the Bradford Assay:

      • Rationale: The Bradford assay is often less susceptible to interference from reducing agents compared to the BCA assay.[8] However, it's still crucial to perform the control experiment described above.

    • Sample Dilution:

      • Procedure: If possible, dilute your sample to a concentration where the N-methyltaurine is below the level that causes significant interference, while the protein concentration is still within the detectable range of the assay.

Quantitative Data Summary

The following table summarizes the principles and potential for interference for common biochemical assays when N-methyltaurine sodium salt is present.

Assay TypeAssay NamePrincipleInterference Potential with N-methyltaurine
Cell Viability MTTEnzymatic reduction of tetrazolium salt by metabolically active cells.[4]High: Antioxidant properties can directly reduce MTT.[1]
Resazurin (AlamarBlue®)Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.[5]High: Direct chemical reduction by N-methyltaurine is likely.[1]
ATP-based LuminescenceMeasurement of ATP, an indicator of metabolically active cells, via a luciferase reaction.[9]Low: The detection method is not based on a redox reaction.
Protein Quantification BCAReduction of Cu²⁺ to Cu⁺ by protein, followed by chelation with bicinchoninic acid.[6]Moderate to High: Susceptible to reducing agents.[7]
BradfordBinding of Coomassie brilliant blue dye to proteins.[7]Low to Moderate: Less affected by reducing agents.[8]

Experimental Protocols

Protocol 1: "Compound-Only" Control for a 96-Well Plate MTT Assay

  • Prepare a stock solution of N-methyltaurine sodium salt at the highest concentration used in your experiment in the appropriate cell culture medium.

  • In a 96-well plate, add 100 µL of the N-methyltaurine solution to at least three wells. These wells should not contain any cells.

  • Add 100 µL of cell culture medium without N-methyltaurine to at least three wells to serve as a background control.

  • Proceed with the standard MTT assay protocol. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for the standard time (e.g., 2-4 hours).[10]

  • After incubation, add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to all wells and incubate until the formazan crystals are dissolved.[11]

  • Read the absorbance at 570 nm. A significant absorbance in the "compound-only" wells compared to the background control indicates interference.

Protocol 2: ATP-Based Luminescence Cell Viability Assay (General Protocol)

  • Culture cells in an opaque-walled 96-well plate.

  • After treating the cells with your compounds (including N-methyltaurine), equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of the ATP-based luminescent assay reagent (e.g., CellTiter-Glo®) equal to the volume of the cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

Visualizations

troubleshooting_workflow start Unexpected High Signal in Assay control Run 'Compound-Only' Control start->control interference Interference Confirmed? control->interference subtract Background Subtraction interference->subtract Yes no_interference Proceed with Standard Protocol interference->no_interference No prewash Perform Pre-Wash Step subtract->prewash alternative Switch to Alternative Assay (e.g., ATP-based) prewash->alternative end Accurate Results alternative->end

Troubleshooting workflow for assay interference.

signaling_pathway cluster_assay Biochemical Assay ROS Reactive Oxygen Species (ROS) NMT N-methyltaurine (Antioxidant Properties) RedoxAssay Redox-Based Assay Reagent (e.g., MTT, Resazurin) NMT->RedoxAssay Direct Reduction ReducedProduct Reduced Product (Colored/Fluorescent) RedoxAssay->ReducedProduct TrueSignal True Biological Signal FalseSignal False-Positive Signal ReducedProduct->FalseSignal CellularEnzymes Cellular Reductases CellularEnzymes->RedoxAssay Biological Reduction

Mechanism of N-methyltaurine interference.

References

Method refinement for the quantification of Sodium 2-(methylamino)ethanesulfonate in biological samples.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Sodium 2-(methylamino)ethanesulfonate in biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in refining their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying small polar molecules like this compound in biological samples?

A1: The most prevalent and robust methods for quantifying small polar molecules in complex biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with various detectors.[1][2][3] LC-MS/MS, in particular, offers high sensitivity and selectivity, which is crucial when dealing with low analyte concentrations in matrices like plasma or urine.[1][2][4]

Q2: I am observing poor peak shape and retention for this compound on a standard C18 column. What could be the issue?

A2: this compound is a polar compound. Traditional reversed-phase columns like C18 may not provide adequate retention for such molecules, leading to poor peak shape and elution near the solvent front. Consider using a column designed for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a mixed-mode column. Adjusting the mobile phase pH to ensure the analyte is in a consistent ionic state can also significantly improve chromatography.[5]

Q3: My assay is showing low recovery. What are the potential causes and solutions?

A3: Low recovery can stem from several factors during sample preparation. Inefficient protein precipitation, incomplete elution from a solid-phase extraction (SPE) cartridge, or analyte adsorption to labware can all contribute. To troubleshoot, evaluate each step of your sample preparation process. Ensure the protein precipitation agent and its volume are optimized. For SPE, test different sorbents and elution solvents. Using a stable isotope-labeled internal standard can help compensate for some variability in recovery.[6]

Q4: What is a "matrix effect," and how can I minimize it in my assay?

A4: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting components from the biological sample.[7][8] This can lead to ion suppression or enhancement, affecting the accuracy and precision of your results.[7][9] To minimize matrix effects, you can:

  • Improve sample cleanup: Employ more rigorous extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) instead of simple protein precipitation.[4]

  • Optimize chromatography: Modify your LC method to separate the analyte from interfering matrix components.

  • Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects as the internal standard will be affected similarly to the analyte.

  • Dilute the sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.

Troubleshooting Guides

Issue 1: High Signal Variability Between Replicate Injections
Potential Cause Troubleshooting Step
Autosampler Issues Check for air bubbles in the syringe and sample loop. Ensure proper needle placement and injection volume.
Inconsistent Sample Preparation Review the sample preparation workflow for consistency. Ensure complete vortexing and centrifugation.
Matrix Effects Investigate for the presence of matrix effects by comparing the analyte response in neat solution versus post-extraction spiked matrix.[8]
Analyte Instability Assess the stability of the analyte in the final extraction solvent and in the autosampler over time.[5]
Issue 2: Low Sensitivity or Inability to Reach the Desired Lower Limit of Quantification (LLOQ)
Potential Cause Troubleshooting Step
Suboptimal Mass Spectrometer Parameters Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy, declustering potential).
Poor Chromatographic Peak Shape Improve peak shape by optimizing the mobile phase composition and gradient. A sharper peak will have a higher signal intensity.
Inefficient Sample Extraction and Concentration Evaluate different sample preparation techniques to achieve better analyte recovery and concentration. For example, SPE can provide significant cleanup and enrichment.[4]
Ion Suppression Dilute the sample extract to reduce the concentration of co-eluting matrix components that may be suppressing the analyte signal.

Experimental Protocols

While a specific validated method for this compound was not found, the following protocol for the structurally similar compound, Sodium 2-mercaptoethane sulfonate (MESNA), can be adapted and validated for your specific analyte and biological matrix.[1][2]

Adapted LC-MS/MS Method for Quantification in Rat Plasma

1. Sample Preparation (Protein Precipitation) [1]

  • To 100 µL of plasma sample, add an internal standard solution.

  • Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions (Example)

  • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC)

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a high percentage of Mobile Phase B, and gradually increase the percentage of Mobile Phase A.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

3. Mass Spectrometric Conditions (Example)

  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be determined based on analyte)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Transitions: To be determined by infusing a standard solution of this compound.

Quantitative Data Summary

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for a similar small polar molecule (MESNA) in plasma, which can serve as a benchmark for your method development.[1][2]

Parameter Value
Linear Range 0.05 - 200 µM
Lower Limit of Quantification (LLOQ) 0.05 µM
Limit of Detection (LOD) 20 nM
Accuracy 90 - 110%
Precision (%RSD) < 15%
Recovery > 85%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Biological Sample (e.g., Plasma) add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_ms LC-MS/MS System reconstitute->lc_ms Inject Sample data_acquisition Data Acquisition (MRM Mode) lc_ms->data_acquisition data_processing Data Processing and Quantification data_acquisition->data_processing

Caption: A typical experimental workflow for the quantification of a small molecule in a biological sample using LC-MS/MS.

troubleshooting_logic cluster_investigation Initial Checks cluster_troubleshooting Troubleshooting Paths start Inconsistent or Inaccurate Results check_system Check System Suitability (Peak Area, Retention Time) start->check_system check_sample_prep Review Sample Preparation Procedure start->check_sample_prep matrix_effects Investigate Matrix Effects check_system->matrix_effects If System OK, Suspect Matrix improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) check_sample_prep->improve_cleanup If Procedure Inconsistent optimize_chromatography Optimize Chromatography matrix_effects->optimize_chromatography matrix_effects->improve_cleanup solution Refined and Validated Method optimize_chromatography->solution improve_cleanup->solution

Caption: A logical flowchart for troubleshooting common issues in a bioanalytical method.

References

Improving the performance of conductive polymers derived from N-methyltaurine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with conductive polymers derived from N-methyltaurine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, processing, and characterization of N-methyltaurine-derived conductive polymers.

Question 1: My synthesized N-methyltaurine-based polymer exhibits low conductivity. What are the potential causes and how can I improve it?

Answer:

Low conductivity in conductive polymers is a common issue that can stem from several factors throughout the experimental process. Here are the primary areas to investigate:

  • Inefficient Doping: The process of doping introduces charge carriers into the polymer backbone, which is essential for conductivity.[1]

    • Troubleshooting:

      • Dopant Choice: Ensure you are using an appropriate dopant. For polymers containing the sulfonic acid group from N-methyltaurine, both p-type (oxidizing agents) and n-type (reducing agents) dopants can be explored. The effectiveness of a dopant is influenced by its size and redox potential.[2]

      • Dopant Concentration: There is an optimal doping level for maximizing conductivity. Insufficient doping will result in a low number of charge carriers. Conversely, excessive doping can disrupt the polymer chain structure and decrease conductivity. Experiment with a range of dopant concentrations.

      • Doping Method: The method of doping (e.g., solution-based, vapor-phase) can significantly impact the uniformity and efficiency of dopant incorporation.

  • Polymer Structure and Morphology: The arrangement of polymer chains affects how easily charge carriers can move through the material.

    • Troubleshooting:

      • Chain Regularity: Irregularities in the polymer backbone can trap charge carriers. Review your synthesis protocol to minimize side reactions that could lead to defects.

      • Crystallinity and Alignment: Higher crystallinity and chain alignment generally lead to better conductivity by facilitating inter-chain charge hopping.[1] Consider post-synthesis processing steps like annealing or mechanical stretching to improve polymer morphology.[1]

      • Solvent Choice: The solvent used for polymerization and processing can influence the final morphology of the polymer film.[3]

  • Impurities: Residual monomers, catalysts, or byproducts from the synthesis can interfere with charge transport.

    • Troubleshooting: Ensure your polymer is thoroughly purified after synthesis. Techniques like Soxhlet extraction or repeated precipitation can be effective.[4]

  • Environmental Factors:

    • Troubleshooting:

      • Moisture and Oxygen: For some conductive polymers, exposure to moisture and oxygen can lead to degradation or de-doping, reducing conductivity.[2] Conduct experiments in a controlled atmosphere (e.g., a glovebox) if your polymer is sensitive to air.

      • Temperature: The polymerization temperature can affect the structure and molecular weight of the polymer, which in turn influences conductivity.[3]

Question 2: I am observing poor solubility of my N-methyltaurine-derived polymer, making it difficult to process. How can I address this?

Answer:

Poor solubility is a common challenge with conjugated polymers. The presence of the polar sulfonic acid group from N-methyltaurine may offer some advantages in polar solvents, but the rigid backbone can still lead to aggregation.

  • Solvent Selection:

    • Troubleshooting: Experiment with a range of polar aprotic solvents (e.g., DMSO, DMF, NMP). The high polarity of N-methyltaurine suggests these may be effective.[5]

  • Polymer Modification:

    • Troubleshooting: If solubility remains an issue, consider modifying the polymer structure. Incorporating flexible side chains onto the polymer backbone can increase the entropy of dissolution and improve solubility.

  • Sonication and Temperature:

    • Troubleshooting: Gentle heating and ultrasonication can help to break up aggregates and dissolve the polymer. However, be cautious as excessive heat can cause degradation.

Question 3: The results from my polymer characterization are inconsistent. What could be the cause?

Answer:

Inconsistent characterization results often point to issues with sample preparation or the stability of the material.

  • Non-uniform Films:

    • Troubleshooting: Inconsistent film thickness or morphology will lead to variations in conductivity and spectroscopic measurements. Techniques like spin-coating or blade coating can produce more uniform films.

  • Degradation:

    • Troubleshooting: As mentioned, some conductive polymers can degrade upon exposure to air, light, or heat.[2] Store your samples in a dark, inert environment and perform characterization promptly after preparation.

  • Incomplete Doping/De-doping:

    • Troubleshooting: If you are comparing doped and undoped states, ensure the doping or de-doping process has gone to completion. Monitor the process with techniques like UV-Vis spectroscopy to check for stable absorption spectra.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the conductivity of conductive polymers in general?

A1: The primary factors include polymerization technique, temperature, the type and concentration of dopant, the polymer's bandgap, the degree of conjugation along the polymer backbone, and the solvent used for processing.[6][7]

Q2: How might the N-methyltaurine component specifically influence the polymer's properties?

A2: The N-methyltaurine moiety introduces a sulfonic acid group. This could:

  • Enhance Solubility: The high polarity of the sulfonic acid group may improve solubility in polar solvents.[5]

  • Influence Doping: The sulfonic acid group is a potential site for self-doping or can influence the interaction with external dopants.

  • Biocompatibility: Taurine and its derivatives are found in biological systems, which may impart a degree of biocompatibility to the polymer, making it suitable for biomedical applications.[8][9]

Q3: What characterization techniques are essential for evaluating my N-methyltaurine-derived conductive polymer?

A3: A standard suite of characterization techniques includes:

  • Spectroscopy (FTIR, NMR): To confirm the chemical structure of the polymer.[10]

  • UV-Vis Spectroscopy: To study the electronic transitions and monitor the doping process.

  • Four-Point Probe or Two-Point Probe Measurement: To determine the electrical conductivity.

  • Cyclic Voltammetry (CV): To investigate the electrochemical properties, such as redox potentials and stability.

  • Microscopy (SEM, AFM): To analyze the surface morphology of polymer films.[10]

  • Thermal Analysis (TGA, DSC): To assess the thermal stability of the polymer.[10]

Q4: Can N-methyltaurine-derived conductive polymers be used in drug delivery?

A4: Conductive polymers are being explored for electrically controlled drug delivery systems.[11] The redox state of the polymer can be changed, altering its charge, volume, and permeability, which can be used to control the release of a loaded drug.[11] The potential biocompatibility of N-methyltaurine makes polymers derived from it an interesting candidate for such applications.

Data Presentation

Table 1: General Factors Affecting the Conductivity of Conductive Polymers

FactorEffect on ConductivityRationale
Doping Concentration Increases to an optimal point, then decreasesIncreases the number of charge carriers.[1] Excess doping can disrupt chain packing and mobility.
Temperature (during polymerization) Can increase or decreaseAffects reaction rate, polymer chain length, and structural defects.[3]
Chain Alignment/Crystallinity Generally increasesReduces the distance for charge hopping between polymer chains.[1]
Molecular Weight Generally increases with higher molecular weightLonger polymer chains can reduce the number of insulating grain boundaries.
Solvent Polarity Varies depending on the polymerAffects the conformation of the polymer chains in solution and the morphology of the resulting film.[3]

Note: The data presented is based on general principles of conductive polymers, as specific quantitative data for N-methyltaurine-derived conductive polymers is not widely available.

Experimental Protocols

Protocol 1: Measurement of Electrical Conductivity using the Four-Point Probe Method

  • Film Preparation: Deposit a thin film of the N-methyltaurine-derived conductive polymer onto an insulating substrate (e.g., glass, quartz) using a suitable technique (e.g., spin-coating, drop-casting). Ensure the film is uniform in thickness.

  • Drying/Annealing: Dry the film thoroughly under vacuum or in an inert atmosphere to remove any residual solvent. Annealing may be performed to improve film morphology.

  • Probe Setup: Place the four-point probe head onto the surface of the polymer film. The four probes should be in a straight line and make good contact with the film.

  • Measurement:

    • Apply a constant current (I) through the two outer probes.

    • Measure the voltage (V) across the two inner probes.

  • Calculation:

    • Calculate the sheet resistance (Rs) using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I).

    • Measure the thickness (t) of the film using a profilometer.

    • Calculate the conductivity (σ) using the formula: σ = 1 / (Rs * t).

  • Repeatability: Repeat the measurement at several different locations on the film to ensure consistency and calculate an average conductivity.

Protocol 2: Monitoring Polymer Doping using UV-Vis Spectroscopy

  • Prepare a Baseline Spectrum:

    • Dissolve a small amount of the undoped N-methyltaurine-derived polymer in a suitable solvent.

    • Alternatively, cast a thin film of the undoped polymer onto a transparent substrate (e.g., quartz).

    • Record the UV-Vis absorption spectrum. This will typically show the π-π* transition of the conjugated backbone.

  • Introduce the Dopant:

    • Solution Doping: Add a controlled amount of the dopant solution to the polymer solution and mix thoroughly.

    • Vapor Doping: Expose the polymer film to the vapor of the dopant for a specific time.

  • Record Spectra Over Time:

    • Record the UV-Vis spectra at regular intervals after introducing the dopant.

    • Observe the appearance of new absorption bands at lower energies (longer wavelengths), which correspond to the formation of polarons and bipolarons (charge carriers).

  • Analyze the Results:

    • The intensity of the new absorption bands is indicative of the doping level.

    • The doping process is considered complete when the spectra no longer change with time.

    • A shift in the peak positions can provide information about changes in the polymer's electronic structure upon doping.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_processing Processing & Doping cluster_characterization Characterization cluster_analysis Analysis & Optimization A Polymerization of N-methyltaurine derivative B Purification (e.g., precipitation, Soxhlet) A->B C Film Deposition (e.g., Spin Coating) B->C D Doping (e.g., solution, vapor) C->D E Structural Analysis (FTIR, NMR) D->E F Morphological Analysis (SEM, AFM) D->F G Performance Evaluation (Conductivity, CV, UV-Vis) D->G H Data Analysis G->H I Performance Optimization H->I Factors_Affecting_Conductivity cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors center_node Polymer Conductivity MolecularWeight Molecular Weight MolecularWeight->center_node ConjugationLength Conjugation Length ConjugationLength->center_node BandGap Band Gap BandGap->center_node Doping Doping (Type, Level) Doping->center_node Morphology Morphology (Crystallinity, Alignment) Morphology->center_node Temperature Temperature Temperature->center_node Solvent Solvent Solvent->center_node

References

Technical Support Center: Large-Scale Synthesis of Sodium 2-(methylamino)ethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Sodium 2-(methylamino)ethanesulfonate, also known as N-methyltaurine sodium salt.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing this compound?

A1: Two prevalent methods for synthesizing N-Methyltaurine, the precursor to the sodium salt, are:

  • Reaction of Sodium Isethionate with Methylamine: This is a common industrial approach where sodium isethionate reacts with methylamine under elevated temperature and pressure.

  • Methylation of Taurine or its Derivatives: This route involves the direct methylation of taurine. More commonly, it involves the methylation of an N-acylated taurine derivative, followed by hydrolysis of the acyl group. A typical methylating agent used is dimethyl sulfate.

Q2: What are the major challenges associated with the reaction of sodium isethionate with methylamine?

A2: The primary challenges with this method are the harsh process conditions required. The reaction is typically carried out at high temperatures (150-300°C) and high pressures (10-25 MPa), which can be demanding for industrial equipment. Additionally, the use of methylamine, a gas at normal temperatures, poses challenges related to raw material sourcing, environmental protection, and labor safety.

Q3: What are the advantages of the taurine methylation route?

A3: The synthesis route starting from taurine offers the advantage of milder reaction conditions, avoiding the high temperatures and pressures of the sodium isethionate method. The raw materials, such as taurine and fatty acyl chlorides, are readily available, making this method suitable for industrial production.

Q4: What typical yields can be expected from the N-acyl-N-methyltaurine synthesis route?

A4: In the synthesis of N-palmitoyl-N-methyltaurine, an intermediate in one of the methylation routes, yields of approximately 90-94% have been reported. The initial acylation step to form sodium N-palmitoyl taurate can yield around 80%.

Troubleshooting Guide

Low Product Yield
Potential Cause Recommended Action
Incomplete Reaction - Extend the reaction time.- Gradually increase the reaction temperature or pressure within the protocol's safety limits.- Ensure efficient stirring to improve mass transfer.
Suboptimal Stoichiometry - Adjust the molar ratio of the reactants. For instance, in the methylation of N-acyl taurine, a molar ratio of N-acyl taurine to dimethyl sulfate of 1:1.1–1.5 is suggested.
Inefficient Extraction - Adjust the pH of the aqueous layer to ensure the product is in a form amenable to extraction.- Increase the number of extractions performed.
Product Degradation - Perform the reaction and workup at the recommended temperatures to avoid harsh conditions.- Neutralize the reaction mixture promptly after the reaction is complete to prevent degradation due to extreme pH.
Product Purity Issues
Potential Cause Recommended Action
Presence of Unreacted Starting Materials - Increase the reaction time or temperature to drive the reaction to completion.- Optimize the molar ratio of reactants.- Improve purification by recrystallization, as starting materials may have different solubility profiles than the product.
Formation of Side-Products - Carefully control reaction temperature and the rate of reagent addition.
Ineffective Purification - For the final product, consider purification by ion exchange.

Experimental Protocols

Protocol 1: Synthesis of N-Palmitoyl-N-methyltaurine via Acylation and Methylation of Taurine

This protocol is based on a two-step process involving the acylation of taurine followed by methylation.

Step 1: Synthesis of Sodium N-palmitoyl taurate

  • In a 500 mL three-necked flask, dissolve 150 g (0.25 moles) of a 33% aqueous solution of sodium taurate.

  • Add 80 g of acetone and stir the mixture evenly.

  • Cool the mixture to below 10°C.

  • Slowly and uniformly add 55 g (0.2 moles) of palmitoyl chloride.

  • Simultaneously, add a 50% aqueous solution of sodium hydroxide dropwise, carefully maintaining the reaction pH between 9 and 10.

  • The addition should be completed in approximately 1 hour.

  • After the reaction is complete, filter the solid product, wash it with acetone, and dry to obtain white, powdery sodium N-palmitoyl taurate. The expected yield is approximately 80%.

Step 2: Synthesis of N-palmitoyl-N-methyltaurine

  • In a 500 mL three-necked flask, dissolve 39 g (0.1 mole) of the sodium N-palmitoyl taurate from Step 1 in 150 mL of water.

  • Add 50 mL of a 30% sodium hydroxide solution.

  • Cool the mixture to below 10°C.

  • Slowly add 15 g (0.12 moles) of dimethyl sulfate dropwise.

  • After the addition is complete, continue the reaction for 1 hour.

  • Acidify the reaction mixture to a pH of 2-3 with sulfuric acid.

  • Filter the precipitated solid, wash it with water, and dry to obtain N-palmitoyl-N-methyltaurine as a white powder. The expected yield is approximately 90%.

Visualizations

experimental_workflow cluster_step1 Step 1: Acylation of Taurine cluster_step2 Step 2: Methylation A Sodium Taurate Solution B Add Acetone & Cool (<10°C) A->B C Add Palmitoyl Chloride & NaOH (pH 9-10) B->C D Filter, Wash & Dry C->D E Sodium N-palmitoyl taurate D->E F Dissolve Sodium N-palmitoyl taurate in Water E->F Intermediate Product G Add NaOH & Cool (<10°C) F->G H Add Dimethyl Sulfate G->H I React for 1 hour H->I J Acidify with H2SO4 (pH 2-3) I->J K Filter, Wash & Dry J->K L N-palmitoyl-N-methyltaurine K->L

Caption: Workflow for the synthesis of N-palmitoyl-N-methyltaurine.

troubleshooting_low_yield cluster_solutions_B cluster_solutions_C cluster_solutions_D A Low Product Yield B Incomplete Reaction? A->B C Product Degradation? A->C D Inefficient Extraction? A->D B1 Increase Reaction Time/Temp B->B1 B2 Adjust Reactant Stoichiometry B->B2 B3 Improve Stirring B->B3 C1 Control Reaction Temperature C->C1 C2 Prompt Neutralization C->C2 D1 Adjust pH for Extraction D->D1 D2 Increase Number of Extractions D->D2

Caption: Troubleshooting logic for addressing low product yield.

Removing impurities from commercially available Sodium 2-(methylamino)ethanesulfonate.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sodium 2-(methylamino)ethanesulfonate

Welcome to the technical support center for this compound (also known as Sodium N-methyltaurinate). This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting issues related to the purification and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is an organic compound often used as a biological buffer due to its ability to maintain a stable pH in solutions. It is also utilized as a mild anionic surfactant in various applications, including in the manufacturing of pharmaceuticals and personal care products. In research, it can be found in cell culture media and enzyme assays.

Q2: What are the typical impurities found in commercially available this compound?

A2: Common impurities can include unreacted starting materials from its synthesis, such as taurine, if the production method involves the methylation of taurine. Incomplete methylation is a known issue that can lead to the presence of taurine in the final product. Other potential impurities may arise from side reactions during the sulfonation process. Commercially, this product is often supplied as an aqueous solution, meaning water is a significant component of lower-grade preparations.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and effective method for separating the main compound from its impurities. Specifically, to quantify taurine as an impurity, a derivatization step with a reagent like o-phthalaldehyde (OPA) followed by HPLC analysis can be employed.

Q4: Is it necessary to purify commercially available this compound before use?

A4: The need for purification depends on the requirements of your experiment. Commercial grades can range from aqueous solutions of 60-66% purity to higher grades of 95% or more. For applications sensitive to impurities or water content, such as certain biological assays or when precise concentration is critical, purification of lower-grade material is recommended.

Troubleshooting Guide

Q1: My experimental results are inconsistent when using a new batch of this compound. What could be the cause?

A1: Inconsistent results between batches can often be attributed to variations in purity. The presence of impurities, particularly unreacted taurine or other ionic species, can interfere with biological and chemical assays. As this compound is a surfactant, differences in its concentration due to varying water content in aqueous solutions can also affect experimental outcomes. We recommend verifying the purity of the new batch and considering a purification step if inconsistencies persist.

Q2: I am observing unexpected cell toxicity or enzyme inhibition in my assay. Could the this compound be the cause?

A2: Yes, as a surfactant, this compound can exhibit toxic effects on cells and inhibit enzyme activity, especially at higher concentrations.[1][2][3][4] The toxicity can be exacerbated by the presence of unknown impurities. It is advisable to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific system. If you are using a commercial aqueous solution, remember to calculate the actual concentration of the active compound.

Q3: My compound is an aqueous solution, but I need it in a solid form. How can I obtain the solid compound?

A3: To obtain the solid compound from an aqueous solution, you will need to remove the water. This can be achieved by techniques such as lyophilization (freeze-drying) or by evaporation under reduced pressure using a rotary evaporator. Following this, a recrystallization step is recommended to further purify the solid product.

Data Presentation

Table 1: Representative Purity of this compound Before and After Recrystallization

SamplePurity (%)Common Impurities
Commercial Aqueous Solution (as is)60-66Water, Taurine, other salts
After Water Removal~95Taurine, other salts
After Recrystallization from Ethanol/Water>99Trace amounts of residual solvent

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol describes the purification of solid this compound, which may have been obtained from a commercial aqueous solution after water removal.

Materials:

  • Impure solid this compound

  • Ethanol (95%)

  • Deionized water

  • Beakers and Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: In a beaker, add the impure solid this compound. For every 10 grams of solid, add 50 mL of 95% ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add deionized water dropwise while heating until the solid completely dissolves. Avoid adding a large excess of water.

  • Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.

  • Crystallization: Cover the beaker or flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the container in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator until a constant weight is achieved.

Protocol 2: Quantification of Taurine Impurity by HPLC

This protocol provides a general outline for the quantification of taurine in a sample of this compound.

Materials:

  • This compound sample

  • Taurine standard

  • o-Phthalaldehyde (OPA)

  • Sodium sulfite

  • Borate buffer (pH 9.5)

  • HPLC system with a UV or fluorescence detector

  • C18 HPLC column

Procedure:

  • Standard and Sample Preparation: Prepare a stock solution of the taurine standard and a series of dilutions to create a calibration curve. Accurately weigh and dissolve the this compound sample in deionized water.

  • Derivatization: In a small vial, mix an aliquot of the standard or sample solution with the borate buffer, OPA solution, and sodium sulfite solution. Allow the reaction to proceed for a few minutes at room temperature to form the fluorescent derivative.

  • HPLC Analysis: Inject the derivatized standard and sample solutions onto the HPLC system. Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with a buffer) to separate the derivatized taurine from other components.

  • Quantification: Detect the derivatized taurine using a UV or fluorescence detector. Create a calibration curve by plotting the peak area of the taurine standards against their concentrations. Use this curve to determine the concentration of taurine in the this compound sample.

Visualizations

PurificationWorkflow start Start: Commercial Aqueous Solution remove_water Remove Water (e.g., Lyophilization) start->remove_water crude_solid Crude Solid Product (~95% Purity) remove_water->crude_solid recrystallize Recrystallization (Ethanol/Water) crude_solid->recrystallize pure_solid Purified Solid (>99% Purity) recrystallize->pure_solid end End: High-Purity Product for Use pure_solid->end

Caption: Workflow for the purification of this compound.

TroubleshootingLogic issue Experimental Issue Observed (e.g., Inconsistent Results, Toxicity) check_purity Is the purity of the reagent known and adequate? issue->check_purity yes_purity Yes check_purity->yes_purity Yes no_purity No check_purity->no_purity No investigate_other Investigate other experimental parameters (e.g., concentration, incubation time, other reagents). yes_purity->investigate_other purify Purify the reagent (see Protocol 1) no_purity->purify retest Retest with purified reagent purify->retest retest->issue If issue persists

Caption: Troubleshooting logic for experimental issues.

References

Optimization of reaction conditions for the N-methylation of taurine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the N-methylation of taurine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the N-methylation of taurine?

A1: The two most prevalent methods for synthesizing N-Methyltaurine are:

  • Reaction of Sodium Isethionate with Methylamine: This is a common industrial method where sodium isethionate is reacted with methylamine under elevated temperature and pressure.

  • Methylation of Taurine or its Derivatives: This route involves the direct methylation of taurine or, more commonly, the methylation of an N-acylated taurine derivative followed by hydrolysis of the acyl group. A common methylating agent for this method is dimethyl sulfate.

Q2: Why is N-acylation of taurine often performed before methylation?

A2: N-acylation of taurine serves to protect the amine group and can improve the solubility of taurine in organic solvents, facilitating a more controlled methylation reaction. The acyl group is subsequently removed by hydrolysis to yield N-methyltaurine.

Q3: What are the critical reaction parameters to control during the N-methylation of N-acylated taurine?

A3: The critical parameters to control are:

  • Temperature: The reaction is typically carried out at low temperatures (below 10°C) to control the exothermic reaction with dimethyl sulfate and minimize side reactions.

  • pH: A basic pH (typically between 9 and 10) is maintained during the acylation step, and a basic environment is also used for the subsequent methylation.

  • Molar Ratio of Reactants: The molar ratio of the methylating agent (e.g., dimethyl sulfate) to the N-acylated taurine is a critical factor influencing the yield.

Q4: How can I monitor the progress of the N-methylation reaction?

A4: The reaction progress can be monitored by taking aliquots from the reaction mixture and analyzing them using techniques such as:

  • High-Performance Liquid Chromatography (HPLC): This is a reliable method to quantify the consumption of starting materials and the formation of N-Methyltaurine. Since N-methyltaurine lacks a strong UV chromophore, pre-column derivatization with agents like 9-fluorenylmethyl chloroformate (FMOC-Cl) is often employed for UV or fluorescence detection.

  • Thin Layer Chromatography (TLC): TLC can be used for a quicker, qualitative assessment of the reaction's progress.

Q5: What are the common impurities or byproducts in N-methyltaurine synthesis?

A5: A common byproduct, especially in the reaction of sodium isethionate with methylamine, is N-methylditaurine. In the methylation of taurine derivatives, unreacted starting materials and over-methylated products can be present as impurities.

Q6: What are the recommended methods for purifying N-methyltaurine?

A6: Purification can be achieved through:

  • Crystallization: N-methyltaurine can be purified by crystallization from a suitable solvent.

  • Ion-Exchange Chromatography: Cation-exchange chromatography is an effective method for purifying N-methyltaurine from crude extracts, taking advantage of its zwitterionic nature.

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
Low conversion of starting material Incomplete reaction due to insufficient reaction time, temperature, or pressure.- Extend the reaction time. - Gradually increase the reaction temperature or pressure within the protocol's limits. - Ensure efficient stirring to improve mass transfer.
Poor quality or inactive methylating agent.- Use a fresh, high-purity methylating agent. - Verify the concentration of the methylating agent solution.
Suboptimal pH of the reaction mixture.- Carefully monitor and maintain the pH of the reaction mixture within the optimal range (typically basic for methylation with dimethyl sulfate).
Significant loss of product during workup and purification Product remains dissolved in the mother liquor after crystallization.- Minimize the amount of solvent used for crystallization. - Cool the crystallization mixture to a lower temperature to maximize precipitation. - Test the mother liquor for the presence of the product and consider a second crop of crystals.
Inefficient extraction of the product.- Adjust the pH of the aqueous layer to ensure the product is in a form that is readily extracted. - Increase the number of extractions.
Product degradation during workup.- Avoid excessively harsh acidic or basic conditions during workup. - Use moderate temperatures during solvent evaporation.
Product Purity Issues
Symptom Possible Cause Suggested Solution
Presence of unreacted taurine or N-acylated taurine Incomplete methylation.- Increase the molar ratio of the methylating agent. - Extend the reaction time. - Ensure optimal reaction temperature and pH.
Presence of di-methylated taurine Excessive methylation.- Use a stoichiometric or slightly excess amount of the methylating agent. - Control the reaction temperature to prevent over-methylation.
Discoloration of the final product Formation of colored byproducts.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) if sensitive to oxidation. - Purify the product using activated carbon treatment or recrystallization from a suitable solvent system.

Data Presentation

Table 1: Effect of Molar Ratio of Dimethyl Sulfate on the Yield of N-Palmitoyl-N-methyltaurine

Molar Ratio (Dimethyl Sulfate : Sodium N-Palmitoyl Taurate)Yield (%)
1.2 : 190
1.5 : 194
2.4 : 170

Data extracted from a patent describing the synthesis of N-palmitoyl-N-methyltaurine, which is a precursor to N-methyltaurine.

Experimental Protocols

Protocol 1: Synthesis of N-Methyltaurine via N-Acylation and Methylation

This protocol is a two-step process involving the N-acylation of taurine followed by N-methylation and subsequent hydrolysis.

Step 1: Synthesis of Sodium N-Palmitoyl Taurate

  • In a 500 mL three-necked flask equipped with a stirrer, dropping funnel, and pH meter, add 150 g (0.25 moles) of a 33% aqueous solution of sodium taurate.

  • Add 80 g of acetone and stir to create a homogeneous mixture.

  • Cool the mixture to below 10°C using an ice bath.

  • Slowly and uniformly add 55 g (0.2 moles) of palmitoyl chloride through the dropping funnel.

  • Simultaneously, add a 50% aqueous solution of sodium hydroxide dropwise to maintain the pH of the reaction mixture between 9 and 10. The addition should take approximately 1 hour.

  • After the addition is complete, allow the reaction to proceed at 20-30°C for 2 hours, ensuring the pH remains between 9 and 10.

  • Store the resulting white paste in a refrigerator overnight.

  • Filter the solid product, wash with acetone, and dry to obtain white, powdery sodium N-palmitoyl taurate. (Expected yield: ~80%).

Step 2: Synthesis of N-Palmitoyl-N-methyltaurine

  • In a 500 mL three-necked flask, dissolve 39 g (0.1 mole) of sodium N-palmitoyl taurate in 150 mL of water.

  • Add 50 mL of 30% sodium hydroxide solution and cool the mixture to below 10°C.

  • Slowly add 15 g (0.12 moles) of dimethyl sulfate dropwise.

  • After the addition, continue the reaction for 1 hour.

  • Acidify the reaction mixture to a pH of 2-3 with sulfuric acid.

  • Filter the precipitated solid, wash it with water, and dry to obtain N-palmitoyl-N-methyltaurine as a white powder. (Expected yield: ~90%).

Step 3: Hydrolysis of N-Palmitoyl-N-methyltaurine to N-Methyltaurine Note: This is a general procedure as detailed protocols for this specific hydrolysis are not readily available in the search results.

  • Suspend the N-palmitoyl-N-methyltaurine in a solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 4M NaOH).

  • Heat the mixture to reflux for several hours to effect hydrolysis of the amide bond.

  • Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.

  • After completion, cool the reaction mixture and neutralize it to pH ~7.

  • The resulting N-methyltaurine can then be purified by crystallization or ion-exchange chromatography.

Protocol 2: Purification of N-Methyltaurine by Cation-Exchange Chromatography
  • Resin Preparation: Swell a cation-exchange resin (e.g., Dowex 50W) in deionized water and pack it into a column. Equilibrate the column with 0.1 M HCl.

  • Sample Loading: Dissolve the crude N-methyltaurine in a minimal volume of 0.1 M HCl and adjust the pH to ~2.0. Apply the sample to the equilibrated column.

  • Washing: Wash the column with 3-5 column volumes of deionized water to remove unbound neutral and anionic compounds.

  • Elution: Elute the bound N-methyltaurine with 2 M ammonium hydroxide.

  • Fraction Collection: Collect the eluate in fractions.

  • Purity Analysis: Analyze the fractions for the presence of N-methyltaurine using HPLC.

  • Pooling and Concentration: Pool the fractions containing pure N-methyltaurine. Remove the ammonia by rotary evaporation at a low temperature.

  • Lyophilization: Lyophilize the concentrated solution to obtain purified N-methyltaurine as a white powder.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: N-Methylation cluster_step3 Step 3: Hydrolysis & Purification taurine Taurine acylation Acylation Reaction (pH 9-10, <10°C) taurine->acylation acyl_chloride Acyl Chloride acyl_chloride->acylation n_acyl_taurine N-Acyl Taurine acylation->n_acyl_taurine methylation Methylation Reaction (<10°C) n_acyl_taurine->methylation dimethyl_sulfate Dimethyl Sulfate dimethyl_sulfate->methylation n_acyl_n_methyltaurine N-Acyl-N-Methyltaurine methylation->n_acyl_n_methyltaurine hydrolysis Hydrolysis (Acid or Base) n_acyl_n_methyltaurine->hydrolysis crude_nmt Crude N-Methyltaurine hydrolysis->crude_nmt purification Purification (Crystallization or Chromatography) crude_nmt->purification pure_nmt Pure N-Methyltaurine purification->pure_nmt

Caption: Workflow for the synthesis of N-Methyltaurine.

troubleshooting_workflow cluster_low_conversion_solutions Solutions for Low Conversion cluster_high_conversion_solutions Solutions for Product Loss start Low Yield of N-Methyltaurine check_conversion Check Conversion of Starting Material (HPLC/TLC) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion check_conversion->high_conversion No increase_time Increase Reaction Time low_conversion->increase_time increase_temp Increase Temperature low_conversion->increase_temp check_reagents Check Reagent Quality/ Concentration low_conversion->check_reagents optimize_ph Optimize pH low_conversion->optimize_ph optimize_crystallization Optimize Crystallization (Solvent, Temperature) high_conversion->optimize_crystallization improve_extraction Improve Extraction (pH, # of Extractions) high_conversion->improve_extraction check_degradation Check for Product Degradation high_conversion->check_degradation

Caption: Troubleshooting logic for low yield of N-Methyltaurine.

cellular_uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space nmt_ext N-Methyltaurine taut Taurine Transporter (TauT/SLC6A6) nmt_ext->taut Primary Route pat1 Proton-Coupled Amino Acid Transporter 1 (PAT1/SLC36A1) nmt_ext->pat1 Potential Route nmt_int N-Methyltaurine taut->nmt_int pat1->nmt_int

Caption: Cellular uptake of N-Methyltaurine.

Validation & Comparative

A Comparative Guide to the Buffering Capacity of Sodium 2-(methylamino)ethanesulfonate and MES Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate buffer is a critical determinant for the success of many biological and chemical experiments. An ideal buffer maintains a stable pH environment, is inert in the experimental system, and does not interfere with biological processes. This guide provides a comprehensive comparison of the buffering capacities of Sodium 2-(methylamino)ethanesulfonate, also known as N-methyltaurine sodium salt, and 2-(N-morpholino)ethanesulfonic acid (MES), a widely used Good's buffer.

This comparison reveals that these two compounds are suitable for entirely different pH ranges. MES is an effective buffer in the acidic to neutral range, while this compound has a potential buffering capacity in the alkaline range.

Physicochemical Properties and Buffering Ranges

The buffering capacity of a compound is intrinsically linked to its pKa value, the pH at which the acidic and basic forms of the buffer are in equal concentration. A buffer is most effective within a range of approximately one pH unit above and below its pKa.

MES buffer is a zwitterionic N-substituted aminosulfonic acid developed by Norman Good and colleagues.[1] It has a pKa value of approximately 6.1 at 25°C, making it an excellent choice for experiments requiring a stable acidic to near-neutral pH environment.[1] Its morpholine ring and ethanesulfonic acid group contribute to its high water solubility and low potential to interact with metal ions.[1]

This compound is the sodium salt of N-methyltaurine. Crucially, it possesses two ionizable groups: a sulfonic acid group and a secondary amine group. The sulfonic acid group is a strong acid with a very low pKa, estimated to be around -1.68 (based on ethanesulfonic acid), meaning it is fully deprotonated at physiological pH and does not contribute to buffering in this range.[1] However, the secondary amine group has a pKa of approximately 8.66 at 20°C.[2] This indicates that this compound can act as a buffer in the alkaline pH range of approximately 7.7 to 9.7.[2]

The following table summarizes the key quantitative data for these two buffers:

PropertyThis compoundMES Buffer
Chemical Structure CH₃NHCH₂CH₂SO₃NaO(CH₂CH₂)₂NCH₂CH₂SO₃H
Molecular Weight 161.16 g/mol 195.24 g/mol
pKa (25°C) ~8.66 (secondary amine)6.10
Effective Buffering Range pH 7.7 – 9.7pH 5.5 – 6.7

Comparative Analysis

The fundamental difference in the pKa values of the functional groups of this compound and MES buffer dictates their distinct areas of application.

  • MES Buffer is the superior choice for a wide array of biochemical and biological applications that require a stable acidic environment. This includes enzyme assays with an acidic pH optimum, electrophoresis, and some cell culture applications. Its zwitterionic nature at physiological pH and minimal interaction with biological macromolecules make it a reliable component in many experimental setups.[1]

  • This compound , with its alkaline buffering range, is a potential candidate for applications requiring a stable basic environment. While less commonly used as a primary biological buffer compared to established alkaline buffers like Tris or Tricine, its zwitterionic character at physiological pH could offer advantages in specific contexts where minimizing non-specific interactions is crucial. However, there is a notable lack of published experimental data directly comparing its buffering performance against other standard alkaline buffers.

Experimental Protocols

To empirically determine and compare the buffering capacity of any buffer, a titration-based experiment is the standard method. The buffering capacity (β) is a measure of a buffer's resistance to pH change upon the addition of an acid or a base.

Objective:

To determine the buffering capacity of a buffer solution by titration with a strong acid or base.

Materials:
  • Buffer solution of known concentration (e.g., 0.1 M)

  • Standardized strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH)

  • Calibrated pH meter and electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:
  • Preparation of Buffer Solution: Prepare a solution of the buffer at the desired concentration (e.g., 0.1 M) in deionized water.

  • Initial pH Measurement: Place a known volume of the buffer solution into a beaker with a stir bar. Immerse the calibrated pH electrode and record the initial pH.

  • Titration: Fill a burette with the standardized strong acid or base. Add the titrant in small, precise increments (e.g., 0.1 mL).

  • pH Recording: After each addition, allow the solution to stabilize while stirring and record the pH.

  • Data Collection: Continue the titration until the pH has changed by at least 2-3 pH units from the initial reading.

  • Data Analysis:

    • Plot a titration curve of pH (y-axis) versus the volume of titrant added (x-axis).

    • The buffering capacity (β) can be calculated at different pH values using the formula: β = ΔB / ΔpH where ΔB is the moles of acid or base added per liter of buffer, and ΔpH is the change in pH.

    • The pKa of the buffer can be determined as the pH at the midpoint of the steepest part of the titration curve.

Visualizing the Comparison

Buffering_Range_Comparison cluster_MES MES Buffer cluster_NMT This compound MES_pKa pKa ~6.1 MES_Range Effective Buffering Range: pH 5.5 - 6.7 MES_pKa->MES_Range determines Comparison Key Difference: Buffering Range MES_Range->Comparison NMT_pKa pKa ~8.66 (amine) NMT_Range Potential Buffering Range: pH 7.7 - 9.7 NMT_pKa->NMT_Range determines NMT_Range->Comparison

Caption: Comparison of the effective buffering ranges.

Experimental_Workflow start Start: Prepare Buffer Solution measure_initial_pH Measure Initial pH start->measure_initial_pH titrate Titrate with Strong Acid/Base measure_initial_pH->titrate record_pH Record pH after each addition titrate->record_pH incrementally plot_curve Plot Titration Curve titrate->plot_curve on completion record_pH->titrate calculate_beta Calculate Buffering Capacity (β) plot_curve->calculate_beta end End: Determine Buffering Range calculate_beta->end

Caption: Experimental workflow for determining buffering capacity.

Conclusion

The choice between this compound and MES buffer is fundamentally determined by the desired pH of the experimental system. MES is a well-characterized and reliable buffer for maintaining acidic to neutral pH conditions. In contrast, this compound, due to the pKa of its secondary amine group, has the potential to be an effective buffer in the alkaline range. For researchers working in acidic to neutral pH environments, MES remains the superior and well-documented choice. For those requiring an alkaline buffer, this compound presents a potential alternative to more traditional alkaline buffers, although further empirical studies are needed to fully characterize its performance and compare it to other commonly used buffers in this range.

References

A comparative study of the neuroprotective effects of taurine versus N-methyltaurine.

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the neuroprotective properties of taurine and its derivative, N-methyltaurine. Due to a significant gap in direct comparative research on their neuroprotective capacities, this document synthesizes the extensive data available for taurine and the emerging data for N-methyltaurine, primarily in cytoprotective contexts outside the nervous system. The neuroprotective potential of N-methyltaurine is largely inferred from the well-established mechanisms of its parent compound, taurine.

Executive Summary

Taurine, a semi-essential amino acid, is well-documented for its multifaceted neuroprotective roles, including antioxidative, anti-apoptotic, and anti-inflammatory effects.[1][2] It is known to modulate intracellular calcium homeostasis, stabilize membranes, and protect against excitotoxicity.[3][4] N-methyltaurine, a naturally occurring derivative of taurine, has demonstrated cytoprotective effects comparable to taurine in models of muscle atrophy.[5][6][7] While direct evidence of its neuroprotective efficacy is currently limited, its structural similarity to taurine suggests it may share similar mechanisms of action. This guide presents the available quantitative data, detailed experimental protocols for assessing neuroprotection, and visual representations of key signaling pathways to facilitate a comparative understanding and guide future research.

Data Presentation: A Comparative Look at Efficacy

The following tables summarize quantitative data from various studies, highlighting the protective effects of taurine and N-methyltaurine. It is crucial to note that the data for N-methyltaurine is from a muscle cell model, and its neuroprotective effects are yet to be directly quantified in published literature.

Table 1: Effects on Markers of Oxidative Stress (In Vitro Brain Injury Model)

CompoundConcentrationParameterResultPercentage Change vs. Injured Control
Taurine 100 mg/lIntracellular ROS (RFU)191.1↓ 18.5%
200 mg/lIntracellular ROS (RFU)135.24↓ 42.3%
300 mg/lIntracellular ROS (RFU)44.72↓ 80.9%
100 mg/lLipid Peroxidation (nmol/g)131.87↓ 15.1%
200 mg/lLipid Peroxidation (nmol/g)94.61↓ 39.1%
300 mg/lLipid Peroxidation (nmol/g)47.3↓ 69.5%
100 mg/lGSH Content (mg/g)44.46↑ 52.0%
200 mg/lGSH Content (mg/g)62.63↑ 114.1%
300 mg/lGSH Content (mg/g)83.56↑ 185.7%
100 mg/lCatalase Activity (U/g)6.2↑ 31.9%
200 mg/lCatalase Activity (U/g)8.9↑ 89.4%
300 mg/lCatalase Activity (U/g)10.6↑ 125.5%
N-Methyltaurine --Data not available-

Data for Taurine is adapted from a study on co-cultured astrocytes and neurons with traumatic brain injury.[1]

Table 2: Effects on Markers of Apoptosis (In Vitro Brain Injury Model)

CompoundConcentrationParameterResultPercentage Change vs. Injured Control
Taurine 100 mg/lCaspase-3 Protein Expression (%)35.31↓ 35.2%
200 mg/lCaspase-3 Protein Expression (%)27.48↓ 49.6%
300 mg/lCaspase-3 Protein Expression (%)17.3↓ 68.3%
-p53 mRNA ExpressionSignificantly Reduced-
-Bax mRNA ExpressionSignificantly Reduced-
-Bcl-2 mRNA ExpressionSignificantly Increased-
N-Methyltaurine --Data not available-

Data for Taurine is adapted from a study on co-cultured astrocytes and neurons with traumatic brain injury.[1]

Table 3: Cytoprotective Effects of N-Methyltaurine in a Dexamethasone-Induced Muscle Atrophy Model (In Vitro & In Vivo)

CompoundModelConcentration/DoseParameterResult
N-Methyltaurine C2C12 myotubes20 mMMyotube widthPrevented decline
Mice0.5% in drinking waterMuscle massAttenuated reduction

Data for N-Methyltaurine is from a study on dexamethasone-induced muscle atrophy.[6][7] The effects were reported to be similar to those of taurine under the same conditions.[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of neuroprotection are provided below.

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is indicative of their viability.

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate until a monolayer is formed.[8]

  • Treatment: Expose the cells to the desired concentrations of the neurotoxic agent (e.g., glutamate, H₂O₂) with or without varying concentrations of the test compound (taurine or N-methyltaurine) for a specified period (e.g., 16-48 hours).[8]

  • MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Solubilization: Add 150 µl of a solubilizing agent (e.g., DMSO) to each well and shake the plate for 10 minutes to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The OD value is directly proportional to the number of viable cells.[8]

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells into the culture medium.

  • Cell Culture and Treatment: Seed and treat neuronal cells in a 96-well plate as described for the MTT assay.[9]

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.[9]

  • Incubation and Stop Reaction: Incubate the plate for 30 minutes at room temperature, protected from light. Add 50 µL of the stop solution provided in the kit to each well.[9]

  • Absorbance Measurement: Measure the absorbance at 490 nm. The amount of LDH release is proportional to the number of damaged cells.[10]

Apoptosis Detection: TUNEL Assay

This method is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.

  • Tissue Preparation: Fix the brain tissue in 4% paraformaldehyde and embed in paraffin. Cut 4 µm thick sections.[11]

  • Permeabilization: Deparaffinize and rehydrate the tissue sections. Permeabilize the cells by incubating with Proteinase K.[12]

  • TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture, containing TdT enzyme and labeled dUTPs, for 1-3 hours at 37°C in a humidified chamber.[12][13]

  • Visualization: Wash the sections and mount with a coverslip. Visualize the labeled cells using a fluorescence microscope. TUNEL-positive cells (apoptotic) will show fluorescence.[12][14]

  • Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive cells relative to the total number of cells (e.g., stained with DAPI).[15]

Analysis of Apoptotic Proteins: Western Blotting for Bcl-2 and Bax

This technique is used to measure the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.

  • Protein Extraction: Homogenize brain tissue samples in lysis buffer and determine the protein concentration.[16]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[17]

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against Bcl-2 and Bax overnight at 4°C.[16] Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[16]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[16]

  • Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin). The Bax/Bcl-2 ratio can then be calculated.[16][17]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in taurine's neuroprotective effects and a general experimental workflow for assessing neuroprotection.

Taurine_Neuroprotective_Pathways cluster_stress Cellular Stressors cluster_taurine Taurine Intervention cluster_mechanisms Neuroprotective Mechanisms cluster_outcomes Cellular Outcomes Glutamate Glutamate Excitotoxicity Ca_Homeostasis Modulation of Ca2+ Homeostasis Glutamate->Ca_Homeostasis inhibition Oxidative_Stress Oxidative Stress (ROS) Anti_Oxidation Antioxidant Effects Oxidative_Stress->Anti_Oxidation counteraction Ischemia Ischemia Anti_Apoptosis Anti-Apoptotic Effects Ischemia->Anti_Apoptosis inhibition Taurine Taurine Taurine->Ca_Homeostasis Taurine->Anti_Oxidation Taurine->Anti_Apoptosis Membrane_Stabilization Membrane Stabilization Taurine->Membrane_Stabilization Neuronal_Survival Neuronal Survival Ca_Homeostasis->Neuronal_Survival Anti_Oxidation->Neuronal_Survival Anti_Apoptosis->Neuronal_Survival Membrane_Stabilization->Neuronal_Survival

Caption: Key neuroprotective mechanisms of taurine against cellular stressors.

Neuroprotection_Workflow cluster_setup Experimental Setup cluster_assays Assessment of Neuroprotection cluster_analysis Data Analysis and Conclusion Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, primary neurons) Induce_Injury Induce Neuronal Injury (e.g., Glutamate, H2O2, OGD) Cell_Culture->Induce_Injury Treatment Treatment with Taurine or N-Methyltaurine Induce_Injury->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, LDH) Treatment->Viability_Assay Oxidative_Stress_Assay Oxidative Stress Markers (e.g., ROS, GSH) Treatment->Oxidative_Stress_Assay Apoptosis_Assay Apoptosis Assay (e.g., TUNEL, Western Blot for Bax/Bcl-2, Caspase-3) Treatment->Apoptosis_Assay Data_Analysis Quantitative Data Analysis Viability_Assay->Data_Analysis Oxidative_Stress_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion on Neuroprotective Efficacy Data_Analysis->Conclusion

Caption: General experimental workflow for assessing neuroprotection in vitro.

Conclusion

The existing body of evidence strongly supports the neuroprotective role of taurine against a variety of insults, primarily through its ability to mitigate oxidative stress, inhibit apoptosis, and maintain cellular homeostasis. While direct comparative studies are lacking, the cytoprotective effects of N-methyltaurine in non-neuronal models suggest it may hold similar promise. However, dedicated research into the neuroprotective mechanisms and efficacy of N-methyltaurine is imperative. This guide highlights the critical need for head-to-head comparative studies to elucidate the potential advantages of N-methyltaurine over taurine, or vice versa, in the context of neurological disorders. Such research will be instrumental in guiding the development of novel therapeutic strategies for neurodegenerative diseases.

References

Comparative Guide to the Validation of an Analytical Method for Sodium 2-(methylamino)ethanesulfonate using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Sodium 2-(methylamino)ethanesulfonate against alternative analytical techniques. The content is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons and detailed experimental data to support methodological decisions.

Introduction to Analytical Method Validation

The validation of a bioanalytical method is crucial to ensure the reliability, accuracy, and consistency of quantitative data.[1] For drug development and clinical research, regulatory bodies such as the FDA and EMA provide stringent guidelines for method validation, encompassing key parameters like accuracy, precision, specificity, sensitivity, and stability.[1] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become a preferred technique for bioanalysis due to its high sensitivity and specificity, making it particularly suitable for quantifying analytes in complex biological matrices.[2]

Comparison of Analytical Methods

While LC-MS/MS is a powerful tool, other methods can also be employed for the analysis of compounds like this compound. This section compares the typical performance of an LC-MS/MS method with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Spectrophotometry.

Parameter LC-MS/MS HPLC-UV Spectrophotometry
Specificity Very High (distinguishes analyte from structurally similar compounds)Moderate to High (dependent on chromatographic separation)Low (prone to interference from matrix components)
Sensitivity (LOD/LOQ) Very High (typically in the low ng/mL to pg/mL range)Moderate (typically in the µg/mL range)Low (typically in the high µg/mL to mg/mL range)
Linearity (R²) Excellent (typically ≥0.99)[3]Good (typically >0.99)Moderate to Good
Accuracy (% Recovery) High (typically 85-115%)High (typically 90-110%)Moderate (can be affected by matrix interference)
Precision (%RSD) High (typically <15%)[3]High (typically <5%)Moderate (typically <10%)
Sample Throughput High (with rapid chromatographic methods)ModerateLow to Moderate
Cost High (instrumentation and maintenance)ModerateLow
Experimental Protocol: Validated LC-MS/MS Method

This section details the experimental protocol for a validated LC-MS/MS method for the quantification of this compound in a biological matrix (e.g., plasma).

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (specific m/z values to be determined during method development).

    • Internal Standard: Precursor ion > Product ion.

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria based on regulatory guidelines.[1][4]

Parameter Acceptance Criteria
Selectivity No significant interference at the retention time of the analyte and internal standard in blank matrix from at least 6 different sources.[4]
Linearity Correlation coefficient (R²) ≥ 0.99 for the calibration curve.[3]
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ).[5]
Precision Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ).[5]
Limit of Quantification (LOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.
Matrix Effect The coefficient of variation of the internal standard-normalized matrix factor should not be greater than 15% in at least 6 lots of blank matrix.[4]
Stability Analyte stability should be demonstrated under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term).[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the validation of the analytical method.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Spike Spiking Matrix with Analyte & IS Extract Extraction (e.g., Protein Precipitation) Spike->Extract Concentrate Evaporation & Reconstitution Extract->Concentrate Inject Sample Injection Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Selectivity Selectivity & Specificity Detect->Selectivity Linearity Linearity & Range Detect->Linearity Accuracy Accuracy Detect->Accuracy Precision Precision Detect->Precision Stability Stability Detect->Stability

Caption: Workflow for the validation of an LC-MS/MS analytical method.

Logical Relationship of Validation Parameters

This diagram shows the hierarchical relationship and dependency of the core validation parameters.

cluster_core Core Performance cluster_foundation Foundational Parameters cluster_application Application-Specific Accuracy Accuracy Stability Stability Accuracy->Stability MatrixEffect Matrix Effect Accuracy->MatrixEffect Precision Precision Precision->Stability Selectivity Selectivity Selectivity->Accuracy Selectivity->Precision Linearity Linearity Linearity->Accuracy LOQ Limit of Quantification LOQ->Accuracy LOQ->Precision

References

A Comparative Guide to the Efficacy of Sodium 2-(methylamino)ethanesulfonate Derivatives and Sodium Dodecyl Sulfate as Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the surfactant properties of N-acyl derivatives of Sodium 2-(methylamino)ethanesulfonate, commonly known as N-acyl-N-methyltaurates, and the widely used anionic surfactant, Sodium Dodecyl Sulfate (SDS). This document synthesizes experimental data to evaluate their efficacy, stability, and impact on proteins, offering valuable insights for formulation development and research applications.

Executive Summary

N-acyl-N-methyltaurates are amino acid-based surfactants that offer several advantages over traditional sulfate-based surfactants like SDS. They are recognized for their mildness, low irritation potential, and excellent performance in hard water.[1][2] While SDS is a powerful and cost-effective surfactant, its propensity to cause skin irritation and denature proteins can be a significant drawback in many pharmaceutical and personal care formulations.[3][4] This guide presents a data-driven comparison of their key surfactant properties, methodologies for their evaluation, and a discussion on their interaction with proteins.

Comparative Performance of Surfactants

The efficacy of a surfactant is determined by several key parameters, including its ability to reduce surface tension and form micelles at low concentrations, a point known as the Critical Micelle Concentration (CMC). A lower CMC indicates a more efficient surfactant.

SurfactantMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)Notes
Sodium Dodecyl Sulfate (SDS) 288.388.232.5 - 40.0Data from multiple sources at ~25°C.[5][6][7]
Sodium N-Lauroyl-N-methyltaurate ~343Not explicitly foundNot explicitly foundAs a proxy, Sodium Lauroyl Sarcosinate (a similar amino acid-based surfactant) has a CMC of ~14.6 mM.
Sodium N-Cocoyl-N-methyltaurate Varies (coconut oil source)Not explicitly foundSuperior to SDS in surface activity.[5]Often cited for its mildness and good foaming properties.[1][8]

Note: Direct, side-by-side quantitative comparisons of N-acyl-N-methyltaurates and SDS under identical conditions are limited in publicly available literature. The data presented is a synthesis from various sources. Amino acid-based surfactants like N-acyl sarcosinates have been shown to have comparable or slightly higher CMCs than SDS but are superior in terms of mildness and stability in hard water.[5][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of surfactant performance. Below are protocols for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by observing a sharp change in the physicochemical properties of the surfactant solution as a function of concentration.

a) Surface Tension Method

  • Principle: The surface tension of a surfactant solution decreases as the concentration increases until the CMC is reached, after which it remains relatively constant.[8][10]

  • Apparatus: Tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method).

  • Procedure:

    • Prepare a series of aqueous solutions of the surfactant with varying concentrations.

    • Measure the surface tension of each solution at a constant temperature.

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is the concentration at the point of intersection of the two linear portions of the plot.[8]

b) Conductivity Method (for ionic surfactants)

  • Principle: The equivalent conductivity of an ionic surfactant solution decreases as the concentration increases above the CMC due to the formation of micelles which have a lower mobility than the individual ions.[11]

  • Apparatus: Conductometer.

  • Procedure:

    • Prepare a series of aqueous solutions of the ionic surfactant with varying concentrations.

    • Measure the specific conductivity of each solution at a constant temperature.

    • Plot the specific conductivity against the surfactant concentration.

    • The CMC is identified as the concentration at which a distinct break in the slope of the plot occurs.[7]

Emulsion Stability Test
  • Principle: This test evaluates the ability of a surfactant to stabilize an oil-in-water (o/w) or water-in-oil (w/o) emulsion against physical destabilization phenomena like creaming, flocculation, and coalescence.[12]

  • Apparatus: Homogenizer, particle size analyzer, Turbiscan or similar stability analyzer.

  • Procedure:

    • Prepare an emulsion by homogenizing a fixed ratio of oil and water with a specific concentration of the surfactant.

    • Store the emulsion under controlled conditions (e.g., temperature, humidity).

    • At regular intervals, visually inspect the emulsion for phase separation.

    • Quantify stability by measuring changes in droplet size distribution over time using a particle size analyzer.[13]

    • Alternatively, use a stability analyzer like the Turbiscan to measure backscattering and transmission profiles, which can detect early signs of destabilization. The Turbiscan Stability Index (TSI) can be used to compare the stability of different formulations.[12]

Protein Denaturation Assay
  • Principle: SDS is a known protein denaturant. This assay compares the effect of different surfactants on protein structure.[4][14] A common method involves monitoring changes in protein aggregation or conformation.

  • Apparatus: Spectrophotometer, heating block or water bath.

  • Procedure (using egg albumin):

    • Prepare a reaction mixture containing a buffered solution (e.g., phosphate-buffered saline, pH 6.4), egg albumin, and varying concentrations of the surfactant.

    • A control sample should be prepared with distilled water instead of the surfactant solution.

    • Incubate the mixtures at a specific temperature (e.g., 37°C for 20 minutes) and then heat to induce denaturation (e.g., 70°C for 5 minutes).

    • After cooling, measure the turbidity of the solutions at a specific wavelength (e.g., 660 nm) using a spectrophotometer.

    • An increase in turbidity indicates protein denaturation and aggregation. The percentage inhibition of denaturation can be calculated to compare the protective effect of milder surfactants.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of two surfactants.

G Experimental Workflow for Surfactant Efficacy Comparison cluster_prep Preparation cluster_cmc CMC Determination cluster_emulsion Emulsification Performance cluster_protein Protein Interaction cluster_analysis Data Analysis & Comparison prep_sds Prepare SDS Solutions (various concentrations) cmc_sds Measure CMC of SDS (Tensiometry/Conductivity) prep_sds->cmc_sds emulsion_sds Formulate & Test Emulsion with SDS prep_sds->emulsion_sds protein_sds Protein Denaturation Assay with SDS prep_sds->protein_sds prep_nmt Prepare Sodium N-Acyl-N-methyltaurate Solutions (various concentrations) cmc_nmt Measure CMC of N-methyltaurate (Tensiometry/Conductivity) prep_nmt->cmc_nmt emulsion_nmt Formulate & Test Emulsion with N-methyltaurate prep_nmt->emulsion_nmt protein_nmt Protein Denaturation Assay with N-methyltaurate prep_nmt->protein_nmt analysis Compare CMC values, Surface Tension, Emulsion Stability, and Protein Denaturation cmc_sds->analysis cmc_nmt->analysis emulsion_sds->analysis emulsion_nmt->analysis protein_sds->analysis protein_nmt->analysis

Caption: Workflow for comparing surfactant efficacy.

Protein Interaction and Denaturation

SDS is a well-known denaturing agent for proteins, disrupting their secondary and tertiary structures.[4][14] This property is utilized in techniques like SDS-PAGE but is often undesirable in drug formulations where protein stability is critical. In contrast, N-acyl-N-methyltaurates are considered much milder and are less likely to cause significant protein denaturation, making them a preferred choice for formulations containing sensitive biological molecules. The reduced irritation potential of N-acyl-N-methyltaurates is also attributed to their less aggressive interaction with skin proteins.[3]

The following diagram illustrates the differential impact of SDS and a milder surfactant on protein structure.

G Surfactant Interaction with Native Protein native_protein Native Protein sds SDS native_protein->sds nmt N-Acyl-N-methyltaurate native_protein->nmt denatured_protein Denatured Protein sds->denatured_protein stable_protein Stable Protein Complex nmt->stable_protein Mild Interaction (Stabilization)

Caption: Differential effects of surfactants on proteins.

Conclusion

Sodium N-acyl-2-(methylamino)ethanesulfonates present a compelling alternative to Sodium Dodecyl Sulfate in applications where mildness, low protein denaturation, and stability in hard water are critical. While SDS remains a highly efficient and cost-effective surfactant, its potential for irritation and protein destabilization limits its use in sensitive formulations. The choice between these surfactants should be guided by the specific requirements of the application, with N-acyl-N-methyltaurates being particularly well-suited for pharmaceutical and personal care products that demand high biocompatibility. Further head-to-head comparative studies under standardized conditions would be beneficial for a more precise quantitative assessment.

References

Cross-validation of experimental results obtained using different sources of Sodium 2-(methylamino)ethanesulfonate.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistency and purity of reagents are paramount to reproducible and reliable experimental outcomes. This guide provides a framework for the cross-validation of Sodium 2-(methylamino)ethanesulfonate (also known as Sodium N-methyltaurinate) obtained from different commercial sources. By implementing the outlined experimental protocols, researchers can objectively assess and compare the performance of this compound, ensuring the integrity of their results.

This compound, a derivative of taurine, is utilized in a variety of research applications, including as a biological buffer, a component in cell culture media, and a potential neuroprotective agent.[1] Impurities or variations in concentration between suppliers can significantly impact experimental results. This guide outlines key performance indicators and detailed methodologies for a comparative analysis.

Key Performance Parameters and Comparative Data

To ensure the suitability of this compound for specific applications, a direct comparison of key performance parameters is essential. The following table summarizes the critical data points that should be assessed for products from different suppliers. Researchers can populate this table with their own experimental data to make informed decisions.

Parameter Supplier A Supplier B Supplier C Methodology
Purity (%) High-Performance Liquid Chromatography (HPLC)
Concentration (if aqueous solution) Titration or HPLC
pH (of a standard solution) pH Meter
Buffering Capacity (β) Acid-Base Titration
Cell Viability Support (%) MTT Assay
Neuroprotective Effect (EC50) Glutamate-Induced Excitotoxicity Assay

Experimental Protocols

The following are detailed protocols for the key experiments required to cross-validate different sources of this compound.

Purity and Concentration Analysis using High-Performance Liquid Chromatography (HPLC)

This protocol allows for the quantification of this compound and the detection of potential impurities.

Methodology:

  • Column: A reverse-phase C18 column is suitable for this analysis.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water with a phosphoric acid modifier can be used. For Mass-Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[2]

  • Standard Preparation: Prepare a standard curve using a certified reference standard of this compound at various known concentrations.

  • Sample Preparation: Dilute the samples from different suppliers to fall within the range of the standard curve.

  • Analysis: Inject the standards and samples into the HPLC system. The purity is determined by the percentage of the main peak area relative to the total peak area. The concentration is calculated by comparing the peak area of the sample to the standard curve.

Buffering Capacity Assay

This experiment assesses the effectiveness of the compound in maintaining a stable pH, a critical function for its use as a biological buffer.[1]

Methodology:

  • Solution Preparation: Prepare a standard solution (e.g., 50 mM) of this compound from each supplier in deionized water.

  • Initial pH Measurement: Measure the initial pH of each solution.

  • Titration: Titrate each solution with a standardized strong acid (e.g., 0.1 M HCl) and a standardized strong base (e.g., 0.1 M NaOH).

  • Data Collection: Record the pH after each incremental addition of acid or base.

  • Calculation: Plot the pH against the volume of titrant added. The buffering capacity (β) is determined by the amount of acid or base required to cause a one-unit change in pH. Peak buffering capacity is typically observed when the pH of the solution is close to the pKa of the buffer.[3][4]

Cell Culture Performance: Cell Viability Assay

This assay evaluates the ability of the compound to support cell growth and viability, a key consideration for its use in cell culture media.

Methodology:

  • Cell Line: Use a standard, well-characterized cell line relevant to the intended research (e.g., SH-SY5Y for neurological studies).

  • Media Preparation: Prepare cell culture media supplemented with this compound from each supplier at a typical working concentration (e.g., 10-25 mM). Include a control group with standard media (e.g., DMEM or RPMI-1640) without the supplement.

  • Cell Seeding: Seed cells at a consistent density in 96-well plates.

  • Incubation: Culture the cells for a defined period (e.g., 48-72 hours).

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. The viable cells will reduce the MTT to formazan.

  • Quantification: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the control group.

Neuroprotective Effect: Glutamate-Induced Excitotoxicity Assay

This experiment assesses the potential of this compound to protect neuronal cells from glutamate-induced cell death, a common in vitro model for excitotoxicity. The neuroprotective effects of the related compound taurine are well-documented.[5][6]

Methodology:

  • Cell Line: Use a neuronal cell line such as SH-SY5Y or primary neurons.

  • Pre-treatment: Treat the cells with varying concentrations of this compound from each supplier for a specified period (e.g., 24 hours).

  • Glutamate Challenge: Expose the cells to a toxic concentration of glutamate (e.g., 5-10 mM) for a defined duration.

  • Cell Viability Assessment: Measure cell viability using the MTT assay as described above.

  • EC50 Determination: Plot the cell viability against the concentration of this compound. The EC50 value (the concentration that provides 50% of the maximum protective effect) can be calculated to compare the potency of the compound from different sources.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_for_Cross_Validation Experimental Workflow for Cross-Validation of this compound cluster_sourcing Sourcing cluster_physicochemical Physicochemical Analysis cluster_in_vitro In Vitro Performance cluster_data Data Analysis & Comparison Supplier_A Supplier A HPLC HPLC Analysis (Purity & Concentration) Supplier_A->HPLC Buffering_Assay Buffering Capacity Assay Supplier_A->Buffering_Assay Cell_Viability Cell Viability Assay Supplier_A->Cell_Viability Neuroprotection Neuroprotection Assay Supplier_A->Neuroprotection Supplier_B Supplier B Supplier_B->HPLC Supplier_B->Buffering_Assay Supplier_B->Cell_Viability Supplier_B->Neuroprotection Supplier_C Supplier C Supplier_C->HPLC Supplier_C->Buffering_Assay Supplier_C->Cell_Viability Supplier_C->Neuroprotection Data_Analysis Comparative Data Analysis HPLC->Data_Analysis Buffering_Assay->Data_Analysis Cell_Viability->Data_Analysis Neuroprotection->Data_Analysis

Caption: Workflow for the cross-validation of this compound.

Hypothesized_Neuroprotective_Signaling_Pathway Hypothesized Neuroprotective Signaling Pathway of N-Methyltaurine Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR activates VGCC Voltage-Gated Ca2+ Channels Glutamate->VGCC activates Ca_Influx Increased Intracellular Ca2+ NMDAR->Ca_Influx VGCC->Ca_Influx Calpain Calpain Activation Ca_Influx->Calpain Apoptosis Apoptosis Calpain->Apoptosis NMT N-Methyltaurine NMT->NMDAR inhibits NMT->VGCC inhibits NMT->Ca_Influx reduces NMT->Apoptosis inhibits

Caption: Hypothesized neuroprotective signaling pathway of N-Methyltaurine.

By systematically applying these protocols and analytical frameworks, researchers can confidently select the most suitable source of this compound for their specific needs, thereby enhancing the reproducibility and validity of their scientific investigations.

References

A Comparative Guide to the Structural Confirmation of Synthesized N-methyltaurine Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized small molecules is a critical step in ensuring compound identity, purity, and understanding its physicochemical properties. While single-crystal X-ray crystallography is considered the "gold standard" for determining the three-dimensional structure of a molecule, a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provide complementary and often more readily accessible data for comprehensive structural elucidation. This guide provides a comparative overview of these techniques for the structural confirmation of synthesized N-methyltaurine sodium salt.

Comparison of Analytical Techniques for Structural Elucidation

The selection of an analytical technique for structural confirmation depends on the specific information required, the nature of the sample, and the available instrumentation. While X-ray crystallography provides unparalleled detail on the solid-state structure, spectroscopic methods offer insights into the molecule's structure in solution and its fundamental chemical characteristics.[1][2][3][4]

Technique Information Provided Sample Requirements Key Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, and crystal packing information.[5][6][7]A well-ordered single crystal of sufficient size and quality (typically >10 μm).[8]Provides an unambiguous and complete three-dimensional structure.[5]Growing suitable single crystals can be challenging and time-consuming. The determined structure is of the solid state and may differ from the solution conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, including connectivity through bonds (COSY, HSQC, HMBC), and spatial proximity of atoms (NOESY).[2][9][10]5-10 mg of purified sample dissolved in a deuterated solvent.[11]A powerful non-destructive technique for determining molecular structure in solution.[9][12]Does not directly provide bond lengths and angles. Can be less sensitive than mass spectrometry.[3]
Mass Spectrometry (MS) Precise molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide information about the molecular structure.[1][2][9]A small amount of sample (μg to ng) in a suitable solvent.[9]High sensitivity and ability to analyze complex mixtures when coupled with chromatography (e.g., LC-MS).[2]Does not provide information on stereochemistry or the connectivity of atoms.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule based on their characteristic vibrational frequencies.[1][9]A small amount of solid sample (1-2 mg) mixed with KBr or as a thin film.[9]A rapid and simple method for identifying the presence of key functional groups.Provides limited information about the overall molecular structure and connectivity.

Experimental Protocols

Single-Crystal X-ray Crystallography
  • Crystal Growth : Single crystals of N-methyltaurine sodium salt are typically grown by slow evaporation of a saturated solution, or by slow cooling of a hot, saturated solution. A variety of solvents and solvent mixtures may be screened to find optimal crystallization conditions.

  • Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in an X-ray diffractometer. X-rays are diffracted by the crystal, and the diffraction pattern is recorded by a detector.[5]

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the synthesized N-methyltaurine sodium salt is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O), and transferred to a 5 mm NMR tube.[9][11]

  • Data Acquisition : A series of NMR experiments are performed, including:

    • ¹H NMR : To identify the different types of protons and their relative numbers.

    • ¹³C NMR : To identify the different types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC) : To establish the connectivity between protons and carbons in the molecule.[9]

  • Data Analysis : The chemical shifts, coupling constants, and correlations from the various NMR spectra are analyzed to deduce the complete chemical structure of N-methyltaurine.[2][9]

Mass Spectrometry (MS)
  • Sample Preparation : A dilute solution of N-methyltaurine sodium salt (e.g., 10-100 µg/mL) is prepared in a solvent system such as 50:50 water:acetonitrile with 0.1% formic acid for positive ion mode Electrospray Ionization (ESI).[9][13]

  • Data Acquisition : The sample solution is introduced into the mass spectrometer. For structural confirmation, a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to obtain an accurate mass measurement of the molecular ion. Tandem MS (MS/MS) can be performed by selecting the molecular ion and inducing fragmentation to obtain structural information.[9]

  • Data Analysis : The mass of the molecular ion is used to confirm the elemental composition. The fragmentation pattern is analyzed to corroborate the proposed structure.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) : 1-2 mg of dry N-methyltaurine sodium salt is ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.[9]

  • Data Acquisition : The KBr pellet is placed in an FT-IR spectrometer, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[9]

  • Data Analysis : The absorption bands in the spectrum are assigned to their corresponding functional groups (e.g., N-H, C-H, S=O) to confirm their presence in the molecule.

Visualizing the Workflow and Logic of Structural Elucidation

The following diagrams illustrate the general workflow for the structural confirmation of a synthesized small molecule like N-methyltaurine sodium salt and the logical relationship between the information provided by each analytical technique.

Structural_Elucidation_Workflow General Workflow for Structural Elucidation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Data Interpretation & Confirmation Synthesis Synthesized N-methyltaurine sodium salt Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Characterization MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Characterization IR IR Spectroscopy Purification->IR Characterization Xray X-ray Crystallography Purification->Xray Characterization Data_Analysis Combined Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Xray->Data_Analysis Structure_Confirmation Structural Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the structural elucidation of a synthesized compound.

Logical_Relationship_of_Techniques Logical Relationship of Analytical Information cluster_techniques Analytical Techniques cluster_information Derived Structural Information cluster_conclusion Final Confirmation IR IR Spectroscopy Functional_Groups Functional Groups IR->Functional_Groups MS Mass Spectrometry Molecular_Formula Molecular Formula & Fragmentation MS->Molecular_Formula NMR NMR Spectroscopy Connectivity Atom Connectivity & Solution Conformation NMR->Connectivity Xray X-ray Crystallography ThreeD_Structure 3D Solid-State Structure (Bond Lengths/Angles) Xray->ThreeD_Structure Final_Structure Confirmed Structure of N-methyltaurine sodium salt Functional_Groups->Final_Structure Molecular_Formula->Final_Structure Connectivity->Final_Structure ThreeD_Structure->Final_Structure

Caption: Logical relationship of information from different analytical techniques.

References

Performance of Sodium 2-(methylamino)ethanesulfonate and Other Taurine Derivatives in Cell Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of Sodium 2-(methylamino)ethanesulfonate, also known as Sodium N-methyltaurinate, against other notable taurine derivatives. The information presented is collated from various scientific studies to assist researchers in selecting the appropriate compound for their cell culture experiments.

Executive Summary

Taurine and its derivatives are gaining significant attention for their diverse biological activities, including cytoprotection, anti-inflammatory effects, and regulation of cellular signaling pathways. This compound, a methylated derivative of taurine, is primarily utilized as a buffering agent in cell culture media to maintain stable pH and support cell growth[1]. Emerging research, however, points towards its potential for distinct biological activities, drawing parallels with its non-salt form, N-methyltaurine. This guide focuses on comparing the performance of this compound (inferred from studies on N-methyltaurine) with other well-researched taurine derivatives like Tauroursodeoxycholic acid (TUDCA) and N-acetyltaurine, highlighting their efficacy in various cell culture models.

Data Presentation: Comparative Performance of Taurine Derivatives

The following tables summarize quantitative data from various studies, offering a comparative overview of the efficacy of different taurine derivatives in cell culture.

Table 1: Cytoprotective and Anti-Atrophic Effects

CompoundCell LineStressorConcentrationKey OutcomeResult
N-methyltaurine C2C12 myotubesDexamethasone20 mMMyotube widthPrevented reduction in myotube width, comparable to taurine[2][3][4][5]
Taurine C2C12 myotubesDexamethasone20 mMMyotube widthPrevented reduction in myotube width[2]
Tauroursodeoxycholic acid (TUDCA) Primary Rat Cortical NeuronsAmyloid-β (Aβ) peptide100 µMApoptosis (TUNEL assay)~70% reduction in Aβ-induced apoptosis[1]
Tauroursodeoxycholic acid (TUDCA) ARPE-19 (Retinal Pigment Epithelial)Hydrogen Peroxide (H₂O₂)100 µMCell Viability (MTT assay)Significant increase in cell viability compared to H₂O₂ alone[1]

Table 2: Effects on Cell Viability, Proliferation, and Differentiation

CompoundCell LineConcentrationKey OutcomeResult
This compound VariousNot specifiedCell growth and viabilitySupports cell growth and viability as a buffering agent[1]
Tauroursodeoxycholic acid (TUDCA) Human Mesenchymal Stem Cells (hMSCs)10-500 µMCell ProliferationIncreased proliferation in a concentration-dependent manner[6]
Tauroursodeoxycholic acid (TUDCA) Human Mesenchymal Stem Cells (hMSCs)250 µM and 500 µMOsteogenic DifferentiationSignificant induction of bone differentiation[6]
Taurine HL-60 (Human promyelocytic leukemia cells)Up to 32 mMCytotoxicityDid not show cytotoxic activity[7]
N-acetyltaurine Primary human skeletal muscle cellsNot specifiedMetabolite SecretionIncreased secretion when co-treated with acetate[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the taurine derivative for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader[9].

Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Cell Fixation: Grow and treat cells on coverslips. Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.

  • Labeling: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) for 1 hour at 37°C in a humidified chamber.

  • Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Myotube Atrophy Assay

This protocol is specific for studying muscle cell atrophy in vitro.

  • Cell Culture and Differentiation: Culture C2C12 myoblasts in DMEM supplemented with 10% fetal bovine serum. To induce differentiation into myotubes, switch the medium to DMEM containing 2% horse serum for 5-7 days.

  • Induction of Atrophy and Treatment: Treat the differentiated myotubes with an atrophy-inducing agent like dexamethasone (e.g., 100 µM) with or without the taurine derivative for 24-48 hours.

  • Imaging and Analysis: Capture images of the myotubes using a microscope. Measure the diameter of multiple myotubes per condition using image analysis software (e.g., ImageJ).

Signaling Pathways and Mechanisms of Action

Taurine derivatives exert their effects through the modulation of various signaling pathways. The following diagrams illustrate some of the key pathways involved.

G cluster_stress Cellular Stress (e.g., Oxidative, ER Stress) cluster_tudca TUDCA Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Stress Cellular Stressors (e.g., Amyloid-β, H₂O₂) ER_Stress ER Stress Response (PERK, IRE1α, ATF6) Stress->ER_Stress induces TUDCA Tauroursodeoxycholic acid (TUDCA) TUDCA->ER_Stress inhibits Apoptosis Apoptotic Pathway (Bax, Caspase-3) TUDCA->Apoptosis inhibits PI3K_Akt PI3K/Akt Pathway TUDCA->PI3K_Akt activates Folding Improved Protein Folding TUDCA->Folding enhances ER_Stress->Apoptosis activates ER_Stress->Folding impairs Survival Increased Cell Survival & Neuroprotection PI3K_Akt->Survival promotes

Caption: TUDCA's neuroprotective signaling pathways.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment Start Start: Seed Cells Treatment Treat with Taurine Derivative (Dose-Response) Start->Treatment Incubation Incubate (24-72h) Treatment->Incubation Assay Perform Viability/Apoptosis Assay (e.g., MTT, TUNEL) Incubation->Assay Data Data Analysis Assay->Data End End: Determine IC50 / Efficacy Data->End

Caption: General experimental workflow for in vitro evaluation.

Conclusion

This compound serves as a reliable buffering agent in cell culture. Its biological activities are likely comparable to N-methyltaurine, which has demonstrated cytoprotective effects similar to taurine in specific models of muscle atrophy. For broader neuroprotective and anti-inflammatory applications, taurine derivatives such as TUDCA have been more extensively studied and show potent effects in various cell culture systems. The choice of a specific taurine derivative should be guided by the experimental context, the cell type used, and the specific biological question being addressed. Further direct comparative studies are warranted to fully elucidate the performance spectrum of this compound against other taurine derivatives.

References

N-Methyltaurine vs. Taurine: A Comparative Analysis for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurine, a ubiquitously distributed aminosulfonic acid, is a crucial player in a multitude of physiological processes, ranging from osmoregulation and antioxidation to neuromodulation and energy metabolism.[1] Its derivative, N-methyltaurine, naturally found in red algae, presents a structurally similar yet distinct molecule whose metabolic implications are a subject of growing interest.[1][2] This guide provides a comprehensive comparison of N-methyltaurine and taurine, focusing on their suitability as substitutes in metabolic studies. While direct, extensive comparative metabolomic data remains a significant knowledge gap, this document synthesizes available experimental findings to offer a clear perspective for researchers.[1]

Comparative Overview of Cellular and Metabolic Functions

While structurally analogous, N-methyltaurine and taurine exhibit both overlapping and distinct biological activities based on current research. Taurine is well-established for its broad spectrum of metabolic and regulatory functions, whereas the primary evidence for N-methyltaurine's role in mammalian cells points towards a potent cytoprotective effect, particularly in the context of muscle atrophy.[1]

FeatureN-Methyltaurine (NMT)Taurine
Primary Identified Role Cytoprotective agent, with a specific focus on preventing muscle atrophy.[1][2]Multi-faceted roles including osmoregulation, antioxidation, neuromodulation, and conjugation of bile acids.[1][3][4]
Effect on Muscle Cells Attenuates glucocorticoid-induced muscle atrophy in C2C12 myotubes and in mice.[1][2]Modulates intracellular calcium concentration and excitation-contraction coupling; deficiency is linked to muscle atrophy.[1][3][4]
Metabolic Regulation Believed to play a role in metabolic regulation, with effects that may be similar to taurine.[1]Established role in regulating energy metabolism, glucose homeostasis, and insulin signaling.[1][5]
Bioavailability (Oral) High, with a reported bioavailability of 96.1% in mice.[2][6]Also exhibits high oral bioavailability.[3][4]
Cellular Uptake Utilizes the taurine transporter (TauT, SLC6A6).[3][4][7]Primarily taken up by the taurine transporter (TauT, SLC6A6).[3][4][7]

Quantitative Data from Comparative Studies

The most direct quantitative comparison between N-methyltaurine and taurine comes from studies on glucocorticoid-induced muscle atrophy. The following tables summarize key findings from in vitro and in vivo experiments.

In Vitro: Dexamethasone-Induced Atrophy in C2C12 Myotubes
Treatment GroupMyotube Width (% of Control)Key Finding
Control100%Baseline myotube size.
Dexamethasone (50 µM)Significantly reducedDexamethasone induces significant myotube atrophy.
Dexamethasone + N-Methyltaurine (20 mM)Width comparable to ControlN-methyltaurine prevents dexamethasone-induced myotube atrophy.[2][8]
Dexamethasone + Taurine (20 mM)Width comparable to ControlTaurine shows a similar protective effect against dexamethasone-induced atrophy.[9]
In Vivo: Dexamethasone-Induced Muscle Atrophy in Mice
Treatment GroupMuscle Mass (Tibialis Anterior & Gastrocnemius)Key Finding
ControlBaseline muscle massNormal muscle mass in healthy mice.
Dexamethasone (10 mg/kg/day)Significantly reducedDexamethasone induces significant muscle mass loss.[2][8]
Dexamethasone + 0.5% N-Methyltaurine in drinking waterAttenuated reduction in muscle massN-methyltaurine mitigates the loss of muscle mass caused by dexamethasone.[2][8]
Dexamethasone + TaurineAttenuated reduction in muscle massTaurine demonstrates a comparable in vivo protective effect on muscle mass.[9]

Experimental Protocols

In Vitro Dexamethasone-Induced Muscle Atrophy in C2C12 Myotubes
  • Cell Culture and Differentiation: C2C12 mouse myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). To induce differentiation into myotubes, the growth medium is switched to DMEM containing 2% horse serum for approximately one week.[1]

  • Induction of Atrophy and Treatment: Differentiated myotubes are treated with 50 µM dexamethasone to induce atrophy. For the experimental groups, either 20 mM N-methyltaurine or 20 mM taurine is added simultaneously with dexamethasone. Cells are incubated for 24 hours.[1][8]

  • Analysis: Myotube diameter is measured from microscopic images to quantify the degree of atrophy. Further analysis can include protein synthesis assays and gene expression analysis of atrophy-related markers.[1]

In Vivo Dexamethasone-Induced Muscle Atrophy in Mice
  • Animal Model: Male mice (e.g., C57BL/6) are used for the study.

  • Induction of Atrophy and Treatment: Muscle atrophy is induced by daily intraperitoneal (i.p.) injections of dexamethasone (10 mg/kg body weight). The treatment group receives 0.5% N-methyltaurine or taurine in their drinking water throughout the experimental period.[8][10]

  • Monitoring and Endpoint Analysis: Body weight and muscle mass (e.g., tibialis anterior and gastrocnemius muscles) are monitored. At the end of the study, muscles are excised and weighed to determine the extent of atrophy.[10]

Signaling Pathways and Mechanisms

Taurine's Role in Muscle Cell Metabolism and Growth

Taurine influences multiple signaling pathways within muscle cells. It is known to enhance protein synthesis and proliferation through the PI3K-ARID4B-mTOR pathway.[11] Additionally, taurine plays a crucial role in maintaining intracellular calcium homeostasis, which is vital for proper muscle function and differentiation.[6][12] It also contributes to the cellular antioxidant defense system.[13]

Taurine_Signaling_Pathways Taurine Taurine TauT Taurine Transporter (TauT/SLC6A6) Taurine->TauT Uptake Antioxidant_Defense Antioxidant Defense Taurine->Antioxidant_Defense Ca_ion Intracellular Ca²⁺ TauT->Ca_ion Modulates PI3K PI3K TauT->PI3K Activates Excitation_Contraction Excitation-Contraction Coupling Ca_ion->Excitation_Contraction ARID4B ARID4B PI3K->ARID4B mTOR mTOR ARID4B->mTOR Activates Protein_Synthesis Protein Synthesis & Proliferation mTOR->Protein_Synthesis

Key signaling pathways influenced by taurine in muscle cells.

N-Methyltaurine's Mechanism in Muscle Protection

The precise signaling pathways for N-methyltaurine's cytoprotective effects are still under investigation. However, it has been observed that neither N-methyltaurine nor taurine attenuates the increase in the muscle-specific E3 ubiquitin ligases, Atrogin-1 and MuRF1, which are key players in muscle protein degradation during atrophy.[9][10] This suggests that their protective mechanism is independent of this major proteolytic pathway.

Experimental and Logical Workflows

In Vitro Workflow for Studying Muscle Atrophy

The following diagram outlines a typical experimental workflow for investigating the anti-atrophic effects of N-methyltaurine and taurine in a cell-based model.

In_Vitro_Workflow A C2C12 Myoblast Culture (DMEM + 10% FBS) B Induce Differentiation (DMEM + 2% Horse Serum) A->B C Differentiated Myotubes B->C D Induce Atrophy (Dexamethasone) C->D E Treatment Groups D->E F Control E->F G Dex Only E->G H Dex + N-Methyltaurine E->H I Dex + Taurine E->I J Analysis - Myotube Diameter - Protein Synthesis - Gene Expression F->J G->J H->J I->J

Experimental workflow for in vitro muscle atrophy studies.

Conclusion and Future Directions

The current body of evidence suggests that N-methyltaurine may not be a direct substitute for taurine in broad metabolic studies due to taurine's extensive and well-characterized roles in numerous metabolic pathways. However, in the specific context of cytoprotection, particularly against muscle atrophy, N-methyltaurine demonstrates comparable efficacy to taurine.[1][9] This makes it a valuable compound for research focused on muscle wasting conditions.

A significant knowledge gap remains regarding the comprehensive metabolic profile of N-methyltaurine in mammals. Future research employing untargeted metabolomics to directly compare the global metabolic effects of N-methyltaurine and taurine is crucial. Such studies will elucidate the unique and shared metabolic pathways modulated by these two molecules, providing a clearer understanding of their therapeutic potential and guiding their application in metabolic research and drug development.

References

A Comparative Analysis of the Electrochemical Properties of Polymers Synthesized With and Without Sodium 2-(methylamino)ethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of functional dopants during the synthesis of conductive polymers is a critical strategy for tailoring their electrochemical properties for a wide range of applications, from biosensors to energy storage devices. Sodium 2-(methylamino)ethanesulfonate, a sulfonate-containing organic salt, presents an intriguing candidate for modifying polymer characteristics due to its ionic nature and potential for interaction with polymer backbones. This guide provides a comparative analysis of the expected electrochemical properties of polymers synthesized with and without this specific dopant, drawing upon established principles and data from analogous sulfonate-doped polymer systems.

While direct comparative experimental data for this compound is not extensively available in public literature, this analysis leverages findings from studies on structurally similar dopants, such as p-toluenesulfonic acid and poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (PAMPSA), to project the likely impacts on a polymer's performance.[1][2]

Data Presentation: A Comparative Overview

The introduction of this compound as a dopant during polymerization is anticipated to significantly alter the electrochemical behavior of the resulting polymer. The sulfonate group (-SO₃⁻) can act as a charge-balancing counter-ion for the positively charged polymer backbone (p-doping), thereby influencing its conductivity and stability.[3] The methylamino group may also contribute to modified surface properties and interactions.

Below is a summary of the expected quantitative differences in key electrochemical parameters between a polymer synthesized with this compound and its undoped counterpart. The data is extrapolated from studies on conductive polymers like polyaniline (PANI) and polypyrrole (PPy) doped with other sulfonate-containing molecules.

Electrochemical PropertyPolymer without this compoundPolymer with this compound (Expected)
Conductivity (S/cm) Low (typically 10⁻¹⁰ to 10⁻⁵)Significantly Higher (potentially 10⁻² to 10¹)
Specific Capacitance (F/g) LowHigher
Charge Transfer Resistance (Rct) (Ω) HighLower
Electrochemical Stability (Cyclic Voltammetry) ModerateEnhanced
Doping Level N/AHigh (estimated around 0.3 to 0.5)[2]

Experimental Protocols

To empirically validate the projected differences, the following experimental protocols are recommended. These methodologies are standard in the characterization of conductive polymers.

Polymer Synthesis
  • Without this compound (Control): A standard chemical or electrochemical polymerization method for the chosen monomer (e.g., aniline, pyrrole) would be employed. For chemical synthesis, an oxidizing agent like ammonium persulfate is typically used in an acidic medium. For electrochemical synthesis, the monomer is polymerized on an electrode surface by applying a constant potential or current.

  • With this compound: The synthesis procedure remains the same as the control, with the addition of a specific concentration of this compound to the reaction mixture. The salt is expected to act as both a dopant and potentially influence the polymerization process itself.

Electrochemical Characterization

All electrochemical measurements should be performed using a three-electrode setup in a suitable electrolyte (e.g., 1 M H₂SO₄). The polymer-modified electrode serves as the working electrode, with a platinum wire as the counter electrode and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

  • Cyclic Voltammetry (CV): CV is used to assess the redox activity and electrochemical stability of the polymers. The potential is swept between defined limits at a set scan rate (e.g., 50 mV/s) for a number of cycles. The resulting voltammograms provide information on the oxidation and reduction peaks, and the stability of the polymer over repeated cycling.[2]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is employed to investigate the charge transfer kinetics and capacitive behavior of the polymer-electrolyte interface. The measurement is performed over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at a specific DC potential. The resulting Nyquist and Bode plots can be fitted to an equivalent circuit model to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • Four-Point Probe Conductivity Measurement: This technique is used to measure the bulk electrical conductivity of the synthesized polymer films. A constant current is passed through two outer probes, and the voltage is measured across two inner probes.

Mandatory Visualization

Signaling Pathway of Doping

G cluster_0 Polymer Synthesis cluster_1 Electrochemical Properties Monomer Monomer (e.g., Aniline, Pyrrole) Undoped_Polymer Undoped Polymer Chain Monomer->Undoped_Polymer Polymerization (without dopant) Doped_Polymer Doped Polymer Chain (Positively Charged) Monomer->Doped_Polymer Polymerization (with dopant) Oxidant Oxidizing Agent (e.g., (NH₄)₂S₂O₈) Oxidant->Undoped_Polymer Oxidant->Doped_Polymer Dopant This compound Dopant->Doped_Polymer Low_Conductivity Low Conductivity Undoped_Polymer->Low_Conductivity High_Rct High Charge Transfer Resistance Undoped_Polymer->High_Rct Low_Capacitance Low Capacitance Undoped_Polymer->Low_Capacitance High_Conductivity High Conductivity Doped_Polymer->High_Conductivity Low_Rct Low Charge Transfer Resistance Doped_Polymer->Low_Rct High_Capacitance High Capacitance Doped_Polymer->High_Capacitance

Caption: Logical flow of polymer synthesis and resulting electrochemical properties.

Experimental Workflow

G cluster_synthesis 1. Polymer Synthesis cluster_characterization 2. Electrochemical Characterization cluster_analysis 3. Data Analysis & Comparison Synth_Control Synthesis without Dopant (Control) CV Cyclic Voltammetry (CV) Synth_Control->CV EIS Electrochemical Impedance Spectroscopy (EIS) Synth_Control->EIS Conductivity Four-Point Probe Conductivity Measurement Synth_Control->Conductivity Synth_Doped Synthesis with Sodium 2-(methylamino)ethanesulfonate Synth_Doped->CV Synth_Doped->EIS Synth_Doped->Conductivity Compare_Stability Compare Redox Behavior & Stability CV->Compare_Stability Compare_Kinetics Compare Charge Transfer Resistance & Capacitance EIS->Compare_Kinetics Compare_Conductivity Compare Bulk Conductivity Conductivity->Compare_Conductivity

Caption: Workflow for comparative electrochemical analysis.

Conclusion

The incorporation of this compound during the synthesis of conductive polymers is projected to yield a material with significantly enhanced electrochemical properties compared to its undoped counterpart. The presence of the sulfonate group is expected to facilitate p-doping, leading to higher electrical conductivity, increased specific capacitance, and lower charge transfer resistance. Furthermore, the incorporation of a large, immobile sulfonate anion can improve the electrochemical stability of the polymer by minimizing ion exchange with the electrolyte during redox cycling. The provided experimental protocols and visualization tools offer a robust framework for researchers to systematically investigate and validate these expected improvements, paving the way for the development of advanced materials for various technological applications.

References

A critical review of the applications of taurine and its N-methylated analogs in research.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Taurine, a semi-essential β-amino acid, is ubiquitously distributed in mammalian tissues and plays a crucial role in a multitude of physiological processes, including osmoregulation, antioxidation, neuromodulation, and conjugation of bile acids. Its therapeutic potential in various pathological conditions has been extensively explored. However, its utility can be limited by factors such as its poor ability to cross the blood-brain barrier. This has spurred interest in its N-methylated analogs, such as N-methyltaurine (NMT), N,N-dimethyltaurine, and N,N,N-trimethyltaurine (TMT), as potentially more effective therapeutic agents. This guide provides a critical review and objective comparison of the applications of taurine and its N-methylated derivatives in research, supported by experimental data.

Comparative Efficacy: Taurine vs. N-Methylated Analogs

The research landscape on the direct comparative efficacy of taurine and its full spectrum of N-methylated analogs is still evolving. However, studies focusing on specific applications have provided valuable insights.

Musculoskeletal System: Attenuation of Muscle Atrophy

A significant area of research for N-methyltaurine (NMT) has been its cytoprotective role in preventing muscle atrophy, a condition where it has been directly compared with taurine.

Key Findings:

  • In Vitro: In cultured C2C12 myotubes, both taurine and NMT (at a concentration of 20 mM) have been shown to prevent the reduction in myotube width induced by the glucocorticoid dexamethasone, a known trigger of muscle atrophy.

  • In Vivo: In a mouse model of dexamethasone-induced muscle atrophy, oral administration of 0.5% NMT in drinking water attenuated the loss of muscle mass in the tibialis anterior and gastrocnemius muscles, an effect comparable to that observed with taurine.

The mechanism for this protective effect appears to be independent of the major muscle protein degradation pathway involving the E3 ubiquitin ligases Atrogin-1 and MuRF1, as neither taurine nor NMT was found to suppress the dexamethasone-induced increase in these ligases.

Table 1: Comparative Efficacy of Taurine and N-Methyltaurine in Attenuating Dexamethasone-Induced Muscle Atrophy

ParameterModelTreatmentOutcomeReference
Myotube WidthC2C12 Myotubes20 mM TaurinePrevention of dexamethasone-induced reduction
Myotube WidthC2C12 Myotubes20 mM N-MethyltaurinePrevention of dexamethasone-induced reduction
Muscle Mass (Tibialis Anterior)Mouse Model0.5% Taurine in drinking waterAttenuation of dexamethasone-induced muscle loss
Muscle Mass (Tibialis Anterior)Mouse Model0.5% N-Methyltaurine in drinking waterAttenuation of dexamethasone-induced muscle loss
Muscle Mass (Gastrocnemius)Mouse Model0.5% Taurine in drinking waterAttenuation of dexamethasone-induced muscle loss
Muscle Mass (Gastrocnemius)Mouse Model0.5% N-Methyltaurine in drinking waterAttenuation of dexamethasone-induced muscle loss
Antimicrobial and Anticoagulant Activities

Research into the antimicrobial and anticoagulant properties has primarily focused on N-chlorinated derivatives of taurine and its dimethylated analog. N,N-dichloro-2,2-dimethyltaurine (NVC-422) and N-monochloro-2,2-dimethyltaurine (NVC-612) have demonstrated potent, broad-spectrum antimicrobial activity and anticoagulant effects.

Key Findings:

  • Antimicrobial Activity: NVC-422 and NVC-612 exhibit bactericidal activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, even in the presence of human blood.

  • Anticoagulant Activity: Both compounds prolong prothrombin time, activated partial thromboplastin time, and thrombin time, indicating an impact on both the intrinsic and extrinsic pathways of the coagulation cascade.

Table 2: Antimicrobial and Anticoagulant Properties of N-Chlorinated Taurine Analogs

CompoundApplicationKey Quantitative DataReference
N,N-dichloro-2,2-dimethyltaurine (NVC-422)AntimicrobialMaintained microbicidal activity in diluted human blood.
N-monochloro-2,2-dimethyltaurine (NVC-612)AntimicrobialMaintained microbicidal activity in diluted human blood.
N,N-dichloro-2,2-dimethyltaurine (NVC-422)Anticoagulant1.02 mM prolonged activated partial thromboplastin time 3- to 4-fold.
N-monochloro-2,2-dimethyltaurine (NVC-612)Anticoagulant1.38 mM prolonged activated partial thromboplastin time 3- to 4-fold.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and advancement of research. Below are summaries of key experimental protocols cited in the comparison of taurine and its analogs.

In Vitro Muscle Atrophy Model

This protocol is used to assess the protective effects of compounds on muscle cells in a controlled laboratory setting.

1. Cell Culture and Differentiation:

  • C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
  • To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum. The cells are maintained in this differentiation medium for 4-6 days.

2. Induction of Atrophy and Treatment:

  • Differentiated myotubes are treated with dexamethasone (typically 100 μM) to induce atrophy.
  • Concurrently, cells are treated with taurine or N-methyltaurine at the desired concentration (e.g., 20 mM).
  • A control group (no dexamethasone) and a vehicle group (dexamethasone only) are included.

3. Analysis:

  • Myotube Diameter: Myotubes are imaged using a microscope, and the diameter of multiple myotubes per condition is measured to quantify the extent of atrophy.
  • Protein Synthesis: Protein synthesis rates can be measured using techniques such as the SUnSET method (surface sensing of translation) or by incorporating radiolabeled amino acids.
  • Gene Expression Analysis: The expression of atrophy-related genes (e.g., Atrogin-1, MuRF1) is quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

Antimicrobial Activity Assay (Quantitative Killing Assay)

This assay determines the bactericidal efficacy of the test compounds.

1. Bacterial Culture:

  • The desired bacterial strain (e.g., S. aureus, E. coli) is grown to the mid-logarithmic phase in a suitable broth medium.

2. Assay Setup:

  • The bacterial culture is diluted to a specific concentration (e.g., 10^6 colony-forming units (CFU)/mL).
  • The test compound (e.g., NVC-422, NVC-612) is added to the bacterial suspension at various concentrations.
  • The assay can be performed in different matrices, such as saline or diluted human blood, to assess the compound's activity in a more physiologically relevant environment.

3. Incubation and Quantification:

  • The mixtures are incubated at 37°C with shaking.
  • At specific time points (e.g., 0, 30, 60, 120 minutes), aliquots are taken, serially diluted, and plated on agar plates.
  • The plates are incubated overnight, and the number of colonies is counted to determine the number of viable bacteria (CFU/mL). The reduction in CFU/mL compared to the control (no compound) indicates the bactericidal activity.

Anticoagulant Activity Assay

These assays evaluate the effect of the compounds on blood clotting.

1. Blood Collection:

  • Fresh human blood is collected into tubes containing an anticoagulant (e.g., sodium citrate).

2. Coagulation Assays:

  • Prothrombin Time (PT): Measures the integrity of the extrinsic and common coagulation pathways. The test compound is added to plasma, and the time to clot formation is measured after the addition of thromboplastin and calcium.
  • Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common pathways. The test compound is added to plasma, and the time to clot formation is measured after the addition of a contact activator (e.g., silica) and calcium.
  • Thrombin Time (TT): Measures the final step of coagulation (conversion of fibrinogen to fibrin). The test compound is added to plasma, and the time to clot formation is measured after the addition of thrombin.

3. Data Analysis:

  • The clotting times in the presence of the test compound are compared to the clotting times of control samples (no compound). An increase in clotting time indicates anticoagulant activity.

Signaling Pathways and Mechanisms of Action

The biological effects of taurine and its analogs are mediated through various signaling pathways. Understanding these pathways is crucial for targeted drug development.

Taurine's Antioxidant Signaling Pathway

Taurine is known to bolster the cell's antioxidant defenses. One of the proposed mechanisms involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which upregulates the expression of antioxidant enzymes.

Taurine_Antioxidant_Pathway Oxidative Stress Oxidative Stress Nrf2 Nrf2 Oxidative Stress->Nrf2 Induces Taurine Taurine Taurine->Nrf2 Activates ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant Enzymes e.g., HO-1, SOD ARE->Antioxidant Enzymes Upregulates Expression Antioxidant Enzymes->Oxidative Stress Neutralizes

Taurine's antioxidant signaling pathway.

ERK/Ets-1 Signaling Pathway in Response to Taurine

Recent studies have implicated the Extracellular signal-regulated kinase (ERK) and E-twenty-six (Ets) transcription factor family member Ets-1 in taurine's mechanism of action, particularly in regulating gene expression.

Taurine_ERK_Ets1_Pathway cluster_cell Cell Taurine Taurine Receptor Putative Taurine Receptor Taurine->Receptor ERK ERK Receptor->ERK Activates Ets-1 Ets-1 ERK->Ets-1 Phosphorylates & Activates Target Genes Target Genes Ets-1->Target Genes Regulates Transcription

Taurine-mediated activation of the ERK/Ets-1 signaling pathway.

Experimental Workflow for In Vitro N-Methyltaurine Muscle Atrophy Study

The following diagram illustrates a typical workflow for investigating the anti-atrophic effects of N-methyltaurine on C2C12 myotubes.

NMT_Muscle_Atrophy_Workflow cluster_workflow Experimental Workflow cluster_treatments Treatments (24h) start Start: C2C12 Myoblasts diff Induce Differentiation (DMEM + 2% Horse Serum) start->diff myotubes Differentiated Myotubes diff->myotubes control Control dex Dexamethasone (100 µM) dex_nmt Dex (100 µM) + NMT (20 mM) analysis Analysis: - Myotube Diameter - Protein Synthesis - Gene Expression control->analysis dex->analysis dex_nmt->analysis

Safety Operating Guide

Personal protective equipment for handling Sodium 2-(methylamino)ethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Sodium 2-(methylamino)ethanesulfonate. Adherence to these procedures is vital for ensuring personal safety and proper management of this chemical in a laboratory setting.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 4316-74-9

Hazard Summary:

Safety data for this compound indicates potential health hazards. It is classified with a warning and is associated with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.

Given these potential hazards, appropriate personal protective equipment and handling procedures are mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound.

Protection Type Specification Purpose
Eye Protection Chemical safety goggles or a face shield.[2]To protect against splashes and eye irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile or butyl rubber).[2]To prevent skin contact and irritation.[1]
Body Protection Laboratory coat or chemical-resistant apron.[2]To protect against skin exposure from spills.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[2] If ventilation is insufficient or exposure limits are exceeded, use a NIOSH/MSHA approved respirator.[3]To avoid inhalation of dust or aerosols that may cause respiratory irritation.

Operational Workflow for Handling and Disposal

The following diagram outlines the step-by-step procedure for the safe handling and disposal of this compound.

Operational Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Emergency cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a well-ventilated area (e.g., fume hood) B->C Proceed to Handling D Weigh and handle the solid chemical carefully to avoid dust generation C->D E Prepare solutions within the fume hood D->E F Evacuate and secure the area D->F If Spill Occurs J Segregate waste into a dedicated, labeled hazardous waste container E->J Generate Waste G For small spills, absorb with inert material F->G H Collect waste in a labeled, sealed container G->H I Decontaminate the area H->I K Store waste container in a designated satellite accumulation area J->K N Contact Environmental Health & Safety (EHS) for pickup K->N L Triple rinse empty containers with a suitable solvent M Collect rinsate as hazardous liquid waste L->M M->N

Operational Workflow Diagram

Detailed Protocols

1. Pre-Handling Preparations:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Assemble PPE: Ensure all necessary personal protective equipment is available and in good condition. Don the appropriate PPE as specified in the table above.

  • Prepare Work Area: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] Ensure that an eyewash station and safety shower are readily accessible.[4]

2. Handling and Experimental Procedures:

  • Weighing and Transfer: When weighing and transferring the solid material, do so carefully to avoid creating dust. Use a spatula and handle containers gently.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly. If any heat is generated, allow the solution to cool before sealing the container.

  • Avoid Incompatibilities: Keep the chemical away from strong oxidizing agents, acids, and metals.[4]

3. Spill Response:

In the event of a spill, follow these steps:

  • Restrict Access: Immediately alert others in the vicinity and restrict access to the spill area.[5]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[5]

  • Absorb: For a solid spill, gently cover it with an inert, non-combustible absorbent material like vermiculite or sand to prevent dust from becoming airborne.[5]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, leak-proof hazardous waste container.[5]

  • Decontaminate: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste. Subsequently, wash the area with soap and water.[5]

4. Disposal Plan:

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste Segregation: Collect all waste containing this compound, including contaminated consumables, in a clearly labeled, dedicated hazardous waste container.[2] The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure lid.

  • Storage: Store the waste container in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[5]

  • Empty Container Disposal:

    • Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., water).[5]

    • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[5]

    • Final Disposal: Once triple-rinsed, the container can typically be disposed of as regular trash after defacing the chemical label and removing the cap. Always confirm this procedure with your institution's local Environmental Health and Safety (EHS) regulations.[5]

  • Waste Pickup: When the waste container is full, or in accordance with your institution's policies (often not exceeding one year of storage), arrange for pickup by your EHS department.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.